molecular formula C5H12ClNO3 B1432008 Methyl 2-(2-aminoethoxy)acetate hydrochloride CAS No. 1803611-80-4

Methyl 2-(2-aminoethoxy)acetate hydrochloride

Cat. No.: B1432008
CAS No.: 1803611-80-4
M. Wt: 169.61 g/mol
InChI Key: VDABUTOIEKNAHW-UHFFFAOYSA-N
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Description

Methyl 2-(2-aminoethoxy)acetate hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO3 and its molecular weight is 169.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-aminoethoxy)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-8-5(7)4-9-3-2-6;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDABUTOIEKNAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803611-80-4
Record name methyl 2-(2-aminoethoxy)acetate hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(2-aminoethoxy)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-aminoethoxy)acetate hydrochloride is a bifunctional molecule of significant interest in pharmaceutical and bioconjugation chemistry. It serves as a versatile hydrophilic linker, enhancing the solubility and pharmacokinetic properties of complex biomolecules such as antibody-drug conjugates (ADCs).[1] This guide provides a detailed, three-step synthetic pathway for its preparation, beginning with the widely available starting material, 2-(2-aminoethoxy)ethanol. The synthesis employs a robust N-Boc protection strategy, followed by an etherification via Williamson synthesis, and concludes with an acidic deprotection to yield the target compound as a stable hydrochloride salt. This document is intended for researchers and drug development professionals, offering not just a protocol, but also the underlying chemical principles and strategic considerations for each step.

Rationale and Strategic Overview

The synthesis of a molecule containing both a reactive amine and a hydroxyl group requires a strategic approach to avoid undesirable side reactions, such as self-polymerization or competitive reactions. The chosen pathway is designed for high selectivity, efficiency, and scalability.

The core strategy involves three key stages:

  • Amine Protection: The primary amine of 2-(2-aminoethoxy)ethanol is significantly more nucleophilic than its hydroxyl group. To ensure that the subsequent alkylation occurs exclusively at the oxygen atom, the amine is first "masked" with a tert-butyloxycarbonyl (Boc) protecting group. The Boc group is ideal due to its stability in basic conditions (required for the next step) and its facile removal under acidic conditions.[2][3][4]

  • Etherification and Ester Formation: With the amine protected, the free hydroxyl group is deprotonated using a strong base, sodium hydride (NaH), to form a highly reactive alkoxide. This nucleophile then undergoes a Williamson ether synthesis with methyl chloroacetate. This single, efficient step constructs the core carbon-oxygen backbone and simultaneously installs the desired methyl ester functionality.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. Treatment with hydrochloric acid in an anhydrous solvent achieves this cleanly.[5] The acidic conditions cleave the Boc group, releasing carbon dioxide and isobutylene, and concurrently protonate the liberated primary amine to form the stable, crystalline hydrochloride salt, which facilitates isolation and improves handling and storage.

Overall Synthetic Scheme

Synthetic_Scheme Figure 1: Overall Synthetic Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection cluster_3 Final Product start 2-(2-aminoethoxy)ethanol (1) inter1 N-Boc-2-(2-aminoethoxy)ethanol (2) start->inter1 Boc₂O, DCM Room Temp inter2 Methyl 2-(2-((Boc)amino)ethoxy)acetate (3) inter1->inter2 1. NaH, THF, 0 °C 2. Methyl Chloroacetate end Methyl 2-(2-aminoethoxy)acetate HCl (4) inter2->end 4M HCl in Dioxane Room Temp

Caption: Overall three-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (2)

This initial step protects the primary amine of 2-(2-aminoethoxy)ethanol using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically high-yielding and proceeds under mild conditions.

  • Materials:

    • 2-(2-aminoethoxy)ethanol (1 equiv.)

    • Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a round-bottom flask charged with a magnetic stir bar, add 2-(2-aminoethoxy)ethanol.

    • Dissolve the starting material in dichloromethane (approx. 0.5 M concentration).

    • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the stirred solution at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting product, tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate, is often a colorless oil of sufficient purity for the next step. A reported synthesis following a similar procedure achieved a quantitative yield.[6]

Step 2: Synthesis of Methyl 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate (3)

This step involves the formation of the ether linkage via a Williamson ether synthesis. The use of sodium hydride requires strict anhydrous conditions and careful handling.

  • Materials:

    • tert-Butyl (2-(2-hydroxyethoxy)ethyl)carbamate (1 equiv.)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)

    • Anhydrous tetrahydrofuran (THF)

    • Methyl chloroacetate (1.1 equiv.)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride to a flame-dried, three-neck round-bottom flask equipped with a stir bar and a dropping funnel.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate in anhydrous THF via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

    • Add methyl chloroacetate dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the pure ester as a colorless oil.

Step 3: Synthesis of this compound (4)

This final step removes the Boc protecting group and forms the hydrochloride salt in a single operation.

  • Materials:

    • Methyl 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetate (1 equiv.)

    • 4M HCl in 1,4-dioxane (5-10 equiv.)

    • Diethyl ether

  • Protocol:

    • Dissolve the purified intermediate from Step 2 in a minimal amount of a suitable solvent if necessary (e.g., ethyl acetate or methanol), although direct addition of the HCl solution is often sufficient.

    • To the stirred solution at room temperature, add the 4M HCl in dioxane solution.

    • Stir the reaction at room temperature for 1-3 hours. The deprotection mechanism involves protonation of the carbamate, leading to the loss of the stable tert-butyl cation and subsequent decomposition of the carbamic acid to CO₂ and the free amine.[3]

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Add diethyl ether to the residue to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white or off-white solid.

Quantitative Data Summary

The following table provides an overview of the key quantitative parameters for the synthesis. Yields are representative and may vary based on experimental conditions and scale.

StepReactionStarting MaterialKey ReagentsMolar Ratio (SM:Reagent)Temp.TimeExpected Yield
1 N-Boc Protection2-(2-aminoethoxy)ethanolBoc₂O1 : 1.05RT2-4 h>95%
2 EtherificationN-Boc-protected alcoholNaH, Methyl Chloroacetate1 : 1.2 : 1.10°C to RT12-16 h70-85%
3 DeprotectionN-Boc-protected ester4M HCl in Dioxane1 : 5-10RT1-3 h>90%

Experimental Workflow Visualization

The laboratory process can be visualized as a continuous flow from one key operation to the next.

Workflow Figure 2: Laboratory Workflow Diagram start Start: 2-(2-aminoethoxy)ethanol protection Step 1: N-Boc Protection (Boc₂O, DCM) start->protection workup1 Aqueous Workup & Extraction protection->workup1 alkylation Step 2: Etherification (NaH, Me-Chloroacetate) workup1->alkylation workup2 Quench & Aqueous Workup alkylation->workup2 purify Column Chromatography workup2->purify deprotection Step 3: Deprotection (HCl in Dioxane) purify->deprotection isolate Precipitation & Filtration deprotection->isolate product Final Product: Hydrochloride Salt isolate->product

Caption: Flowchart of the key laboratory operations.

Conclusion

The described three-step synthesis provides a reliable and efficient method for producing this compound. By employing a standard Boc protection-alkylation-deprotection sequence, this guide offers a clear and reproducible pathway for accessing this valuable chemical linker. The strategic choices, including the use of a robust protecting group and a classic etherification reaction, ensure high yields and purity, making this protocol suitable for both academic research and process development in the pharmaceutical industry.

References

  • Title: Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)
  • Title: How should I deprotect Boc-amino group without breaking ester bond? Source: ResearchGate URL: [Link]

  • Title: Preparation method of [2-[1-(Fmoc-amino)
  • Title: How can we do the deprotection of boc-amino acids using hcl ? Source: ResearchGate URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis route of [2-[2-(Fmoc-amino)
  • Title: Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid Source: Eureka | Patsnap URL: [Link]

  • Title: Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)
  • Title: 2-(2-Boc-aminoethoxy)ethanol Source: PubChem URL: [Link]

  • Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

  • Title: Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride Source: MySkinRecipes URL: [Link]

  • Title: Preparation method of 2-(2-(2-aminoethoxy) ethoxy)
  • Title: A Convenient Synthesis of Amino Acid Methyl Esters Source: PMC - NIH URL: [Link]

  • Title: EXPERIMENTAL PROCEDURES Source: Beilstein Journals URL: [Link]

  • Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group Source: PubMed URL: [Link]3261/)

Sources

An In-Depth Technical Guide to Methyl 2-(2-aminoethoxy)acetate Hydrochloride: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Molecular Tool

In the landscape of modern drug development, particularly in the realm of targeted therapeutics such as antibody-drug conjugates (ADCs), the role of linker molecules is paramount. These are not mere spacers but critical components that influence solubility, stability, pharmacokinetics, and the overall efficacy of the conjugate. This guide provides a comprehensive technical overview of Methyl 2-(2-aminoethoxy)acetate hydrochloride, a short-chain, hydrophilic, and bifunctional linker. While extensive experimental data for this specific molecule is not broadly published, this document synthesizes available information, draws logical inferences from closely related analogs, and presents field-proven methodologies to offer a holistic understanding of its properties and applications for researchers, chemists, and drug development professionals.

Molecular Identity and Physicochemical Profile

This compound is a salt of a short-chain amino-PEG ester. Its structure features a terminal primary amine, which is protonated in the hydrochloride form, and a methyl ester. The ethoxy moiety imparts hydrophilicity, a crucial attribute for its applications in bioconjugation.

Structural and Chemical Data
PropertyValueSource
Chemical Name This compound-
Molecular Formula C₅H₁₂ClNO₃-
Molecular Weight 169.61 g/mol -
CAS Number Not explicitly assigned; free base is 215172-88-6-
Predicted and Analog-Derived Physicochemical Properties
PropertyPredicted/Analog ValueRationale/Remarks
Appearance White crystalline powderBased on the appearance of similar amino acid hydrochlorides like Glycine methyl ester hydrochloride.[1]
Melting Point Expected to be in the range of 150-180 °C (dec.)Glycine methyl ester hydrochloride has a melting point of 167-178 °C (decomposes).[1] The presence of the ethoxy group might slightly alter this.
Solubility Highly soluble in water; soluble in methanol.The hydrochloride salt form and the hydrophilic ethoxy group suggest high aqueous solubility. Glycine methyl ester hydrochloride is highly soluble in water (>1000 g/L at 20°C).[2]
pKa ~7-8 (for the primary amine)The pKa of the ammonium group in similar small molecules typically falls in this range. This is a critical parameter for bioconjugation reactions.

The Role as a Bifunctional Linker in Bioconjugation

The true utility of this compound lies in its bifunctional nature, enabling the covalent linkage of two different molecules. The primary amine and the methyl ester serve as reactive handles for orthogonal conjugation strategies.

The Hydrophilic Advantage in Antibody-Drug Conjugates (ADCs)

Many potent cytotoxic agents used as payloads in ADCs are hydrophobic. This inherent hydrophobicity can lead to several challenges, including aggregation of the ADC, which can trigger rapid clearance from circulation and potential immunogenicity.[3] The incorporation of hydrophilic linkers is a proven strategy to counteract these effects.[4][5]

The ethoxy group in this compound provides a discrete hydrophilic element that can:

  • Improve Solubility: Enhance the overall aqueous solubility of the ADC, reducing the propensity for aggregation.[3]

  • Enhance Pharmacokinetics: By minimizing aggregation, the ADC can have a longer circulation half-life, allowing for greater accumulation in the target tumor tissue.[3]

  • Enable Higher Drug-to-Antibody Ratios (DAR): The hydrophilicity of the linker can help to mitigate the aggregation issues that can arise with higher DARs, potentially leading to more potent ADCs.[5]

The following diagram illustrates the conceptual role of a hydrophilic linker in an ADC.

ADC_Concept cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Properties Improved Properties Antibody Monoclonal Antibody (mAb) Linker Hydrophilic Linker (e.g., Methyl 2-(2-aminoethoxy)acetate derivative) Antibody->Linker Stable Bond Payload Cytotoxic Payload Linker->Payload Cleavable or Non-cleavable Bond Solubility Increased Solubility Linker->Solubility Stability Reduced Aggregation Linker->Stability PK Enhanced Pharmacokinetics Linker->PK

Caption: Role of a hydrophilic linker in an ADC.

Synthesis and Chemical Reactivity

Proposed Synthesis Workflow

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is the reaction of the corresponding amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl).[6][7][8][9][10] The following is a proposed, field-proven protocol for the synthesis of this compound from 2-(2-aminoethoxy)acetic acid.

Experimental Protocol: Synthesis via Thionyl Chloride Method

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add absolute methanol.

  • Acidification: Cool the methanol in an ice bath (0 °C). Slowly add thionyl chloride dropwise with vigorous stirring. This exothermic reaction forms methyl sulfite and HCl in situ, which will catalyze the esterification.

  • Addition of Starting Material: Once the addition of thionyl chloride is complete, add 2-(2-aminoethoxy)acetic acid to the cold solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product will precipitate out of the solution.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the crystals with a cold, non-polar solvent like diethyl ether or tert-butyl methyl ether to remove any residual impurities.[6]

  • Drying: Dry the resulting white crystalline solid under vacuum to yield this compound.

The following diagram outlines the synthesis workflow.

Synthesis_Workflow start Start: 2-(2-aminoethoxy)acetic acid step1 1. Dissolve in Methanol start->step1 step2 2. Cool to 0°C step1->step2 step3 3. Add Thionyl Chloride (SOCl₂) step2->step3 step4 4. Reflux for several hours step3->step4 step5 5. Cool and Precipitate step4->step5 step6 6. Isolate by Filtration step5->step6 step7 7. Wash with Ether step6->step7 end End Product: This compound step7->end

Caption: Proposed synthesis workflow.

Reactivity and Bioconjugation Applications

The two functional groups of this compound allow for a variety of conjugation strategies.

  • Primary Amine: The primary amine is a potent nucleophile (in its deprotonated form) and can react with various electrophilic species. A common application is the reaction with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.[11][][13][14] This is a widely used method for labeling proteins and other biomolecules.[11][][13][14] The optimal pH for this reaction is typically between 7.2 and 8.5 to ensure that a sufficient amount of the amine is deprotonated while minimizing hydrolysis of the NHS ester.[][14]

  • Methyl Ester: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be activated (e.g., with EDC/NHS) to react with primary amines on another molecule, forming an amide bond. Alternatively, the ester can undergo aminolysis with a primary or secondary amine, although this reaction is generally less efficient than the NHS ester-amine reaction.

The following diagram illustrates a typical bioconjugation reaction using the primary amine of the linker.

Bioconjugation_Reaction Linker Linker-NH₂ Conjugate Linker-NH-CO-Molecule (Stable Amide Bond) Linker->Conjugate + NHS_Ester Molecule-NHS Ester NHS_Ester->Conjugate reaction_arrow pH 7.2-8.5 NHS NHS (byproduct) reaction_arrow->Conjugate

Caption: Bioconjugation via NHS ester reaction.

Spectral Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show the following signals:

  • A singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.

  • A triplet for the methylene protons adjacent to the amine (-CH₂-NH₃⁺) at approximately 3.2-3.4 ppm.

  • A triplet for the methylene protons adjacent to the ether oxygen (-O-CH₂-) at approximately 3.8-4.0 ppm.

  • A singlet for the methylene protons between the ether oxygen and the carbonyl group (-O-CH₂-CO-) at approximately 4.1-4.2 ppm.

  • A broad singlet for the ammonium protons (-NH₃⁺) at a variable chemical shift, typically downfield.

For comparison, the ¹H NMR spectrum of Glycine methyl ester hydrochloride shows a singlet for the methyl ester protons at ~3.92 ppm and a singlet for the α-protons at ~4.03 ppm.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four distinct signals for the carbon atoms:

  • The methyl ester carbon (-OCH₃) at ~52-54 ppm.

  • The methylene carbon adjacent to the amine (-CH₂-NH₃⁺) at ~40-42 ppm.

  • The methylene carbon adjacent to the ether oxygen (-O-CH₂-) at ~68-70 ppm.

  • The methylene carbon between the ether oxygen and the carbonyl group (-O-CH₂-CO-) at ~70-72 ppm.

  • The carbonyl carbon of the ester (C=O) at ~170-172 ppm.

For comparison, the ¹³C NMR spectrum of Glycine methyl ester hydrochloride shows signals at approximately 168.8 ppm (C=O), 53.5 ppm (-OCH₃), and 40.2 ppm (α-carbon).[10]

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands:

  • A broad band in the region of 2500-3000 cm⁻¹ corresponding to the N-H stretching of the ammonium group.

  • A strong C=O stretching band for the ester at ~1740-1750 cm⁻¹.

  • C-O stretching bands for the ether and ester functionalities in the region of 1000-1300 cm⁻¹.

  • N-H bending vibrations around 1500-1600 cm⁻¹.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected molecular ion would be for the free base [M+H]⁺ at m/z 134.08.

Conclusion and Future Perspectives

This compound is a valuable bifunctional linker for researchers and professionals in drug development and bioconjugation. Its simple, discrete structure combined with its inherent hydrophilicity makes it an attractive component for the construction of complex biomolecules, particularly in the design of next-generation antibody-drug conjugates with improved physicochemical properties. While a comprehensive experimental characterization of this specific molecule is yet to be widely published, the principles outlined in this guide, based on established chemical reactivity and data from close analogs, provide a solid foundation for its synthesis, characterization, and application. As the field of bioconjugation continues to evolve, the demand for well-defined, hydrophilic linkers like this compound is expected to grow, further solidifying its role as a key enabling tool in the development of targeted therapies.

References

  • The Pivotal Role of Hydrophilic Linkers in Antibody-Drug Conjugates: A Compar
  • The role of hydrophilic linkers in next-generation antibody-drug conjugates. (2026). Journal of Controlled Release.
  • Synthesis of Amino Acid Methyl Ester Hydrochloride. Pianeta Chimica.
  • Optimizing Bioconjugation: A Guide to NHS Ester Reactions. (2025). BenchChem.
  • Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimide Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-Bond Linkers. (2017).
  • NHS Esters for Antibody Labeling. BOC Sciences.
  • Mastering Bioconjugation: A Guide to Amine-Reactive NHS Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. (2021). Journal of Controlled Release.
  • Synthesis of L-amino acid methyl ester hydrochlorides (4-7). International Journal of Current Research and Review.
  • Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). Frontiers in Drug Discovery.
  • Glycine methyl ester hydrochloride. Chem-Impex.
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2007). Semantic Scholar.
  • Method for producing amino acid ester hydrochloride. (2009).
  • The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modific
  • A Convenient Synthesis of Amino Acid Methyl Esters. (2007). PMC - NIH.
  • Glycine methyl ester 99 5680-79-5. Sigma-Aldrich.
  • 5680-79-5 Cas No. | Glycine methyl ester hydrochloride. Apollo Scientific.
  • Glycine methyl ester hydrochloride. SpectraBase.
  • Glycine methyl ester hydrochloride CAS#: 5680-79-5.
  • Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755. PubChem - NIH.
  • 5680-79-5, Glycine methyl ester hydrochloride Formula. ECHEMI.
  • Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry.
  • Glycine methyl ester hydrochloride(5680-79-5)IR1. ChemicalBook.
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  • Glycine methyl ester | C3H7NO2 | CID 69221. PubChem - NIH.
  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0254591).
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Sources

"spectral data for Methyl 2-(2-aminoethoxy)acetate hydrochloride NMR"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectral Analysis of Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the theoretical ¹H and ¹³C NMR spectra, elucidates the structural reasoning behind the predicted chemical shifts and coupling patterns, and provides a robust, field-proven protocol for the acquisition of high-quality experimental data. This guide is designed to be a self-validating system, grounding its predictions and methodologies in the fundamental principles of NMR spectroscopy and referencing authoritative standards.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring an ester, an ether, and a primary amine, the latter of which is protonated as a hydrochloride salt. This structure makes it a valuable building block in pharmaceutical synthesis and bioconjugation. Understanding its precise structure and purity is critical, and NMR spectroscopy is the definitive tool for this purpose.

The molecular structure, with IUPAC numbering for NMR assignment, is presented below. The protonation of the amine group to form an ammonium salt significantly influences the electronic environment and, consequently, the NMR spectrum.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show five distinct signals. The rationale for the predicted chemical shifts (δ), multiplicities, and integrations is detailed below. The spectrum is assumed to be recorded in Deuterium Oxide (D₂O), a common solvent for hydrochloride salts.

Causality Behind Predictions:

  • Electronegativity: Protons closer to electronegative atoms (O, N⁺) are deshielded and appear at a higher chemical shift (downfield). The positively charged nitrogen (N⁺H₃) has a strong deshielding effect.

  • Inductive Effect: The electron-withdrawing effect of the ester and ether functionalities decreases with distance, influencing the chemical shifts of adjacent methylene groups.

  • Spin-Spin Coupling: Protons on adjacent carbons that are chemically non-equivalent will split each other's signals into multiplets. The multiplicity is predicted by the 'n+1' rule, where 'n' is the number of neighboring equivalent protons.[1] The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).[2]

Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)

Proton Label Predicted δ (ppm) Multiplicity Integration Rationale
H-a (-O-CH₂ -C=O) ~ 4.30 Singlet (s) 2H Adjacent to an ester carbonyl and an ether oxygen, resulting in significant deshielding. No adjacent protons to couple with, hence a singlet.
H-b (-O-CH₂ -CH₂-N⁺) ~ 3.90 Triplet (t) 2H Deshielded by the adjacent ether oxygen. Coupled to the two H-c protons, resulting in a triplet (2+1=3).
H-c (-CH₂-CH₂ -N⁺) ~ 3.40 Triplet (t) 2H Strongly deshielded by the adjacent positively charged nitrogen atom. Coupled to the two H-b protons, resulting in a triplet (2+1=3).
H-d (-O-CH₃ ) ~ 3.75 Singlet (s) 3H Protons of the methyl ester group. Deshielded by the adjacent oxygen. No adjacent protons, hence a singlet.

| H-e (N⁺H₃ ) | ~ 8.0 - 9.0 (or exchanged) | Broad Singlet (br s) | 3H | Amine protons are acidic and may exchange with D₂O, causing the signal to disappear or become very broad. In a non-exchanging solvent like DMSO-d₆, this signal would be prominent and broad. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Causality Behind Predictions:

  • Hybridization and Electronegativity: The sp²-hybridized carbonyl carbon (C1) will be the most downfield. Carbons bonded to highly electronegative oxygen atoms (C2, C4, C5) will also be significantly deshielded. The carbon adjacent to the protonated nitrogen (C3) will also be shifted downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)

Carbon Label Predicted δ (ppm) Rationale
C1 (C=O) ~ 172 Carbonyl carbon of the ester group, typically found in this downfield region.
C2 (-O-C H₂-C=O) ~ 68 Methylene carbon deshielded by both the ether oxygen and the ester group.
C3 (-C H₂-CH₂-N⁺) ~ 66 Methylene carbon deshielded by the ether oxygen and, to a lesser extent, the ammonium group.
C4 (-CH₂-C H₂-N⁺) ~ 39 Methylene carbon deshielded by the adjacent positively charged nitrogen.

| C5 (-O-C H₃) | ~ 53 | Methyl carbon of the ester group, deshielded by the attached oxygen. |

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the structure, a suite of 2D NMR experiments should be employed. These experiments provide through-bond correlation information, validating the assignments made from 1D spectra.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is invaluable for determining the number of hydrogens attached to each carbon.[3] For the target molecule, the DEPT-135 spectrum would show:

    • Positive Signals: C5 (CH₃)

    • Negative Signals: C2, C3, C4 (all CH₂ groups)

    • Absent Signals: C1 (quaternary carbonyl carbon)

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[4] For this compound, the COSY spectrum would reveal a crucial cross-peak connecting the signals of H-b (~3.90 ppm) and H-c (~3.40 ppm), confirming the -CH₂-CH₂- connectivity.[5]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached.[6] This is the most powerful experiment for definitive C-H assignment. The expected correlations are:

    • H-a (~4.30 ppm) ↔ C2 (~68 ppm)

    • H-b (~3.90 ppm) ↔ C3 (~66 ppm)

    • H-c (~3.40 ppm) ↔ C4 (~39 ppm)

    • H-d (~3.75 ppm) ↔ C5 (~53 ppm)

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the molecular skeleton, especially around quaternary centers.[7] Key expected correlations include:

    • H-a to C1 and C3

    • H-d to C1

    • H-c to C3

Experimental Protocol for High-Quality NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring high-resolution NMR spectra of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL D₂O or DMSO-d₆) weigh->dissolve transfer 3. Transfer to NMR Tube (Use pipette with filter) dissolve->transfer vortex 4. Ensure Homogeneity (Vortex gently) transfer->vortex insert 5. Insert Sample into Spectrometer vortex->insert lock_shim 6. Lock and Shim (Lock on deuterium signal, optimize field homogeneity) insert->lock_shim acquire_1H 7. Acquire ¹H Spectrum (Standard parameters, sufficient scans) lock_shim->acquire_1H acquire_13C 8. Acquire ¹³C & DEPT (Proton-decoupled, adjust scans for S/N) acquire_1H->acquire_13C ft 10. Fourier Transform (Convert FID to spectrum) acquire_1H->ft acquire_2D 9. Acquire 2D Spectra (Optional) (COSY, HSQC for structural confirmation) acquire_13C->acquire_2D acquire_2D->ft phase_baseline 11. Phasing and Baseline Correction ft->phase_baseline calibrate 12. Calibrate Spectrum (Reference to residual solvent peak) phase_baseline->calibrate integrate 13. Integrate and Analyze calibrate->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Solvent Selection:

    • Primary Choice: Deuterium oxide (D₂O) is the recommended solvent due to the high polarity and salt nature of the analyte. The ammonium protons (N⁺H₃) will exchange with deuterium, leading to their signal disappearance and the appearance of a HOD signal.

    • Alternative: DMSO-d₆ can also be used and will prevent the exchange of the N⁺H₃ protons, allowing for their observation. However, the residual water peak in DMSO-d₆ can be large.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[8]

    • Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O).[9]

    • Ensure the sample is fully dissolved. Gentle vortexing may be required. The solution must be homogeneous and free of any particulate matter.[10]

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. To remove any dust or microparticulates, a small plug of cotton or glass wool can be placed in the pipette.[11]

  • Instrumental Setup and Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal and narrow spectral lines.

    • ¹H Acquisition: Acquire a standard 1D proton spectrum. Typical parameters on a 500 MHz spectrometer would be: 16-32 scans, a relaxation delay (d1) of 1-2 seconds, and a spectral width covering 0-12 ppm.

    • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be necessary (e.g., 1024 or more, depending on concentration). A relaxation delay of 2 seconds is standard.

    • 2D Experiments: If required, run standard COSY, HSQC, and/or DEPT-135 experiments using the manufacturer's pre-defined parameter sets.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) data.[12]

    • Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to ensure the baseline is flat.

    • Calibrate the chemical shift axis. For D₂O, the residual HOD peak can be referenced to δ 4.79 ppm. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of the different types of protons.

Conclusion

This guide provides a robust predictive framework for the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and advanced 2D correlation data serve as a reliable benchmark for researchers working with this compound. The detailed experimental protocol ensures that high-quality, reproducible data can be acquired. By combining the predictive analysis with the rigorous experimental methodology outlined herein, scientists can confidently perform structural verification and purity assessment of this important chemical intermediate.

References

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Solubility of Methyl 2-(2-aminoethoxy)acetate Hydrochloride in Organic Solvents: A Physicochemical and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-aminoethoxy)acetate hydrochloride is a bifunctional molecule of significant interest in pharmaceutical sciences, particularly in the realm of bioconjugation and as a linker in drug delivery systems.[1] Its utility is profoundly influenced by its solubility characteristics, which dictate its handling, reaction conditions, and formulation possibilities. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in organic solvents. It navigates the underlying physicochemical principles, offers a qualitative solubility profile based on chemical theory, and presents a detailed experimental protocol for precise solubility determination. Furthermore, it delivers expert insights into solvent selection for various research and development applications.

Introduction: The Significance of Solubility for this compound

This compound is an amino acid ester derivative featuring a hydrophilic ethylene glycol linker.[1] This structure imparts a dual character to the molecule: the hydrochloride salt of the primary amine provides aqueous solubility and stability, while the methyl ester and the ether linkages offer potential for interaction with organic media.[1][2] Understanding and manipulating the solubility of this compound is paramount for its effective use in:

  • Homogeneous Reaction Chemistry: Achieving a dissolved state in a suitable organic solvent is often a prerequisite for efficient and reproducible chemical reactions, such as peptide coupling or derivatization.

  • Purification and Crystallization: The selection of an appropriate solvent system is critical for the purification of the compound through techniques like recrystallization, where solubility and insolubility at different temperatures are exploited.

  • Formulation Development: For therapeutic applications, the solubility of this molecule in pharmaceutically acceptable solvents is a key determinant of its delivery profile and bioavailability.[3][4]

Given its ionic nature as a hydrochloride salt, this compound is expected to exhibit limited solubility in non-polar organic solvents.[2] This guide will delve into the factors governing this behavior and provide strategies to modulate its solubility.

Theoretical Framework: Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" serves as a fundamental guiding principle.[5][6] For this compound, the following factors are of primary importance:

  • Ionic Nature: As a hydrochloride salt, the compound exists in an ionic form in the solid state and in polar solvents. The strong electrostatic interactions within the crystal lattice require a solvent with a high dielectric constant to effectively solvate the ions and overcome the lattice energy.

  • Solvent Polarity: Polar solvents, such as water and short-chain alcohols, are generally effective at dissolving ionic compounds.[6] They possess dipole moments that can interact favorably with the charged amine hydrochloride and the polar ester and ether functionalities. Non-polar solvents, like hydrocarbons, lack these favorable interactions and are poor solvents for this compound.[2]

  • Hydrogen Bonding: The presence of hydrogen bond donors (the ammonium group) and acceptors (the ether oxygens and the carbonyl group of the ester) in the molecule allows for strong hydrogen bonding interactions with protic solvents like alcohols and water.

  • Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with higher temperatures.[5][7] This can be leveraged to achieve higher concentrations in a given solvent.

  • Conversion to Free Base: A common and highly effective strategy to enhance solubility in less polar organic solvents is to convert the hydrochloride salt to its free amine form.[2][8][9] This is typically achieved by neutralization with a mild base, which removes the ionic charge and renders the molecule more lipophilic.

Predicted Qualitative Solubility Profile

Solvent Polarity (Dielectric Constant) Solvent Type Predicted Solubility of Hydrochloride Salt Predicted Solubility of Free Amine Rationale
Water78.5Polar ProticSolubleSolubleHighly polar, capable of strong hydrogen bonding and solvating ions.
Methanol32.7Polar ProticSoluble to Moderately SolubleSolublePolar protic solvent, good for dissolving ionic species.[2]
Ethanol24.5Polar ProticSlightly SolubleModerately SolubleLess polar than methanol, resulting in lower solubility of the salt.[2]
Isopropanol19.9Polar ProticSparingly SolubleSlightly SolubleReduced polarity further limits solubility.
Dichloromethane (DCM)9.1Polar AproticInsolubleSolubleThe ionic salt is insoluble, but the more lipophilic free amine is readily soluble.[2][8]
Ethyl Acetate6.0Polar AproticInsolubleSolubleA common solvent for extracting the free base form of amino acid esters.[8]
Diethyl Ether4.3Non-polarInsolubleModerately SolubleLow polarity makes it a poor solvent for the salt, but suitable for the free base.[2]
Hexanes1.9Non-polarInsolubleInsolubleHighly non-polar, unsuitable for both the salt and the moderately polar free amine.[2]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of this compound.

4.1. Materials and Equipment

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical technique.

  • Volumetric flasks and pipettes

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A Weigh excess solute into vials B Add known volume of solvent A->B Step 1 & 2 C Equilibrate at constant temperature with agitation (e.g., 24-72h) B->C D Allow suspension to settle C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant E->F G Filter supernatant (optional but recommended) F->G H Dilute sample with a suitable mobile phase G->H I Analyze by HPLC to determine concentration H->I J Repeat analysis at different time points (e.g., 24h, 48h, 72h) I->J K Confirm equilibrium (concentration plateau) J->K

Caption: Workflow for Equilibrium Solubility Determination.

4.3. Step-by-Step Procedure

  • Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains at equilibrium.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).[10] Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[10]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature to let the undissolved solid settle. For more effective separation, centrifuge the vials.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, a syringe filter can be used.

  • Dilution: Immediately and accurately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved solute.

  • Equilibrium Confirmation: To ensure that equilibrium has been reached, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours).[10] Equilibrium is confirmed when the measured concentrations from consecutive time points are consistent.

Solvent Selection and Application Insights

The choice of an organic solvent is dictated by the intended application. The following provides guidance for common scenarios in research and development.

5.1. For Chemical Reactions (e.g., Acylation, Peptide Coupling)

For reactions involving the amine group, it is often necessary to use the free base form of this compound.

  • Procedure:

    • Dissolve or suspend the hydrochloride salt in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[8]

    • Add a mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloride and generate the free amine in situ.[8]

    • The resulting solution/suspension containing the free amine can then be used directly in the subsequent reaction step.

5.2. For Purification by Recrystallization

Recrystallization requires a solvent system in which the compound is sparingly soluble at room temperature but significantly more soluble at an elevated temperature.

  • Solvent Screening: A good starting point would be to test polar protic solvents like ethanol or isopropanol, or solvent mixtures such as methanol/diethyl ether.

  • General Procedure:

    • Dissolve the crude compound in a minimal amount of the chosen solvent at its boiling point.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-4 °C) to induce crystallization.

    • Collect the purified crystals by filtration.

5.3. Decision-Making Diagram for Solvent Selection

Caption: Solvent Selection Framework.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, a strong predictive understanding can be derived from fundamental chemical principles. Its nature as a hydrochloride salt dictates high polarity and a preference for polar protic solvents. For applications in less polar organic media, conversion to the free amine is a standard and effective strategy. The experimental protocol detailed herein provides a robust framework for researchers to determine precise solubility values, enabling informed decisions in synthesis, purification, and formulation. This guide serves as a valuable resource for unlocking the full potential of this versatile chemical entity in drug development and beyond.

References

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  • BYJU'S. Factors Affecting Solubility. Available from: [Link]

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  • ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Available from: [Link]

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An In-Depth Technical Guide to the Stability and Storage of Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of starting materials and intermediates is paramount to the success of any project. This guide provides a comprehensive overview of the stability and optimal storage conditions for Methyl 2-(2-aminoethoxy)acetate hydrochloride, a key building block in pharmaceutical synthesis and bioconjugation. By understanding its chemical nature, potential degradation pathways, and proper handling techniques, you can ensure the reliability and reproducibility of your experimental outcomes.

Introduction to this compound

This compound is a bifunctional molecule featuring a primary amine, a methyl ester, and a hydrophilic ethylene glycol linker. This unique combination of functionalities makes it a valuable reagent in the synthesis of more complex molecules, particularly in the development of antibody-drug conjugates (ADCs), targeted therapeutics, and PEGylated compounds.[1] The primary amine allows for conjugation to various substrates, while the methyl ester can be hydrolyzed to reveal a carboxylic acid for further modification. The ethylene glycol linker enhances aqueous solubility and can improve the pharmacokinetic properties of the final conjugate.[1]

Given its role as a critical intermediate, maintaining the chemical integrity of this compound is essential. Degradation can lead to the formation of impurities that may interfere with subsequent reactions, reduce yields, and compromise the purity of the final product.

Physicochemical Properties and Inherent Stability Considerations

Understanding the inherent physicochemical properties of this compound is the first step in developing a robust storage and handling strategy.

PropertyValue/InformationSource
Molecular Formula C₇H₁₆ClNO₄[2]
Molecular Weight 213.66 g/mol [2]
Appearance White to off-white solidInferred from general properties of similar compounds
Storage Temperature 2-8°C[1][2]

Several key features of the molecule's structure influence its stability:

  • Hydrochloride Salt: The presence of the hydrochloride salt significantly impacts the compound's properties. Amine hydrochlorides are often crystalline solids with higher melting points and improved solubility in aqueous media compared to their free base counterparts.[3][4] However, they are also prone to being hygroscopic , meaning they readily absorb moisture from the atmosphere.[5]

  • Methyl Ester: The methyl ester functionality is susceptible to hydrolysis , particularly under acidic or basic conditions, which would yield the corresponding carboxylic acid and methanol.[6][7]

  • Primary Amine: While relatively stable, the primary amine can be susceptible to oxidation over long periods or in the presence of oxidizing agents.

Recommended Storage and Handling Conditions

Based on the physicochemical properties and information from various suppliers, the following storage and handling conditions are recommended to maintain the long-term stability of this compound.

Optimal Storage Protocol:

  • Temperature: Store at 2-8°C in a refrigerator.[1][2] Avoid repeated freeze-thaw cycles if the compound is dissolved in a solvent.

  • Atmosphere: Store under an inert gas such as argon or nitrogen.[1] This is crucial to displace atmospheric moisture and oxygen, thereby minimizing hydrolysis and oxidation.

  • Container: Keep the compound in a tightly sealed, airtight container. For hygroscopic materials, containers with high-integrity seals are critical.[8]

  • Desiccation: For long-term storage or in humid environments, storing the container within a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate) is a highly recommended practice.

The following diagram illustrates the decision-making process for the proper storage of this compound.

G cluster_storage Storage Protocol start Receiving this compound check_hygroscopic Is the compound hygroscopic? start->check_hygroscopic store_desiccator Store in a desiccator with a drying agent check_hygroscopic->store_desiccator Yes store_refrigerator Store at 2-8°C check_hygroscopic->store_refrigerator No (Best practice is still to desiccate) store_desiccator->store_refrigerator inert_atmosphere Store under an inert atmosphere (Ar or N2) store_refrigerator->inert_atmosphere tightly_sealed Ensure container is tightly sealed inert_atmosphere->tightly_sealed end_storage Compound is properly stored tightly_sealed->end_storage G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis of Methyl Ester parent->hydrolysis hygroscopicity Hygroscopicity parent->hygroscopicity oxidation Oxidation of Amine parent->oxidation hydrolysis_product Carboxylic Acid + Methanol hydrolysis->hydrolysis_product hygroscopicity_effect Clumping and Facilitated Hydrolysis hygroscopicity->hygroscopicity_effect oxidation_product Oxidized Impurities oxidation->oxidation_product

Caption: Potential degradation pathways for this compound.

Designing a Stability Study: A Practical Protocol

For critical applications, it may be necessary to perform a formal stability study to establish a retest date or to understand the compound's stability in a specific formulation. [9][10][11][12] Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers of various pH (e.g., pH 2, 7, 9)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions

  • Hydrogen peroxide (H₂O₂)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

  • Photostability chamber

  • Temperature and humidity-controlled ovens/chambers

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To another aliquot, add an equal volume of 1N NaOH. Keep at room temperature for 2 hours.

    • Oxidative Degradation: Treat an aliquot with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the solid compound and a separate aliquot of the stock solution at 60°C for 48 hours.

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, along with an unstressed control, by a suitable analytical method, such as reverse-phase HPLC. A gradient method is often required to separate the parent compound from its degradation products.

    • Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of degradation in each condition.

    • If using an HPLC-MS system, obtain the mass-to-charge ratio of the degradation products to help in their identification.

    • The results will indicate the compound's susceptibility to different stressors and help in developing a stability-indicating method.

The following workflow outlines the process of conducting a forced degradation study.

G cluster_workflow Forced Degradation Study Workflow start_workflow Prepare Stock Solution stress_conditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start_workflow->stress_conditions sample_analysis Analyze Samples by HPLC/LC-MS stress_conditions->sample_analysis data_interpretation Interpret Data (Identify Degradants, Calculate % Degradation) sample_analysis->data_interpretation develop_method Develop Stability-Indicating Method data_interpretation->develop_method end_workflow Stability Profile Established develop_method->end_workflow

Caption: A typical workflow for a forced degradation study.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its stability is critical for the successful synthesis of complex molecules in pharmaceutical and bioconjugation applications. The primary stability concerns for this compound are its hygroscopicity, due to its hydrochloride salt nature, and the potential for hydrolysis of the methyl ester.

By adhering to the recommended storage conditions of 2-8°C, under an inert atmosphere, and in a tightly sealed, desiccated environment , researchers can significantly mitigate the risks of degradation. For applications requiring a deep understanding of its stability profile, a well-designed forced degradation study can provide invaluable insights into its degradation pathways and help in the development of robust analytical methods. Proactive management of the storage and handling of this important reagent will contribute to more reliable and reproducible scientific outcomes.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Available at: [Link]

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"hydrolysis of Methyl 2-(2-aminoethoxy)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hydrolysis of Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of this compound, a critical reaction for researchers and professionals in drug development and bioconjugation. The document delves into the fundamental chemical principles, reaction kinetics, and influencing factors governing both acid- and base-catalyzed hydrolysis pathways. Detailed, field-proven experimental protocols are presented alongside robust analytical methodologies for real-time reaction monitoring, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is structured to provide not only procedural steps but also the causal reasoning behind experimental choices, ensuring a thorough understanding for practical application and troubleshooting.

Introduction: The Significance of a Bifunctional Linker

This compound is a bifunctional molecule of significant interest in the pharmaceutical and biotechnology sectors. It serves as a hydrophilic linker, often used in the synthesis of more complex molecules like antibody-drug conjugates (ADCs) or for the PEGylation of biomolecules.[1] Its structure comprises three key features: a primary amine, a methyl ester, and a flexible, hydrophilic ethylene glycol-based backbone.

The hydrolysis of the methyl ester group is a fundamental transformation, converting the ester into a carboxylic acid, thereby yielding 2-(2-aminoethoxy)acetic acid.[2] This reaction is often a necessary deprotection step in a multi-step synthesis, unmasking a carboxyl group for subsequent conjugation reactions. Understanding the nuances of this hydrolysis—its mechanisms, kinetics, and the factors that control it—is paramount for optimizing reaction yields, ensuring product purity, and developing scalable manufacturing processes. This guide provides the authoritative grounding required to master this critical reaction.

Core Chemical Principles

The hydrolysis of an ester is a nucleophilic acyl substitution reaction where the (-OR) group is replaced by a hydroxyl (-OH) group from water.[3] This process can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis

In the presence of a mineral acid like HCl or H₂SO₄, the reaction is a reversible equilibrium.[3][4][5] The mechanism is the exact reverse of a Fischer esterification.[6] An excess of water is used to drive the equilibrium toward the products—the carboxylic acid and alcohol—in accordance with Le Châtelier's principle.[4][5][7]

The reaction proceeds via several key steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon.[8]

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group.

  • Elimination: The protonated methoxy group leaves as a neutral methanol molecule, and the carbonyl group is reformed.

  • Deprotonation: The protonated carbonyl oxygen is deprotonated to yield the final carboxylic acid product and regenerate the acid catalyst.

Caption: Acid-catalyzed hydrolysis mechanism of a methyl ester.

Base-Catalyzed Hydrolysis (Saponification)

Alkaline hydrolysis is the more common and often preferred method as the reaction is irreversible and the products are easier to separate.[7] It requires a stoichiometric amount of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[6][9]

The mechanism involves:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester.

  • Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, irreversible acid-base step drives the reaction to completion, forming a carboxylate salt and methanol.[6]

To obtain the free carboxylic acid, the resulting carboxylate salt solution must be acidified in a separate work-up step.[7]

Factors Influencing Hydrolysis Kinetics

The rate of ester hydrolysis is dependent on several key experimental parameters.

FactorEffect on Acid HydrolysisEffect on Base HydrolysisRationale
Temperature Rate increasesRate increasesProvides molecules with sufficient activation energy to overcome the reaction barrier.[10]
Catalyst Conc. Rate increases with [H⁺]Rate increases with [OH⁻]The reaction is first-order with respect to the catalyst concentration.[11]
Substrate Conc. Rate increasesRate increasesThe reaction is typically pseudo-first-order with respect to the ester when water is the solvent.[11][12]
Solvent Aqueous media requiredCan be performed in mixed aqueous/organic solventsWater is a reactant in acid hydrolysis. In base hydrolysis, co-solvents can improve solubility.
pH Optimal in strongly acidic conditionsOptimal in strongly basic conditionsThe concentration of the catalytic species (H₃O⁺ or OH⁻) is maximized at pH extremes.

For this compound, the protonated amine group (-NH₃⁺) can influence the reaction through steric hindrance or electronic effects. Under basic conditions, the amine will be deprotonated to its neutral -NH₂ form, which may alter its influence on the nearby ester group.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of the title compound. The reaction is monitored by withdrawing aliquots for analysis.

Materials:

  • This compound

  • 3 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Sodium Bicarbonate (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.14 g (10 mmol) of this compound in 40 mL of 3 M HCl. This large excess of water helps drive the equilibrium.[5][7]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 100-110°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress every 1-2 hours by taking a small aliquot (approx. 50 µL), neutralizing it with a saturated sodium bicarbonate solution, and analyzing it via HPLC or NMR (see Section 5). The reaction is typically complete within 8-16 hours.

  • Cooling and Neutralization: Once the reaction is complete, cool the flask to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until CO₂ evolution ceases (pH ~7-8).

  • Product Isolation: The product, 2-(2-aminoethoxy)acetic acid, is highly water-soluble, making direct extraction challenging. The preferred method is to remove the water and salts under reduced pressure. The resulting solid can then be purified by recrystallization or chromatography.

Protocol 2: Base-Catalyzed Hydrolysis (Saponification)

This protocol provides a faster, irreversible method for hydrolysis.

Materials:

  • This compound

  • 2 M Sodium Hydroxide (NaOH)

  • Methanol or Tetrahydrofuran (THF) as a co-solvent

  • 6 M Hydrochloric Acid (HCl) for acidification

  • Round-bottom flask

  • Stir plate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.14 g (10 mmol) of this compound in 20 mL of a 1:1 mixture of water and methanol.

  • Base Addition: Add 12 mL of 2 M NaOH (24 mmol, 2.4 equivalents) to the solution. The excess base ensures the reaction goes to completion.

  • Reaction: Stir the mixture at room temperature. The reaction is typically much faster than acid hydrolysis and is often complete within 1-4 hours.

  • Monitoring: Monitor the reaction as described in Protocol 1.

  • Work-up and Isolation: a. Once the reaction is complete, remove the methanol co-solvent under reduced pressure. b. Cool the remaining aqueous solution in an ice bath. c. Slowly acidify the solution to pH ~2 by adding 6 M HCl. This protonates the carboxylate salt to form the free carboxylic acid.[7] d. As in the acid-catalyzed protocol, isolate the product by removing the solvent under vacuum, as it is highly soluble in water.

Analytical Methods for Reaction Monitoring

Accurate monitoring is crucial for determining reaction completion and preventing side-product formation.

Caption: General experimental workflow for hydrolysis and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the starting ester from the more polar carboxylic acid product.

  • Methodology: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is effective. The more polar carboxylic acid product will elute earlier than the less polar methyl ester.

  • Detection: As the analyte lacks a strong chromophore, UV detection at low wavelengths (~210 nm) can be used. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) provides more universal detection. For enhanced sensitivity and specificity, derivatization with agents like OPA (o-phthalaldehyde) followed by fluorescence detection is a common strategy for amino-containing compounds.[13][14][15]

  • Quantification: The reaction progress can be quantified by comparing the integrated peak area of the starting material to that of the product over time.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides a direct and quantitative way to monitor the reaction in real-time without derivatization.[16][17][18][19]

  • Methodology: An aliquot is taken from the reaction, the solvent is evaporated, and the residue is re-dissolved in a deuterated solvent like D₂O.

  • Key Signals to Monitor:

    • Starting Material (Ester): A sharp singlet corresponding to the methyl ester protons (-COOCH₃) will be present, typically around 3.7 ppm.

    • Product (Acid): This singlet will decrease in intensity as the reaction proceeds and eventually disappear upon completion.

    • Methanol (Byproduct): A new singlet for the methyl protons of methanol will appear around 3.35 ppm.

    • Adjacent Protons: The protons on the carbon adjacent to the carbonyl group (-CH₂-COO) will likely experience a slight upfield or downfield shift upon conversion of the ester to a carboxylic acid.

  • Quantification: The extent of conversion can be calculated by integrating the signal for the methyl ester and comparing it to an internal standard or to the signal of the product's adjacent methylene protons.

Conclusion

The hydrolysis of this compound is a foundational reaction for leveraging this versatile linker in pharmaceutical and biotechnological applications. The choice between acid- and base-catalyzed methods depends on factors such as desired reaction time, substrate stability to pH extremes, and ease of product isolation. While acid catalysis is straightforward, its reversible nature requires careful control of conditions. Base-catalyzed saponification offers a rapid and irreversible alternative, generally leading to cleaner reactions and simpler purification following an acidification step. Robust analytical techniques, particularly HPLC and NMR spectroscopy, are indispensable tools for accurately monitoring reaction kinetics and ensuring the successful formation of the desired 2-(2-aminoethoxy)acetic acid product.

References

  • White Rose Research Online. (2017-05-10). Ester hydrolysis.
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The Strategic Application of Methyl 2-(2-aminoethoxy)acetate Hydrochloride in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The convergence of chemistry and biology has ushered in an era of sophisticated biomolecular engineering, where the precise modification of proteins, peptides, and oligonucleotides is paramount for therapeutic and diagnostic advancement. In this landscape, linker technologies play a pivotal, albeit often understated, role. This technical guide provides an in-depth exploration of Methyl 2-(2-aminoethoxy)acetate hydrochloride, a short-chain, hydrophilic, and heterobifunctional linker. We will dissect its chemical properties, explore its vast potential in bioconjugation, drug delivery, and protein modification, and provide detailed, field-proven protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule to enhance the performance and therapeutic index of their biomolecules of interest.

Introduction: The Unseen Architect of Bioconjugates

At its core, bioconjugation is the art and science of covalently linking two or more molecules, where at least one is a biomolecule. The success of these conjugates, whether they be antibody-drug conjugates (ADCs), PEGylated proteins, or fluorescently labeled probes, is critically dependent on the linker that joins the constituent parts. The linker is not merely a passive spacer; it is an active modulator of solubility, stability, pharmacokinetics, and ultimately, efficacy.[1][2]

This compound emerges as a powerful tool in the bioconjugationist's arsenal. It is a discrete polyethylene glycol (dPEG®) derivative, characterized by a defined chain length, which obviates the challenges of polydispersity inherent in traditional PEG polymers.[3] Its structure, featuring a primary amine at one terminus and a methyl ester at the other, offers orthogonal reactivity, enabling sequential and controlled conjugation strategies. The short ethylene glycol motif imparts hydrophilicity, a crucial attribute for mitigating aggregation and improving the biopharmaceutical properties of conjugated molecules.[4]

This guide will illuminate the strategic considerations and practical methodologies for harnessing the potential of this compound in a variety of biochemical applications.

Core Chemistry and Reactive Potential

The utility of this compound is rooted in its heterobifunctional nature. Understanding the reactivity of each functional group is key to its successful implementation.

The Primary Amine: A Versatile Nucleophile

The terminal primary amine (-NH2) is a potent nucleophile, readily participating in a variety of coupling reactions. Its most common application is the formation of stable amide bonds with carboxyl groups on biomolecules (e.g., the side chains of aspartic and glutamic acid, or the C-terminus of proteins). This reaction is typically mediated by carbodiimide chemistry, most notably using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] The NHS ester intermediate enhances coupling efficiency and stability in aqueous environments.[6]

The primary amine can also react with other electrophilic moieties, such as isothiocyanates, isocyanates, and aldehydes (via reductive amination), offering a broad toolkit for bioconjugation.

The Methyl Ester: A Handle for Further Functionalization or a Point of Hydrolysis

The methyl ester (-COOCH3) provides a second, less reactive handle. It can be hydrolyzed under basic conditions to yield a free carboxylic acid.[7] This unmasked carboxyl group can then be activated (e.g., with EDC/NHS) for subsequent conjugation to another amine-containing molecule. This two-step approach allows for the sequential assembly of complex bioconjugates.

It is important to note that while more stable than many other esters, the methyl ester can be susceptible to hydrolysis, particularly at elevated pH or in the presence of esterase enzymes.[8] This property can be exploited in the design of prodrugs or controlled-release systems, where the linker is intended to be cleaved in a specific biological environment.

Key Application Areas

The unique properties of this compound make it suitable for a range of applications in biochemistry and drug development.

Bioconjugation and the Rise of Antibody-Drug Conjugates (ADCs)

In the realm of targeted cancer therapy, ADCs represent a paradigm-shifting approach. These constructs combine the exquisite specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug. The linker is the lynchpin of ADC design, influencing stability, pharmacokinetics, and the efficiency of payload release.[]

This compound can be employed as a component of a larger linker system in ADCs. Its hydrophilicity can help to counterbalance the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall biopharmaceutical profile of the ADC.[3] The defined length of this short PEG linker can be critical, as linker length has been shown to significantly impact ADC efficacy.[1][10] While longer linkers can sometimes improve pharmacokinetics, shorter linkers may enhance stability and payload release efficiency.[1]

Protein and Peptide Modification: Enhancing Therapeutic Potential

PEGylation, the covalent attachment of polyethylene glycol to biomolecules, is a well-established strategy for improving the therapeutic properties of proteins and peptides.[11][12] It can increase circulating half-life, enhance stability, and reduce immunogenicity.[12] The use of a discrete PEG linker like this compound offers precise control over the modification process, leading to more homogeneous products with improved batch-to-batch consistency.[2]

The hydrophilic nature of this linker can improve the solubility and conformational stability of the modified protein.[4][8] By strategically attaching this linker to the surface of a protein, it is possible to create a hydration shell that protects against proteolysis and aggregation.

Functionalization of Nanoparticles and Surfaces

The functionalization of nanoparticles for drug delivery and diagnostic applications is a rapidly growing field. PEGylation is a common strategy to impart "stealth" characteristics to nanoparticles, reducing their uptake by the reticuloendothelial system and prolonging their circulation time.[7] this compound can be used to introduce a hydrophilic surface coating on nanoparticles, improving their biocompatibility and in vivo performance.

The primary amine can be used to couple the linker to carboxylated surfaces, while the methyl ester can be hydrolyzed to a carboxylic acid for further functionalization, for example, with targeting ligands or imaging agents.

Experimental Protocols and Methodologies

The following protocols are provided as a guide for the application of this compound in common biochemical workflows. It is essential to optimize these protocols for each specific application.

Protocol 1: EDC/NHS Coupling of this compound to a Carboxylated Protein

This protocol describes the conjugation of the primary amine of the linker to the carboxylic acid groups (aspartic acid, glutamic acid, or C-terminus) of a protein.

Materials:

  • Protein of interest (in a suitable amine-free buffer, e.g., MES or PBS)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Coupling Buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxyl Groups:

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • Add NHS or Sulfo-NHS to a final concentration of 5-25 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess EDC/NHS (Optional but Recommended): Immediately pass the activated protein solution through a desalting column equilibrated with Coupling Buffer. This step minimizes side reactions.[5]

  • Conjugation:

    • Immediately add a 10-50 fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purification: Remove excess linker and byproducts by size-exclusion chromatography or dialysis.

Causality Behind Experimental Choices:

  • pH Control: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the primary amine is favored at a physiological to slightly basic pH (7.0-8.5).[5] The two-buffer system optimizes both steps.

  • NHS Addition: EDC alone can mediate amide bond formation, but the O-acylisourea intermediate is unstable in water. NHS stabilizes this intermediate by forming a more stable, amine-reactive NHS ester, thereby increasing the coupling efficiency.[6]

  • Molar Excess of Linker: A molar excess of the linker ensures that the reaction proceeds to a reasonable degree of completion. The optimal ratio should be determined empirically.

Characterization of the Conjugate

Thorough characterization of the bioconjugate is crucial to ensure its quality and consistency.[13][14]

Analytical Technique Parameter Measured Purpose
SDS-PAGE Apparent Molecular WeightTo visualize the increase in molecular weight upon conjugation and assess the degree of PEGylation.[15]
Mass Spectrometry (MALDI-TOF or ESI-MS) Precise Molecular WeightTo determine the exact number of linker molecules conjugated per protein molecule.[16]
UV-Vis Spectroscopy Protein Concentration and Degree of Labeling (if linker has a chromophore)To quantify the protein concentration and, in some cases, the extent of modification.[17]
Size-Exclusion Chromatography (SEC) Purity and AggregationTo assess the homogeneity of the conjugate and detect the presence of aggregates.[18]
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR) for ADCsA key method for characterizing the distribution of drug-linker moieties on an antibody.[19]
Functional Assays (e.g., ELISA, cell-based assays) Biological ActivityTo ensure that the conjugation process has not compromised the biological function of the biomolecule.[19]

Visualization of Workflows and Pathways

Experimental Workflow for Protein Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein in Activation Buffer (pH 6.0) activation Activation of Carboxyls (15-30 min, RT) protein_prep->activation linker_prep Linker Solution conjugation Conjugation (2h RT or O/N 4°C) linker_prep->conjugation edc_nhs_prep EDC/NHS Solution edc_nhs_prep->activation activation->conjugation quenching Quenching (15-30 min, RT) conjugation->quenching purification Purification (SEC or Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS, etc.) purification->characterization

Caption: Workflow for EDC/NHS-mediated conjugation.

Signaling Pathway of an ADC Utilizing the Linker

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (with linker) Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis Induction of Cell Death

Caption: Generalized ADC mechanism of action.

Conclusion and Future Perspectives

This compound represents a highly versatile and valuable tool for the modern biochemist and drug developer. Its defined length, hydrophilicity, and orthogonal reactivity provide a robust platform for the precise engineering of bioconjugates. The principles and protocols outlined in this guide serve as a foundation for its application in enhancing the therapeutic and diagnostic potential of a wide array of biomolecules.

The future of bioconjugation lies in the development of even more sophisticated linker technologies that allow for greater control over the site of conjugation, the stoichiometry of the reaction, and the release kinetics of payloads. As our understanding of the intricate interplay between linker chemistry and biological function deepens, molecules like this compound will continue to be instrumental in the design of the next generation of biotherapeutics and diagnostic agents.

References

  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights.
  • Syngene. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates.
  • BenchChem. (n.d.). Technical Support Center: Impact of Linker Length on ADC Stability and Efficacy.
  • National Institutes of Health (NIH). (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
  • Veranova. (n.d.). Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights.
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The Versatile Bifunctional Building Block: A Technical Guide to Methyl 2-(2-aminoethoxy)acetate Hydrochloride in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the rational design of molecules with precisely tailored properties is paramount. The ability to modulate characteristics such as solubility, pharmacokinetic profiles, and target engagement often hinges on the strategic incorporation of specialized chemical linkers. Among these, Methyl 2-(2-aminoethoxy)acetate hydrochloride has emerged as a valuable and versatile building block. Its unique bifunctional nature, possessing a primary amine and a methyl ester separated by a short, hydrophilic ethylene glycol-based spacer, offers a powerful tool for medicinal chemists and researchers in the synthesis of complex molecular architectures.

This in-depth technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its practical applications, backed by field-proven insights and established protocols for its use in organic synthesis.

Core Attributes and Physicochemical Properties

This compound is a salt of a short-chain amino acid ester. The hydrochloride form enhances its stability and handling properties as a solid. The core value of this building block lies in its orthogonal reactivity: the primary amine serves as a nucleophile for amide bond formation, while the methyl ester can be hydrolyzed or directly used in amidation reactions. The ethylene glycol motif imparts hydrophilicity, which can be strategically employed to improve the solubility and pharmacokinetic properties of the final conjugate.

PropertyValueSource
CAS Number 104793-45-5 (for the free base)-
Molecular Formula C₅H₁₂ClNO₃
Molecular Weight 169.61 g/mol
Appearance Typically a white to off-white solid
Storage 2-8°C, under inert gas

Strategic Synthesis of the Building Block

While not always commercially available in large quantities, the synthesis of this compound can be approached through a few strategic routes. A common method involves the protection of the amino group of a suitable precursor, followed by esterification and deprotection.

A plausible synthetic pathway initiates from 2-(2-aminoethoxy)ethanol. The amino group is first protected, for instance, as a benzyl or Boc derivative. The free hydroxyl group is then oxidized to the corresponding carboxylic acid. Subsequent esterification with methanol under acidic conditions, followed by deprotection of the amine and salt formation with hydrochloric acid, yields the desired product. The choice of protecting group is critical to ensure compatibility with the oxidation and esterification conditions.

Key Synthetic Transformations and Protocols

The utility of this compound is realized through its participation in coupling reactions. The primary amine is the key functional handle for conjugation to other molecules.

N-Acylation: The Gateway to Amide Bond Formation

The most fundamental reaction involving this building block is N-acylation to form a stable amide linkage. This is a cornerstone of its application in constructing larger molecules, such as linkers for Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

General Protocol for N-Acylation:

This protocol provides a general method for the coupling of a carboxylic acid to this compound using a standard peptide coupling agent like HATU.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF. Add DIPEA (1.2 eq) to neutralize the hydrochloride and liberate the free amine.

  • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Pre-activation: Activating the carboxylic acid with a coupling agent like HATU before adding the amine is crucial to prevent side reactions and ensure efficient amide bond formation.

  • Base: DIPEA is used to neutralize the hydrochloride salt of the amine and the acidic byproducts of the coupling reaction, driving the equilibrium towards product formation.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DCM are used to dissolve the reactants and facilitate the reaction without participating in it.

Amide Formation via the Methyl Ester

The methyl ester functionality offers a second point of modification. It can be directly converted to an amide by reaction with a primary or secondary amine, typically at elevated temperatures. This allows for the sequential assembly of more complex structures.

General Protocol for Amidation of the Methyl Ester:

  • Dissolve the N-acylated Methyl 2-(2-aminoethoxy)acetate derivative in the amine of choice (used in large excess as the solvent) or in a high-boiling point solvent with an excess of the amine.

  • Heat the reaction mixture to reflux for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the excess amine and solvent under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Applications in Drug Discovery and Bioconjugation

The bifunctional nature of this compound makes it an attractive linker component in several areas of drug discovery.

Hydrophilic Linkers in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker connecting the antibody to the cytotoxic payload plays a critical role in the overall efficacy and safety of the conjugate. Short PEG-like linkers derived from this building block can enhance the solubility of the ADC, which is particularly important for hydrophobic drug payloads.

ADC_Linker Antibody Antibody Linker Linker (hydrophilic spacer) Antibody->Linker Conjugation Drug Cytotoxic Drug Linker->Drug Attachment BuildingBlock Methyl 2-(2-aminoethoxy)acetate hydrochloride BuildingBlock->Linker Incorporation via N-acylation

Caption: Role of the building block in ADC construction.

Spacers in PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target protein binder and the E3 ligase ligand is a key determinant of PROTAC activity. The length and composition of the linker are critical for the formation of a stable ternary complex. Short, hydrophilic linkers derived from this compound can be used to optimize the linker length and properties, potentially improving cell permeability and degradation efficiency.

PROTAC_Linker TargetBinder Target Protein Binder Linker Linker TargetBinder->Linker E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand BuildingBlock Methyl 2-(2-aminoethoxy)acetate hydrochloride BuildingBlock->Linker Component of the linker

Caption: Incorporation into a PROTAC linker.

Safety and Handling

As with all amine hydrochlorides, appropriate safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound represents a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, coupled with the inherent hydrophilicity of its ethylene glycol spacer, provides a powerful tool for the construction of complex molecules with tailored properties. By understanding its core reactivity and employing robust synthetic protocols, researchers can effectively leverage this building block to advance the design and synthesis of next-generation therapeutics.

References

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An In-depth Technical Guide to the Reactivity of the Primary Amine in Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-aminoethoxy)acetate hydrochloride is a bifunctional molecule of significant interest in pharmaceutical sciences and bioconjugation. Featuring a primary amine, a methyl ester, and a hydrophilic ethylene glycol-like spacer, its utility is primarily dictated by the selective reactivity of the terminal nucleophilic amine. This guide provides a comprehensive exploration of the chemical behavior of this primary amine, grounded in fundamental principles and supported by practical, field-proven protocols. We will dissect the key factors governing its reactivity, detail its participation in cornerstone reactions such as acylation, alkylation, and Schiff base formation, and provide actionable methodologies for its application in complex molecular synthesis, particularly in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs).

Foundational Principles of Reactivity

Structural and Electronic Profile

The reactivity of this compound is centered on the lone pair of electrons on the nitrogen atom of its primary amine.[1] This lone pair makes the amine a potent nucleophile and a Bronsted-Lowry base.[2] However, the commercially available hydrochloride salt form presents the amine as its protonated ammonium conjugate acid (R-NH₃⁺Cl⁻). In this state, the lone pair is engaged in a bond with a proton and is unavailable for nucleophilic attack.[3]

Therefore, the critical first step in almost any reaction involving this molecule is the in-situ deprotonation of the ammonium salt to liberate the free primary amine (R-NH₂). This is typically achieved by the addition of a non-nucleophilic base. The choice of base and the reaction pH are paramount for controlling the reaction's efficiency and selectivity.

Basicity and Nucleophilicity

As a primary aliphatic amine, the liberated R-NH₂ group is a relatively strong base, with a pKa of its conjugate acid typically in the range of 9.5 to 11.0.[4] The electron-donating effect of the adjacent alkyl chain increases the electron density on the nitrogen atom, making the lone pair more available to accept a proton compared to aromatic amines.[1] This inherent basicity underpins its ability to act as a nucleophile. It is a stronger nucleophile than its corresponding alcohol, which allows for selective reactions at the amine even in the presence of hydroxyl groups under appropriate conditions.[4][5]

The general workflow for activating and reacting the amine is visualized below.

G cluster_0 Activation & Reaction Workflow Start Methyl 2-(2-aminoethoxy)acetate hydrochloride (R-NH3+Cl-) Base Add Stoichiometric Non-Nucleophilic Base (e.g., TEA, DIPEA) Start->Base FreeAmine Liberated Free Amine (R-NH2) Base->FreeAmine Deprotonation Electrophile Introduce Electrophile (e.g., Acyl Chloride, Aldehyde, Alkyl Halide) Reaction Nucleophilic Attack FreeAmine->Reaction Electrophile->Reaction Product Desired Product (e.g., Amide, Imine, Secondary Amine) Reaction->Product Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for the deprotonation and subsequent reaction of the primary amine.

Key Reaction Classes

The liberated primary amine is a versatile nucleophile that readily participates in a range of canonical organic reactions.

N-Acylation: Formation of Amides

Acylation is one of the most robust and widely used reactions for this molecule, forming a stable amide bond. This reaction is central to its use as a linker, attaching it to carboxylic acid-bearing molecules.[]

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon of an acylating agent.[1]

Common Acylating Agents:

  • Acid Chlorides (R-COCl): Highly reactive, often requiring a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. The reaction is typically fast and exothermic.[7]

  • Acid Anhydrides ((R-CO)₂O): Less reactive than acid chlorides but still highly effective. The byproduct is a carboxylic acid, which also requires a base for neutralization.[8]

  • Activated Esters: Reagents like N-Hydroxysuccinimide (NHS) esters or pentafluorophenyl (PFP) esters are excellent for controlled acylations, especially in bioconjugation, as they offer greater stability in aqueous environments and produce non-interfering byproducts.

  • Carboxylic Acids (R-COOH): Require coupling agents (e.g., EDC, HATU, HOBt) to form a highly reactive intermediate in situ, which is then attacked by the amine.

G cluster_1 N-Acylation with Acid Chloride Amine R-NH2 Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R'-COCl AcylChloride->Intermediate Product Amide (R-NH-CO-R') Intermediate->Product Collapse & Chloride Ejection Byproduct HCl Intermediate->Byproduct Salt Base·HCl Salt Byproduct->Salt Base Base (e.g., TEA) Base->Salt Neutralization

Caption: Mechanism of N-Acylation using an acid chloride.

Expert Insight: The choice of acylating agent and conditions is critical. For sensitive substrates, coupling agents with carboxylic acids are preferred over harsh acid chlorides to minimize side reactions. Over-acylation is not a concern as the resulting amide is significantly less nucleophilic than the starting amine.[7]

N-Alkylation: Formation of Secondary Amines

Alkylation with alkyl halides (Sₙ2 reaction) extends the molecule's framework. However, this reaction requires careful control.

Challenge: The secondary amine product is also nucleophilic and can react further with the alkyl halide to form a tertiary amine and even a quaternary ammonium salt.[4][5] This over-alkylation leads to a mixture of products.[7]

Control Strategies:

  • Use of Excess Amine: Employing a large excess of the primary amine ensures the alkyl halide is more likely to react with the starting material than the product. This is often impractical if the amine is the valuable component.

  • Reductive Amination: A superior method for controlled mono-alkylation. This involves reacting the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB).[9] This two-step, one-pot procedure is highly efficient and avoids over-alkylation.

Schiff Base Formation: Generation of Imines

The reaction of the primary amine with aldehydes or ketones yields a C=N double bond, known as an imine or Schiff base.[10][11] This reaction is reversible and critically dependent on pH.

Mechanism: The reaction involves two stages: nucleophilic addition of the amine to the carbonyl to form a carbinolamine intermediate, followed by acid-catalyzed dehydration to form the imine.[11][12]

pH Optimization:

  • High pH (>8): The rate of carbinolamine dehydration is slow.

  • Low pH (<4): Most of the amine is protonated (R-NH₃⁺) and becomes non-nucleophilic, preventing the initial attack on the carbonyl.[10]

  • Optimal pH (4.5 - 5.5): A balance is struck where there is sufficient free amine to act as a nucleophile and enough acid to catalyze the dehydration step.[10][12]

Schiff bases are valuable intermediates and can be readily reduced to stable secondary amines as described in reductive amination.

Application in Drug Development: A Linker for ADCs

The trifecta of a reactive amine, a cleavable ester, and a hydrophilic spacer makes Methyl 2-(2-aminoethoxy)acetate a valuable building block, particularly as a PROTAC linker or in Antibody-Drug Conjugates (ADCs).[13] In ADCs, it can be used to connect a cytotoxic payload to a monoclonal antibody. The amine allows for conjugation to the payload (often via an amide bond), while the ester can be hydrolyzed to reveal a carboxylic acid for linking to the antibody. The ethylene glycol unit enhances water solubility and improves the pharmacokinetic properties of the final conjugate.[13]

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and scale.

Protocol: N-Acylation with Benzoyl Chloride

Objective: To synthesize Methyl 2-(2-benzamidoethoxy)acetate.

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.05 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M).

  • Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add TEA (2.2 eq) dropwise via syringe. Stir for 15 minutes. The suspension should become a clear solution as the free amine is formed.

  • Add benzoyl chloride (1.05 eq) dropwise. A white precipitate (TEA·HCl) will form immediately.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure amide.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Schiff Base Formation with Benzaldehyde

Objective: To synthesize the Schiff base of Methyl 2-(2-aminoethoxy)acetate and benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium Acetate (1.1 eq)

  • Methanol

  • Molecular Sieves (4Å)

Procedure:

  • Dissolve this compound (1.0 eq) and sodium acetate (1.1 eq) in methanol (approx. 0.5 M). Stir for 20 minutes at room temperature to form the free amine in situ.

  • Add activated 4Å molecular sieves to the mixture to act as a dehydrating agent.

  • Add benzaldehyde (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours. The formation of the imine can be monitored by ¹H NMR (disappearance of the aldehyde proton signal and appearance of the imine C-H signal ~8.3 ppm).

  • Upon completion, filter off the molecular sieves and wash with methanol.

  • Remove the solvent under reduced pressure.

  • The crude product can be used directly for the next step (e.g., reduction) or purified. Purification can be challenging due to the reversibility of the reaction; often, direct reduction to the stable amine is preferred.

  • Validation: Characterize via ¹H NMR to confirm imine formation. The presence of water can cause hydrolysis back to the starting materials.

Quantitative Data Summary

The reactivity of primary amines is heavily influenced by reaction conditions. The table below provides a comparative overview of typical conditions for the key reaction classes.

Reaction TypeElectrophileTypical BaseSolventTemperature (°C)Key Considerations
N-Acylation Acid ChlorideTEA, DIPEADCM, THF0 to 25Fast, exothermic. Requires stoichiometric base.
Acid AnhydrideTEA, PyridineDCM, Acetonitrile25 to 80Slower than acid chlorides.
Carboxylic AcidNone (Coupling Agent)DMF, DCM0 to 25Requires activating agent (e.g., EDC, HATU). Good for sensitive substrates.
N-Alkylation Alkyl HalideK₂CO₃, TEADMF, Acetonitrile25 to 100Risk of over-alkylation.[5] Use of excess amine can improve selectivity.
Reductive Amination Aldehyde/KetoneAcetic Acid (cat.)DCE, MeOH25Highly selective for mono-alkylation. Requires a reducing agent (STAB, NaBH₃CN).
Schiff Base Aldehyde/KetoneNone (pH control)MeOH, EtOH25pH-dependent equilibrium.[10] Optimal rate at pH 4.5-5.5.[12]

Conclusion

This compound is a powerful synthetic intermediate whose utility is unlocked through the controlled reactivity of its primary amine. A thorough understanding of its basicity, nucleophilicity, and the specific conditions required for acylation, alkylation, and imine formation is essential for its successful application. By carefully selecting reagents, solvents, and catalysts, researchers can harness this molecule's bifunctionality to construct complex chemical architectures for the next generation of pharmaceuticals and research tools.

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  • Frolov, A. I., Lebid, D. S., & Os, E. N. (2024). Perspectives of Alkyl Introduction into Methylene-Containing Heterocycles. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
  • Clark, J. (n.d.). amines as bases.
  • OCELOT, o.p.s. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube.
  • OpenStax. (2023, September 20). 24.7 Reactions of Amines. In Organic Chemistry.
  • MedChemExpress. (n.d.). Methyl 2-aminoacetate hydrochloride | Amino Acid Derivative.
  • Sciencemadness Discussion Board. (2011, April 13).
  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. (2010).
  • BLDpharm. (n.d.). 741235-80-3|Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate.

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Methodological & Application

Application Notes and Protocols for the Use of Methyl 2-(2-aminoethoxy)acetate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategically Enhancing Peptides with Short PEG Linkers

The modification of peptides with hydrophilic linkers, such as polyethylene glycol (PEG), is a well-established strategy to enhance their therapeutic properties. This process, known as PEGylation, can improve a peptide's solubility, increase its in-vivo half-life by reducing renal clearance, and decrease its immunogenicity[1][2]. While long PEG chains are often employed for maximizing these effects, the use of shorter, monodisperse PEG linkers is gaining traction for more subtle modulation of peptide characteristics. Methyl 2-(2-aminoethoxy)acetate hydrochloride is a short, hydrophilic linker that provides a precise and controlled method for introducing a PEG-like moiety. Its structure features a terminal primary amine for conjugation and a methyl ester at the opposite end, offering a unique tool for peptide chemists and drug developers.

This guide provides a comprehensive overview of the application of this compound for the N-terminal modification of peptides synthesized via solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical considerations for successful conjugation and subsequent handling of the modified peptide.

Chemical Rationale and Strategic Considerations

This compound is a bifunctional molecule. The primary amine serves as the reactive handle for covalent attachment to a peptide, typically targeting the free N-terminal α-amino group or the ε-amino group of a lysine side chain. The hydrochloride salt form necessitates a neutralization step to liberate the free, nucleophilic amine for efficient coupling. The methyl ester provides a terminal functional group that can either be retained in the final peptide or subsequently hydrolyzed to the corresponding carboxylic acid, offering further opportunities for modification or influencing the overall charge of the peptide.

The decision to incorporate this linker should be guided by the desired physicochemical properties of the final peptide. The short ethylene glycol unit enhances hydrophilicity, which can aid in the solubility of hydrophobic peptide sequences[1].

Experimental Workflow: N-Terminal Modification of a Resin-Bound Peptide

The following section outlines the key steps for the successful conjugation of this compound to the N-terminus of a peptide assembled on a solid support using standard Fmoc/tBu chemistry.

G cluster_prep Peptide Preparation cluster_coupling Linker Coupling cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis P1 Fmoc-SPPS of Peptide Sequence P2 Final Fmoc Deprotection P1->P2 Completion of sequence C1 Resin Wash (DMF) P2->C1 N-terminal amine free C3 In-Situ Neutralization & Coupling Reaction C1->C3 C2 Prepare Coupling Cocktail: - Methyl 2-(2-aminoethoxy)acetate HCl - Coupling Reagent (e.g., HBTU) - Base (e.g., DIPEA) C2->C3 C4 Resin Wash (DMF, DCM) C3->C4 CL1 Treat Resin with TFA Cleavage Cocktail C4->CL1 Modified Peptide-Resin CL2 Precipitate Peptide in Cold Ether CL1->CL2 CL3 Isolate & Purify Peptide CL2->CL3 A1 HPLC Analysis CL3->A1 A2 Mass Spectrometry (ESI-MS) A1->A2

Caption: Workflow for N-terminal peptide modification.

Detailed Protocols

Protocol 1: N-Terminal Coupling of this compound

This protocol details the coupling of the linker to the free N-terminal amine of a peptide synthesized on a solid support. An in-situ neutralization approach is described, where the hydrochloride salt of the linker and the trifluoroacetate salt of the peptide's N-terminus are neutralized by the base within the coupling reaction mixture[3][4][5].

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling Reagent (e.g., HBTU, HATU, or PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Following the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove residual piperidine.

  • Coupling Cocktail Preparation: In a separate vessel, prepare the coupling cocktail. For a 0.1 mmol scale synthesis, use the following equivalents:

ReagentEquivalents (relative to resin capacity)Molar Amount (for 0.1 mmol scale)
This compound2.00.2 mmol
HBTU (or equivalent aminium/phosphonium salt)1.90.19 mmol
DIPEA4.00.4 mmol
DMF-~2 mL
  • Activation and Coupling: a. Dissolve the this compound and HBTU in DMF. b. Add the DIPEA to the solution and agitate for 1-2 minutes to allow for pre-activation. c. Add the activated linker solution to the washed peptide-resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: To monitor the completion of the coupling, a small sample of the resin can be taken and subjected to a Kaiser test. A negative Kaiser test (beads remain yellow) indicates the absence of free primary amines and the completion of the coupling reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL/g) followed by DCM (3 x 10 mL/g) to remove excess reagents and byproducts. The resin is now ready for cleavage and deprotection.

Protocol 2: Cleavage and Deprotection

The final step is to cleave the modified peptide from the solid support and remove the side-chain protecting groups. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions[6].

Critical Consideration: Stability of the Methyl Ester

A key point of consideration is the stability of the methyl ester on the PEG linker during TFA cleavage. While many ester-based protecting groups are designed to be labile to TFA, simple alkyl esters can exhibit varying degrees of stability depending on the specific cleavage cocktail and conditions. Some reports suggest that methyl esters can be cleaved during prolonged TFA treatment, while others indicate their stability[6][7][8]. Therefore, it is crucial to analyze the crude product carefully to determine the outcome.

Cleavage Cocktail (Reagent K - a robust general-purpose cocktail):

ComponentPercentage (v/v)Role
TFA82.5%Cleavage and deprotection
Phenol5%Scavenger for tryptophan and tyrosine
Water5%Scavenger for t-butyl cations
Thioanisole5%Scavenger, aids in removal of Arg(Pbf/Pmc) protecting groups
Ethanedithiol (EDT)2.5%Scavenger, reduces oxidation of Cys and Met

Procedure:

  • Resin Preparation: Dry the washed peptide-resin from Protocol 1 under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage: a. Add the cleavage cocktail to the resin (approximately 10 mL/g of resin). b. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Concentrate the filtrate to approximately half its original volume under a gentle stream of nitrogen. c. Precipitate the peptide by adding the concentrated filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).

  • Isolation: a. Collect the precipitated peptide by centrifugation. b. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers. c. Dry the peptide pellet under vacuum.

Protocol 3: Optional Saponification of the Methyl Ester

If the final product requires a terminal carboxylic acid on the PEG linker, or if TFA cleavage results in partial hydrolysis of the methyl ester, a post-purification saponification step can be performed.

Materials:

  • Purified peptide with the methyl ester-terminated linker

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • Purification system (e.g., RP-HPLC)

Procedure:

  • Dissolve the purified peptide in a minimal amount of aqueous buffer (e.g., water or a buffer at a pH where the peptide is soluble).

  • Slowly add 0.1 M NaOH while monitoring the pH, adjusting it to approximately 12.

  • Stir the reaction at room temperature and monitor the hydrolysis of the methyl ester by RP-HPLC.

  • Once the reaction is complete (disappearance of the starting material peak and appearance of a more polar product peak), neutralize the solution by adding 0.1 M HCl.

  • Purify the resulting peptide with the free carboxylic acid by RP-HPLC.

Analytical Characterization

The successful incorporation of the Methyl 2-(2-aminoethoxy)acetate linker and the purity of the final peptide should be confirmed by a combination of analytical techniques.

G cluster_analysis Analytical Workflow Peptide Crude Modified Peptide HPLC Reverse-Phase HPLC Peptide->HPLC Purity Assessment MS Mass Spectrometry (ESI-MS) Peptide->MS Direct Infusion for Mass Confirmation HPLC->MS Fraction Collection & Confirmation

Caption: Analytical workflow for modified peptide characterization.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Purpose: To assess the purity of the crude peptide and to purify the final product.

  • Expected Observation: The PEGylated peptide will typically have a different retention time compared to the unmodified peptide. The increased hydrophilicity from the linker may lead to an earlier elution time.

Mass Spectrometry (e.g., ESI-MS):

  • Purpose: To confirm the identity of the final product by determining its molecular weight.

  • Expected Observation: The observed mass should correspond to the theoretical mass of the peptide plus the mass of the incorporated linker (C5H9NO3, molecular weight: 131.13 Da). If the methyl ester is hydrolyzed to the carboxylic acid, the expected mass will be that of the peptide plus the mass of the corresponding acid linker (C4H7NO3, molecular weight: 117.10 Da).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test)Insufficient activation time or reagent equivalents. Steric hindrance at the N-terminus.Increase the coupling time to 4 hours or overnight. Increase the equivalents of the linker and coupling reagents to 3-4 eq. Consider using a more potent coupling reagent like HATU.
Low Yield after CleavageIncomplete cleavage from the resin. Peptide precipitation issues.Extend the cleavage time to 4 hours. Ensure the use of fresh, high-quality TFA. Use a larger volume of cold ether for precipitation and ensure thorough mixing.
Mixture of Methyl Ester and Carboxylic Acid in Final ProductPartial hydrolysis of the methyl ester during TFA cleavage.If a single species is required, proceed with the saponification protocol (Protocol 3) on the purified mixture to convert all of the product to the carboxylic acid form. Alternatively, optimize the cleavage conditions by reducing the cleavage time or using a milder cleavage cocktail if the peptide sequence allows.

Conclusion

This compound is a valuable reagent for the precise, N-terminal modification of synthetic peptides. Its incorporation introduces a short, hydrophilic spacer that can favorably modulate the physicochemical properties of the peptide. By following the protocols outlined in this guide and giving careful consideration to the reaction conditions, particularly the neutralization of the hydrochloride salt and the potential lability of the methyl ester during cleavage, researchers can successfully synthesize and characterize these modified peptides. The resulting molecules are well-suited for a variety of applications in drug discovery and development, offering a refined approach to peptide engineering.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Bhatt, M., et al. (2024). Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC). ACS Omega. Available at: [Link]

  • Fields, G. B., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. International Journal of Peptide and Protein Research. Available at: [Link]

  • Halstrom, J. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

  • Zalipsky, S., et al. (1994). Solid-phase synthesis of N alpha-pegylated peptides using Fmoc strategy. Bioconjugate Chemistry. Available at: [Link]

  • Deming, T. J., et al. (2015). PEG–Peptide Conjugates. Biomacromolecules. Available at: [Link]

  • Ganesan, A., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters. Available at: [Link]

  • Albericio, F., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]

  • Aapptec. (2019). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]

  • Albericio, F., et al. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Chemistry – A European Journal. Available at: [Link]

  • Wessjohann, L. A., et al. (2005). C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Loffet, A. (2015). Cleavage of synthetic peptides. Google Patents.
  • Gilon, C., et al. (2020). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides. ChemPlusChem. Available at: [Link]

Sources

Application Note: A Detailed Protocol for the Covalent Immobilization of Methyl 2-(2-aminoethoxy)acetate Hydrochloride onto a Carboxylated Solid Support

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the covalent coupling of the hydrophilic linker, Methyl 2-(2-aminoethoxy)acetate hydrochloride, to a carboxylated solid support. This guide is intended for researchers, scientists, and drug development professionals engaged in solid-phase synthesis, surface modification, and the development of functionalized materials. We will delve into the critical aspects of the protocol, from the rationale behind each step to troubleshooting and validation, ensuring a robust and reproducible immobilization process. The cornerstone of this protocol is the widely-used and reliable 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2][3]

Introduction: The "Why" Behind the Method

In the realm of solid-phase synthesis and functionalized surfaces, the choice of a linker molecule is paramount. Methyl 2-(2-aminoethoxy)acetate provides a hydrophilic spacer arm, which can be advantageous in biological applications by potentially reducing non-specific binding and improving the accessibility of subsequently attached molecules. The primary amine group of this linker serves as a versatile anchor point for covalent attachment to a variety of solid supports.

The challenge with this specific linker lies in its common availability as a hydrochloride salt. The protonated amine is not nucleophilic and thus, will not react with the activated carboxyl groups on the solid support. Therefore, a critical step in this protocol is the in-situ neutralization of the amine hydrochloride to its free amine form, enabling the desired coupling reaction to proceed efficiently.

This guide will provide a step-by-step methodology that addresses this challenge, ensuring successful and quantifiable immobilization.

The Chemistry: EDC/NHS-Mediated Amide Bond Formation

The coupling of an amine to a carboxylic acid is facilitated by the use of coupling agents that activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. EDC, in the presence of NHS, is a highly efficient system for this purpose.[3]

The mechanism can be summarized in two key steps:

  • Activation of the Carboxyl Group: EDC reacts with the carboxyl groups on the solid support to form a highly reactive but unstable O-acylisourea intermediate.[3]

  • Formation of a Stable NHS Ester: This unstable intermediate is then reacted with NHS to form a more stable, amine-reactive NHS ester. This two-step approach is favored as it enhances the efficiency of the coupling reaction.[1][3]

  • Nucleophilic Attack by the Amine: The deprotonated primary amine of the Methyl 2-(2-aminoethoxy)acetate attacks the NHS ester, forming a stable amide bond and releasing NHS.

This process is visually represented in the following diagram:

G cluster_activation Step 1 & 2: Activation of Carboxyl Group cluster_coupling Step 3: Amine Coupling cluster_neutralization Linker Preparation Support_COOH Support-COOH Activated_Ester Support-CO-NHS Support_COOH->Activated_Ester + EDC, + NHS EDC EDC NHS NHS Coupled_Product Support-CO-NH-Linker Activated_Ester->Coupled_Product + Deprotonated Linker Linker_NH2 H2N-Linker Linker_NH2->Coupled_Product Linker_HCl H3N+-Linker·Cl- Linker_HCl->Linker_NH2 + Base Base Base (e.g., DIPEA)

Caption: EDC/NHS mediated coupling of an amine linker to a carboxylated support.

Experimental Protocol

This protocol is designed for a generic carboxylated solid support (e.g., resin beads, magnetic beads, or a surface). Optimization may be required depending on the specific nature of the support and the desired loading density.

Materials and Reagents
ReagentSupplierPurpose
Carboxylated Solid SupportVariousThe substrate for linker immobilization.
This compoundMajor SuppliersThe linker to be coupled.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Major SuppliersCarboxyl activating agent.
NHS (N-hydroxysuccinimide)Major SuppliersStabilizes the activated carboxyl group.
Anhydrous Dimethylformamide (DMF)Major SuppliersReaction solvent.
Dichloromethane (DCM)Major SuppliersWashing solvent.
Diisopropylethylamine (DIPEA)Major SuppliersNon-nucleophilic base for amine deprotonation.
Acetic AnhydrideMajor SuppliersCapping agent.
PyridineMajor SuppliersBase for capping reaction.
MethanolMajor SuppliersWashing solvent.
Activation Buffer (0.1 M MES, pH 6.0)In-house prepBuffer for the activation step.
Coupling Buffer (PBS, pH 7.4)In-house prepBuffer for the coupling step.
Washing Buffer (e.g., PBS with 0.05% Tween-20)In-house prepFor post-reaction washes.
Step-by-Step Protocol

The overall workflow is depicted in the following diagram:

G A 1. Support Preparation (Swelling & Washing) B 2. Carboxyl Group Activation (EDC/NHS in Activation Buffer) A->B D 4. Coupling Reaction (Mix Activated Support and Linker) B->D C 3. Linker Preparation (Dissolve & Neutralize with DIPEA) C->D E 5. Washing (Remove excess reagents) D->E F 6. Capping (Block unreacted carboxyl groups) E->F G 7. Final Washing & Drying F->G H 8. Validation (Qualitative & Quantitative Tests) G->H

Caption: Overall experimental workflow for linker coupling.

1. Preparation of the Solid Support (Day 1)

  • Swelling: If using a resin, swell it in DMF for at least 1 hour. For other supports, ensure they are clean and dry.

  • Washing: Wash the solid support extensively to remove any preservatives or contaminants.

    • 3 x with DMF

    • 3 x with DCM

    • 3 x with Activation Buffer

2. Activation of Carboxyl Groups (Day 1)

  • Prepare a fresh solution of EDC and NHS in Activation Buffer. A typical starting concentration is 0.1 M for both.

  • Suspend the washed solid support in the EDC/NHS solution.

  • Incubate for 15-30 minutes at room temperature with gentle agitation.

3. Preparation of the Linker Solution (Day 1)

  • In a separate tube, dissolve this compound in DMF.

  • Add 2 equivalents of DIPEA relative to the linker to deprotonate the amine. The use of a non-nucleophilic base like DIPEA is crucial to avoid its reaction with the activated carboxyl groups.[4]

  • Vortex briefly to ensure complete mixing.

4. Coupling Reaction (Day 1)

  • After the activation step, quickly wash the solid support 3 times with ice-cold Activation Buffer to remove excess EDC and NHS.

  • Immediately add the prepared linker solution to the activated solid support.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

5. Post-Coupling Washing (Day 1 or 2)

  • Wash the support thoroughly to remove unreacted linker and by-products.

    • 3 x with DMF

    • 3 x with DCM

    • 3 x with Methanol

6. Capping of Unreacted Carboxyl Groups (Day 2)

  • To prevent any unreacted carboxyl groups from interfering with subsequent applications, it is essential to "cap" them.

  • Prepare a capping solution of 10% acetic anhydride in DMF with a catalytic amount of pyridine.

  • Add the capping solution to the solid support and react for 30 minutes at room temperature.

  • Wash the support as described in step 5.

7. Final Washing and Drying (Day 2)

  • Perform a final wash series with DCM and methanol.

  • Dry the functionalized solid support under vacuum.

Validation: A Self-Validating System

To ensure the success of the coupling reaction, both qualitative and quantitative validation methods should be employed.

Qualitative Assessment: The Kaiser Test

The Kaiser test is a highly sensitive colorimetric assay for the detection of primary amines.[5][6][7] A small sample of the support before and after the coupling reaction can be tested.

  • Before Coupling (Positive Control): A sample of the support with a known primary amine should yield a deep blue color, indicating the presence of free amines.

  • After Coupling (Test Sample): A successful coupling reaction will result in the absence of primary amines on the linker (as they have formed amide bonds). Therefore, the Kaiser test should be negative (colorless or faint yellow).[8][9] A positive result indicates incomplete coupling.

Quantitative Assessment of Linker Loading

Quantifying the amount of linker coupled to the solid support is crucial for many applications. Several methods can be employed:

  • Spectrophotometric Methods: These methods involve the reaction of the terminal functional group of the coupled linker with a chromogenic reagent, followed by the spectrophotometric measurement of the released dye.[10][11]

  • Nuclear Magnetic Resonance (NMR): For some types of solid supports, it is possible to digest a known amount of the functionalized support and use quantitative NMR (qNMR) with an internal standard to determine the linker loading.[12][13]

  • Elemental Analysis: This technique can be used to determine the nitrogen content of the functionalized support, which can then be correlated to the linker loading.

MethodPrincipleProsCons
Kaiser Test Ninhydrin reacts with primary amines to produce a blue-purple color.[5][6][7]Simple, rapid, and highly sensitive.Qualitative/semi-quantitative. Not suitable for secondary amines.[9]
Spectrophotometry A chromogenic reagent binds to the amine, and the released dye is quantified.[10]Quantitative, relatively simple.May require specific functional groups on the linker for detection.
qNMR Digestion of the support and quantification of linker protons against a standard.[12]Highly accurate and quantitative.Destructive, requires specialized equipment and soluble support.
Elemental Analysis Measures the percentage of nitrogen in the sample.Quantitative.Requires specialized equipment, can be influenced by other nitrogen sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Positive Kaiser Test after Coupling Incomplete coupling reaction.- Ensure complete deprotonation of the amine hydrochloride with sufficient base.- Increase reaction time or temperature.- Increase the concentration of the linker.
Low Linker Loading - Inefficient activation of carboxyl groups.- Hydrolysis of activated esters.- Use fresh EDC/NHS solutions.- Ensure the activation buffer is at the optimal pH (around 6.0).- Minimize the time between activation and coupling.
Batch-to-Batch Variability - Inconsistent reagent quality.- Variations in reaction conditions.- Use high-purity, anhydrous solvents.- Precisely control reaction times, temperatures, and agitation.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the covalent attachment of this compound to a carboxylated solid support. By understanding the underlying chemistry and incorporating the recommended validation steps, researchers can confidently produce functionalized materials with a high degree of consistency and quality, paving the way for successful downstream applications.

References

  • Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • ResearchGate. (1997). Development of Colorimetric Method for the Detection of Amines Bound to Solid Support. Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid reversible colorimetric assay for the characterization of aminated solid surfaces. Retrieved from [Link]

  • Ngo, T. T. (1986). A simple spectrophotometric determination of solid supported amino groups. Journal of Biochemical and Biophysical Methods, 12(5-6), 349–354. [Link]

  • ACS Publications. (2009). Nondestructive, Colorimetric Monitoring of Amines and Thiols on a Solid Support. Organic Letters. [Link]

  • ResearchGate. (n.d.). Quantitative evaluations of surface-concentrated amino groups on monolithic-type solid supports prepared by copolymerization method. Retrieved from [Link]

  • YouTube. (2021). EDC Coupling Mechanism. Organic Chemistry. [Link]

  • ResearchGate. (2020). Can we proceed EDC/NHS coupling reaction with amine in salt-type?[Link]

  • ResearchGate. (n.d.). Quantification of Linker Defects in UiO-Type Metal–Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (2015). Would you ever use the free base of EDC for a conjugation reaction instead of EDC HCl?[Link]

  • Bangs Laboratories, Inc. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55–73. [Link]

  • James, I. W. (1997). Solid support linker strategies. Current Opinion in Chemical Biology, 1(1), 86–93. [Link]

  • ResearchGate. (2000). Analysis of Solid‐Phase Reactions: Product Identification and Quantification by Use of UV‐Chromophore‐Containing Dual‐Linker Analytical Constructs. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ACS Publications. (2023). Quantification of Linker Defects in UiO-Type Metal–Organic Frameworks. Chemistry of Materials. [Link]

  • ACS Publications. (n.d.). Ion Diffusion and (Photo)redox Conductivity in a Covalent Organic Framework. Journal of the American Chemical Society. [Link]

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Methyl 2-(2-aminoethoxy)acetate Hydrochloride: A Versatile Hydrophilic Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The field of bioconjugation is continually driven by the need for precision, stability, and improved therapeutic performance. The linker, a seemingly simple bridge between a biomolecule and a payload, is a critical determinant of the final conjugate's success. This guide focuses on Methyl 2-(2-aminoethoxy)acetate hydrochloride, a short, hydrophilic, and bifunctional linker. Its unique structure, featuring a primary amine and a methyl ester, offers a strategic platform for sequential conjugation, enabling the creation of well-defined bioconjugates such as antibody-drug conjugates (ADCs). We will explore the causality behind the experimental choices, providing detailed, field-proven protocols for its application.

Introduction: The Pivotal Role of Linkers in Bioconjugate Design

Bioconjugation, the covalent joining of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutics and diagnostics.[1][2] The linker connecting these components significantly influences the conjugate's properties, including its solubility, stability, pharmacokinetics, and efficacy.[] Hydrophilic linkers, such as those based on polyethylene glycol (PEG), are particularly advantageous as they can improve the aqueous solubility of hydrophobic payloads, reduce aggregation, and minimize non-specific binding.[4]

This compound belongs to this class of valuable linkers. It provides a discrete, hydrophilic spacer arm that offers a balance of flexibility and defined length. Its bifunctional nature—a primary amine at one end and a latent carboxylic acid (in the form of a methyl ester) at the other—allows for a controlled, stepwise conjugation strategy. This is paramount for producing homogeneous bioconjugates, a critical factor for reproducibility and clinical translation.[4]

Properties of this compound

This linker is supplied as a hydrochloride salt, ensuring stability and solubility in aqueous buffers for initial reaction steps.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₃PubChem
Molecular Weight 169.61 g/mol PubChem
Structure NH₂-(CH₂)₂-O-CH₂-COOCH₃ · HClN/A
Key Functional Groups Primary Amine (-NH₂), Methyl Ester (-COOCH₃)N/A
Characteristics Hydrophilic, Short-chain, BifunctionalN/A

The primary amine serves as a nucleophilic handle for initial conjugation, while the methyl ester can be readily hydrolyzed to a carboxylic acid, providing a second, orthogonal reactive site for subsequent conjugation to a biomolecule.

Strategic Workflow for Bioconjugation

The use of this compound typically follows a three-stage process. This sequential approach is designed to first create a "linker-payload" intermediate, which is then activated and conjugated to the target biomolecule (e.g., an antibody). This strategy prevents unwanted side reactions and promotes the formation of a well-defined final product.

G cluster_0 Stage 1: Payload Attachment cluster_1 Stage 2: Linker Modification cluster_2 Stage 3: Bioconjugation Payload Payload with Carboxylic Acid ActivatedPayload Activated Payload (e.g., NHS Ester) Payload->ActivatedPayload EDC, NHS Linker Methyl 2-(2-aminoethoxy)acetate (Amine End) LinkerPayload Linker-Payload Intermediate Linker->LinkerPayload ActivatedPayload->Linker Hydrolysis Saponification (e.g., NaOH, then HCl) LinkerPayload->Hydrolysis HydrolyzedLinker Linker-Payload-Acid Hydrolysis->HydrolyzedLinker ActivatedLinker Activated Linker-Payload (NHS Ester) HydrolyzedLinker->ActivatedLinker EDC, Sulfo-NHS Biomolecule Biomolecule (e.g., Antibody-NH₂) FinalConjugate Final Bioconjugate Biomolecule->FinalConjugate ActivatedLinker->Biomolecule

Fig 1. Three-stage workflow for bioconjugation using the linker.

Detailed Experimental Protocols

These protocols are generalized and should be optimized for specific payloads and biomolecules.

Protocol 1: Stage 1 - Conjugation of a Carboxyl-Containing Payload to the Linker's Amine

This protocol describes the formation of a stable amide bond between a payload (e.g., a cytotoxic drug) containing a carboxylic acid and the primary amine of the linker. The payload's carboxyl group is first activated to an N-hydroxysuccinimide (NHS) ester.

Rationale: Activating the payload's carboxyl group with EDC and NHS creates a highly reactive intermediate that readily couples with the linker's primary amine in a specific and efficient manner, forming a stable amide bond.[5]

Materials:

  • Payload with a carboxylic acid group

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Reverse-phase HPLC for purification

Procedure:

  • Payload Activation: a. Dissolve the carboxyl-containing payload (1 equiv.) in anhydrous DMF. b. Add NHS (1.2 equiv.) and EDC (1.2 equiv.) to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. Monitor reaction progress by TLC or LC-MS.

  • Linker Preparation: a. In a separate vessel, dissolve this compound (1.1 equiv.) in anhydrous DMF. b. Add DIPEA (2.5 equiv.) to neutralize the hydrochloride salt and free the primary amine. Stir for 10 minutes.

  • Conjugation Reaction: a. Slowly add the activated payload solution from step 1c to the linker solution from step 2b. b. Stir the reaction mixture at room temperature overnight.

  • Purification: a. Upon reaction completion (monitored by LC-MS), concentrate the mixture under reduced pressure. b. Purify the resulting linker-payload conjugate using reverse-phase HPLC. c. Characterize the purified product by mass spectrometry to confirm the correct mass.

Protocol 2: Stage 2 - Hydrolysis of the Methyl Ester (Saponification)

This step converts the methyl ester of the linker-payload intermediate into a carboxylic acid, preparing it for activation and subsequent conjugation to the biomolecule.

Rationale: Basic hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids.[6] The reaction is driven to completion by the formation of a carboxylate salt, which is then protonated in an acidic workup.[6]

Materials:

  • Purified Linker-Payload Intermediate

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Saponification Reaction: a. Dissolve the linker-payload intermediate (1 equiv.) in a mixture of methanol and 1 M NaOH (e.g., a 2:1 v/v ratio). b. Stir the solution at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

  • Acidic Workup: a. Once the reaction is complete, remove the methanol under reduced pressure. b. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl.

  • Extraction and Purification: a. Extract the aqueous solution three times with ethyl acetate. b. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. c. Filter the solution and concentrate under reduced pressure to yield the hydrolyzed linker-payload-acid. d. Confirm the structure and purity by mass spectrometry and HPLC.

Protocol 3: Stage 3 - Conjugation to a Target Biomolecule (e.g., Antibody)

This final stage involves activating the newly formed carboxylic acid on the linker-payload-acid intermediate and reacting it with primary amines (e.g., lysine residues) on the target biomolecule.

Rationale: A two-step EDC/Sulfo-NHS coupling is employed.[5][7] The reaction is initiated at a slightly acidic pH to efficiently form a stable Sulfo-NHS ester. The pH is then raised to facilitate the reaction of the activated ester with the biomolecule's primary amines, which are more nucleophilic at a neutral to slightly basic pH.[8] Using the water-soluble Sulfo-NHS reduces the risk of protein precipitation and allows for easier purification.[7]

Materials:

  • Purified Linker-Payload-Acid

  • Target biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • EDC

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Biomolecule Preparation: a. Exchange the biomolecule into the Coupling Buffer (PBS, pH 7.2-7.4) to a final concentration of 2-10 mg/mL. Ensure no amine-containing buffers like Tris are present.

  • Activation of Linker-Payload-Acid: a. Dissolve the Linker-Payload-Acid (10-20 fold molar excess over the biomolecule) in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute into the Activation Buffer. b. Prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer. c. Add EDC (e.g., to a final concentration of 4 mM) and Sulfo-NHS (e.g., to a final concentration of 10 mM) to the linker-payload solution.[9] d. Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.

  • Conjugation to Biomolecule: a. Immediately add the activated linker-payload solution to the prepared biomolecule solution. b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: a. Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 30 minutes.

  • Purification and Characterization: a. Purify the final bioconjugate from excess linker-payload and reaction byproducts using Size-Exclusion Chromatography (SEC). b. Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. Confirm purity by SDS-PAGE.

G start Start: Linker-Payload-Acid + Antibody prep Prepare Reagents: - EDC & Sulfo-NHS in MES Buffer (pH 6.0) - Antibody in PBS (pH 7.2-7.4) start->prep activation Activate Linker-Payload-Acid: - Add EDC/Sulfo-NHS - Incubate 15-30 min @ RT prep->activation conjugation Conjugate to Antibody: - Mix activated linker with antibody - Incubate 2h @ RT or O/N @ 4°C activation->conjugation quenching Quench Reaction: - Add Tris Buffer - Incubate 30 min conjugation->quenching purification Purify Bioconjugate: - Size-Exclusion Chromatography (SEC) quenching->purification characterization Characterize Final Product: - HIC-HPLC (DAR) - Mass Spectrometry - SDS-PAGE purification->characterization end End: Purified Bioconjugate characterization->end

Fig 2. Experimental workflow for the final bioconjugation step.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Conjugation Efficiency - Inactive EDC/Sulfo-NHS (hydrolyzed).- Competing amine buffers (e.g., Tris).- Incorrect pH for activation or conjugation.- Use fresh, anhydrous EDC and Sulfo-NHS.- Ensure all buffers are amine-free.- Verify pH of Activation (5.5-6.0) and Coupling (7.2-8.0) buffers.
Protein Aggregation - High concentration of organic solvent.- Excessive cross-linking due to high linker ratio.- Keep DMSO/DMF concentration below 10% in the final reaction.- Optimize (reduce) the molar excess of the activated linker.
Incomplete Ester Hydrolysis - Insufficient reaction time or base concentration.- Extend hydrolysis reaction time and monitor by LC-MS.- Ensure at least 2 equivalents of NaOH are used.
High Heterogeneity (DAR) - Non-optimized linker-to-antibody ratio.- Perform a titration of the activated linker to find the optimal molar ratio for the desired DAR.

Conclusion

This compound is a highly effective bifunctional linker that enables a controlled and sequential approach to bioconjugation. By leveraging the differential reactivity of its amine and ester functionalities, researchers can construct complex bioconjugates with greater homogeneity and precision. The hydrophilic nature of its short PEG-like spacer further enhances the desirable properties of the final product, making it a valuable tool for professionals in drug development and scientific research. The protocols and principles outlined in this guide provide a robust framework for the successful application of this versatile linker.

References

  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available at: [Link]

  • Operachem. (2024). Saponification-Typical procedures. Available at: [Link]

  • G-Biosciences. Protocols for Enhanced EDC Protein Crosslinking & Oligo Conjugation. Available at: [Link]

  • PMC - NIH. (2020). Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety. Available at: [Link]

  • PubMed. (2022). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Available at: [Link]

Sources

The Strategic Application of Methyl 2-(2-aminoethoxy)acetate Hydrochloride in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Linker for Modern Therapeutics

Methyl 2-(2-aminoethoxy)acetate hydrochloride is a heterobifunctional linker that has become a critical component in the design and synthesis of sophisticated drug delivery systems. Its structure, featuring a terminal primary amine and a methyl ester, provides a chemically versatile platform for conjugation. The integrated short ethylene glycol-like spacer enhances the aqueous solubility and biocompatibility of the resulting conjugates.[1][2] This molecule is particularly valuable in the field of PEGylation, a process that involves attaching polyethylene glycol (PEG) chains to therapeutic molecules to improve their pharmacokinetic profiles.[3][4] By extending the circulation half-life and reducing immunogenicity, PEGylation can transform a promising therapeutic agent into a viable clinical candidate.[3][5] This guide provides an in-depth exploration of the application of this compound in constructing advanced drug delivery vehicles, complete with detailed protocols for synthesis, drug loading, and characterization.

Application Note 1: Synthesis of pH-Responsive Polymeric Micelles for Targeted Doxorubicin Delivery

Conceptual Framework: The inherent difference in pH between healthy tissues (pH ~7.4) and the tumor microenvironment (pH ~6.5-6.8), as well as the even more acidic endosomal compartments of cancer cells (pH ~5.0-6.0), provides a powerful stimulus for targeted drug release.[6][7][8] We can exploit this pH gradient by designing polymeric micelles that are stable at physiological pH but disassemble in acidic conditions, releasing their cytotoxic payload directly at the tumor site.

In this application, this compound serves as a key initiator for the ring-opening polymerization of a pH-sensitive monomer, such as a derivative of β-amino ester. The primary amine of the linker, after deprotection, initiates the polymerization, while the methyl ester end can be hydrolyzed to a carboxylic acid. This carboxylic acid can then be conjugated to the amine group of a methoxy-terminated PEG (mPEG-NH2) chain via carbodiimide chemistry. The resulting amphiphilic block copolymer, mPEG-b-Poly(β-amino ester), will self-assemble in aqueous solution to form micelles with a hydrophilic PEG shell and a pH-sensitive hydrophobic core. The PEG shell provides a "stealth" characteristic, prolonging circulation time.[3]

Experimental Rationale: The choice of a β-amino ester monomer is critical due to the tertiary amine in its structure. This amine has a pKa in the range of 6.0-6.5. At physiological pH (7.4), the amine is largely deprotonated and hydrophobic, driving micelle formation to encapsulate the hydrophobic drug, Doxorubicin (DOX). Upon entering the acidic tumor microenvironment or endosomes, the tertiary amine becomes protonated. This protonation increases the hydrophilicity of the polymer block, leading to the swelling and eventual disassembly of the micelle, triggering a burst release of the encapsulated DOX.[7]

Protocol 1: Synthesis and Characterization of mPEG-b-PBAE Amphiphilic Block Copolymer

This protocol details the synthesis of the amphiphilic block copolymer, mPEG-b-Poly(β-amino ester), which will self-assemble into pH-responsive micelles.

Workflow Diagram: Synthesis of mPEG-b-PBAE

G A Methyl 2-(2-aminoethoxy)acetate hydrochloride + Monomer B Ring-Opening Polymerization A->B Initiation C Poly(β-amino ester) with terminal methyl ester B->C Propagation D Poly(β-amino ester) with terminal methyl ester E Base Hydrolysis (e.g., NaOH) D->E Reaction F Poly(β-amino ester) with terminal carboxylic acid E->F Product G PBAE-COOH + mPEG-NH2 H EDC/NHS Coupling G->H Activation & Coupling I mPEG-b-PBAE Amphiphilic Block Copolymer H->I Final Product

Caption: Synthesis workflow for the mPEG-b-PBAE block copolymer.

Materials and Reagents
ReagentSupplierGrade
This compoundBiosynth[9]≥98%
β-amino ester monomer (custom synthesis)--
mPEG-NH2 (MW 5000 Da)Sigma-Aldrich≥95%
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-Aldrich≥98%
N-Hydroxysuccinimide (NHS)Sigma-Aldrich98%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%
Diethyl ether, anhydrousSigma-Aldrich≥99.7%
Sodium hydroxide (NaOH)Sigma-AldrichACS reagent
Hydrochloric acid (HCl)Sigma-Aldrich37%
Dialysis tubing (MWCO 3.5 kDa)Spectrum Labs-
Step-by-Step Procedure
  • Polymerization of β-amino ester (PBAE): a. In a nitrogen-purged glovebox, dissolve this compound (1 eq.) and the β-amino ester monomer (50 eq.) in anhydrous DCM. b. Stir the reaction mixture at room temperature for 48 hours. The primary amine of the linker will initiate the Michael addition polymerization of the acrylate monomer. c. Precipitate the resulting polymer by adding the reaction mixture dropwise into cold diethyl ether. d. Collect the precipitate by centrifugation and dry under vacuum to obtain PBAE with a terminal methyl ester (PBAE-COOCH3).

  • Hydrolysis of PBAE-COOCH3: a. Dissolve the PBAE-COOCH3 in a minimal amount of a suitable organic solvent. b. Add a 1 M NaOH solution (2 eq.) and stir vigorously for 24 hours at room temperature to hydrolyze the terminal methyl ester to a carboxylic acid. c. Acidify the solution to pH ~3 with 1 M HCl to protonate the carboxylic acid. d. Extract the polymer into an organic solvent like DCM, wash with brine, and dry over anhydrous MgSO4. e. Evaporate the solvent to yield PBAE-COOH.

  • PEGylation of PBAE-COOH: a. Dissolve PBAE-COOH (1 eq.), EDC (1.5 eq.), and NHS (1.5 eq.) in anhydrous DMF. Stir for 1 hour at room temperature to activate the carboxylic acid group. b. Add mPEG-NH2 (1.2 eq.) to the solution and stir for 48 hours at room temperature. c. Transfer the reaction mixture to a dialysis tube (MWCO 3.5 kDa) and dialyze against deionized water for 72 hours, changing the water every 8 hours to remove unreacted reagents. d. Lyophilize the dialyzed solution to obtain the pure mPEG-b-PBAE block copolymer.

Characterization
  • ¹H NMR Spectroscopy: Confirm the chemical structure and determine the degree of polymerization by integrating characteristic proton signals of the PEG and PBAE blocks.[10]

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the synthesized polymers.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Verify the presence of key functional groups (e.g., ester, amide) in the final copolymer.[12][13]

Application Note 2: Drug Loading and In Vitro Release Studies

Conceptual Framework: The hydrophobic core of the self-assembled mPEG-b-PBAE micelles provides a suitable environment for encapsulating hydrophobic drugs like Doxorubicin. The drug loading and subsequent release are critical parameters that define the therapeutic efficacy of the delivery system.[14][15] The loading is typically achieved through a solvent evaporation or dialysis method, where the drug and polymer co-precipitate to form drug-loaded micelles.[15]

The in vitro release study is designed to simulate the physiological conditions the micelles will encounter. By incubating the drug-loaded micelles in buffers of different pH values (e.g., pH 7.4 and pH 5.5), we can quantify the pH-triggered release of the drug, validating the "smart" behavior of the delivery system.[7][8]

Protocol 2: Doxorubicin Loading and pH-Triggered Release Assay

Workflow Diagram: Drug Loading and Release Assay

G A mPEG-b-PBAE + Doxorubicin in organic solvent B Dialysis against aqueous buffer (pH 7.4) A->B Encapsulation C Self-assembly into DOX-loaded micelles B->C D DOX-loaded micelles E Centrifugal filtration D->E F Removal of free DOX E->F G Purified DOX-loaded micelles H Incubation in buffers (pH 7.4 and pH 5.5) G->H Dialysis method I Quantification of released DOX over time H->I UV-Vis Spectroscopy

Caption: Workflow for loading Doxorubicin and performing the in vitro release study.

Materials and Reagents
ReagentSupplierGrade
mPEG-b-PBAE copolymerFrom Protocol 1-
Doxorubicin hydrochloride (DOX·HCl)Sigma-Aldrich≥98%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dimethyl sulfoxide (DMSO)Sigma-AldrichACS reagent
Phosphate-buffered saline (PBS), pH 7.4Sigma-Aldrich-
Acetate buffer, pH 5.5Sigma-Aldrich-
Dialysis tubing (MWCO 3.5 kDa)Spectrum Labs-
Step-by-Step Procedure
  • Preparation of DOX base: a. Dissolve DOX·HCl in DMSO. b. Add TEA (3 eq.) to neutralize the hydrochloride salt and obtain the hydrophobic DOX base. Stir for 2 hours in the dark.

  • Drug Loading via Dialysis: a. Dissolve mPEG-b-PBAE (e.g., 20 mg) and the prepared DOX base (e.g., 4 mg) in 2 mL of DMSO. b. Transfer the solution to a dialysis tube (MWCO 3.5 kDa). c. Dialyze against PBS (pH 7.4) for 24 hours, changing the buffer every 6 hours. During dialysis, the solvent exchange will cause the amphiphilic polymer to self-assemble and entrap the DOX. d. Collect the solution from the dialysis bag. This contains the DOX-loaded micelles.

  • Quantification of Drug Loading: a. To determine the amount of encapsulated DOX, lyse a small aliquot of the micelle solution with DMSO to dissolve the micelles and release the drug. b. Measure the absorbance of the solution using a UV-Vis spectrophotometer at 485 nm. c. Calculate the DOX concentration using a standard calibration curve. d. Calculate Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
    • DLE (%) = (Weight of loaded drug / Weight of drug fed initially) x 100
  • In Vitro Drug Release Study: a. Place 1 mL of the purified DOX-loaded micelle solution into a dialysis tube (MWCO 3.5 kDa). b. Submerge the dialysis bags into two separate beakers containing 50 mL of release medium: one with PBS (pH 7.4) and another with acetate buffer (pH 5.5). c. Place the beakers in an orbital shaker at 37°C. d. At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh medium. e. Quantify the amount of DOX in the withdrawn samples using a UV-Vis spectrophotometer at 485 nm. f. Plot the cumulative percentage of drug release versus time for both pH conditions.

Expected Results

The drug release profile should demonstrate significantly higher and faster release of Doxorubicin at pH 5.5 compared to the slow, minimal release at pH 7.4. This result would confirm the pH-responsive nature of the drug delivery system.

ParameterExpected ValueRationale
Particle Size (DLS) 50 - 150 nmOptimal range for passive targeting of tumors via the Enhanced Permeability and Retention (EPR) effect.
Polydispersity Index (PDI) < 0.2Indicates a narrow, monodisperse size distribution, which is crucial for predictable in vivo behavior.
Drug Loading Content (DLC) 5 - 15% (w/w)A therapeutically relevant amount of drug is encapsulated within the carrier.[16]
Cumulative Release at pH 7.4 (48h) < 20%Demonstrates good stability in physiological conditions, minimizing premature drug release and side effects.
Cumulative Release at pH 5.5 (48h) > 70%Confirms the pH-triggered release mechanism, ensuring drug is released in the acidic tumor environment.

Conclusion and Future Perspectives

This compound is an exemplary building block for creating sophisticated, stimuli-responsive drug delivery systems.[1][2] The protocols outlined here demonstrate its utility in synthesizing pH-sensitive polymeric micelles for targeted cancer therapy. The inherent versatility of its functional groups allows for its adaptation in a wide array of other applications, including the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] While PEGylation has been a cornerstone of drug delivery, it is important for researchers to be aware of recent studies discussing potential immunogenic responses to PEG itself, which may necessitate the exploration of alternative hydrophilic polymers.[5][17] Future work could involve modifying the terminal group of the polymer to attach specific targeting ligands (e.g., folic acid, antibodies), further enhancing the specificity and efficacy of the delivery system.[18][19] The principles and methods described provide a solid foundation for researchers and drug development professionals aiming to harness the power of smart polymers for the next generation of therapeutics.

References

  • MySkinRecipes. Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride.
  • MySkinRecipes. Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate.
  • Gasparini, G., et al. Drug Carriers: Classification, Administration, Release Profiles, and Industrial Approach. Processes. 2021.
  • Turecek, P. L., et al. PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Bioconjugate Chemistry. 2016.
  • Bajpai, A. K., et al. Stimuli-Responsive Materials: Thermo- and pH-Responsive Polymers for Drug Delivery. Taylor & Francis eBooks. 2017.
  • Verhoef, J. J. F., & Anchordoquy, T. J. Questioning the Use of PEGylation for Drug Delivery. Bioconjugate Chemistry. 2013. Available from: [Link]

  • Lee, H., et al. Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. Polymers. 2020. Available from: [Link]

  • Bosen, F., et al. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications. Advanced Drug Delivery Reviews. 2017. Available from: [Link]

  • Huatai. PEG Derivatives Apply in Drug Delivery and Diagnostics. Huatai. N.D.
  • Alvarez-Lorenzo, C., et al. Stimuli-Responsive Drug Release from Smart Polymers. Polymers. 2018. Available from: [Link]

  • Khalbas, A. H., et al. Drug Loading Methods and Kinetic Release Models Using of Mesoporous Silica Nanoparticles as a Drug Delivery System: A Review. Pharma Excipients. 2024.
  • Dziewior, C. S., et al. Synthesis of Stimuli-Responsive Programmable Polymers. Scholar Commons. 2016. Available from: [Link]

  • Verhoef, J. J. F., & Anchordoquy, T. J. Questioning the Use of PEGylation for Drug Delivery. ResearchGate. 2013. Available from: [Link]

  • Sanzhakov, M. A., et al. Development of targeted drug delivery system: synthesis of conjugates of address fragment (ra-cooh) with ligand (r-nh2). Biomeditsinskaya Khimiya. 2014.
  • Serpe, M. J., et al. Stimuli-responsive polymers and their applications. Polymer Chemistry. 2021. Available from: [Link]

  • Veronese, F. M., & Pasut, G. PEGylation, successful approach to drug delivery. Drug Discovery Today. 2005. Available from: [Link]

  • Sanzhakov, M. A., et al. [Development of targeted drug delivery system: synthesis of conjugates of address fragment (RA-COOH) with ligand (R-NH2)]. Biomeditsinskaia khimiia. 2014. Available from: [Link]

  • Aryal, S., et al. A Tale of Drug-Carrier Optimization: Controlling Stimuli Sensitivity via Nanoparticle Hydrophobicity through Drug Loading. Nano Letters. 2020. Available from: [Link]

  • Popa, M., & Uritu, C. M. Chitosan-Based Polymer Blends for Drug Delivery Systems. Polymers. 2022. Available from: [Link]

  • Wang, F., et al. Synthesis and Characterization of Amphiphilic Lipopolymers for Micellar Drug Delivery. UNMC. 2010. Available from: [Link]

  • Li, Y., et al. Recent Progress and Advances in Stimuli-Responsive Polymers for Cancer Therapy. Frontiers in Bioengineering and Biotechnology. 2021. Available from: [Link]

  • Khalbas, A. H., et al. Drug-Loading-Methods-and-Kinetic-Release-Models-Using-of-Mesoporous-Silica-Nanoparticles-as-a-Drug-Delivery-System.pdf. Pharma Excipients. 2024.
  • Li, Y., et al. Hollow structures as drug carriers: Recognition, response, and release. Journal of Controlled Release. 2022. Available from: [Link]

  • Ualiyeva, A., et al. Development and Characterization of Polymer Blends Based on Polyvinyl Alcohol for Application as Pharmaceutical Dosage Form. Polymers. 2024. Available from: [Link]

  • Vasile, C., et al. Synthesis and Characterization of Polymer-Based Membranes for Methotrexate Drug Delivery. Polymers. 2023. Available from: [Link]

  • Reddy, B. S. R., et al. Synthesis and Characterization of Copolymers of Methyl Methacrylate and 2-Ethoxyethyl Methacrylate. ResearchGate. 2012. Available from: [Link]

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Application Notes and Protocols: Functionalization of Polymers with Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic modification of polymers to introduce specific functionalities is a cornerstone of advanced materials science, with profound implications for drug delivery, biomaterials, and nanotechnology. This guide provides a comprehensive technical overview and detailed protocols for the functionalization of polymers with Methyl 2-(2-aminoethoxy)acetate hydrochloride. This reagent is particularly valuable for introducing a short, hydrophilic, and biocompatible spacer arm terminating in a methyl ester, which can serve as a versatile synthetic handle for further modifications or to modulate the physicochemical properties of the parent polymer. We will delve into the critical step of amine deprotection, explore various conjugation chemistries, and provide step-by-step protocols for functionalizing polymers bearing common reactive groups such as carboxylic acids and N-hydroxysuccinimide (NHS) esters. Furthermore, we will discuss the essential characterization techniques required to validate the success of the functionalization.

Introduction: The Rationale for Ethoxy-Acetate Functionalization

Polymer functionalization is a critical process for tailoring the properties of materials for specific, high-value applications.[1] The choice of the functionalizing agent is paramount. This compound offers a unique combination of features:

  • Hydrophilic Spacer: The ethoxy group enhances the hydrophilicity of the polymer surface, which can improve biocompatibility and reduce non-specific protein adsorption in biological applications.

  • Flexible Linker: The short, flexible chain provides a spacer arm that can improve the accessibility of attached moieties for subsequent reactions or interactions.

  • Reactive Handle: The terminal methyl ester can be hydrolyzed to a carboxylic acid, providing a reactive site for further conjugation, or it can be used in transesterification reactions.

  • Protected Amine: The amine is supplied as a hydrochloride salt, which protects it from unwanted side reactions and improves its shelf-life and handling.[2][3] This salt form necessitates a neutralization step to liberate the reactive free amine prior to conjugation.

This guide will provide researchers with the foundational knowledge and practical protocols to successfully incorporate this versatile building block onto polymeric scaffolds.

Core Chemistry: The Two-Step Conjugation Strategy

The functionalization process using this compound is fundamentally a two-step process. First, the amine hydrochloride must be converted to the free amine. Second, this nucleophilic amine is reacted with an electrophilic functional group on the polymer backbone.

Step 1: In Situ Deprotection (Neutralization) of the Amine

The primary amine on this compound is protonated, rendering it non-nucleophilic. To make it reactive, it must be deprotonated using a non-nucleophilic base.

  • Causality of Base Selection: The choice of base is critical. It must be strong enough to deprotonate the ammonium salt but should not react with the polymer's functional groups or the reagent's ester group. Tertiary amines, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), are ideal candidates. They are sterically hindered, which minimizes their potential for acting as nucleophiles, and are effective proton scavengers. The use of an appropriate base is a standard practice in peptide coupling and other bioconjugation reactions to ensure the nucleophile is in its active form.[4]

The general deprotection reaction is as follows: CH₃OOCCH₂OCH₂CH₂NH₃⁺Cl⁻ + Base → CH₃OOCCH₂OCH₂CH₂NH₂ + Base·HCl

This neutralization is typically performed in situ, meaning the base is added directly to the reaction mixture containing the polymer and the amine hydrochloride salt.

Step 2: Conjugation to the Polymer Backbone

The choice of conjugation chemistry depends on the functional groups present on the polymer to be modified. Below, we detail the most common and reliable strategies.

Experimental Protocols

Protocol 1: Amide Coupling to Carboxylic Acid-Bearing Polymers

This is one of the most common methods for attaching amine-containing molecules to polymers. Polymers such as poly(acrylic acid) (PAA) or copolymers containing methacrylic acid are suitable substrates. The reaction proceeds via the activation of the carboxylic acid groups to form a more reactive intermediate that is susceptible to nucleophilic attack by the free amine.

Workflow Diagram:

G cluster_0 Activation cluster_1 Deprotection & Coupling cluster_2 Final Product P_COOH Polymer-COOH Activator EDC / NHS P_COOH->Activator P_NHS Polymer-CO-NHS (Active Ester Intermediate) Activator->P_NHS Free_Amine Free Amine P_NHS->Free_Amine Coupling Amine_HCl Amine·HCl Reagent Base Base (e.g., TEA) Amine_HCl->Base Base->Free_Amine P_Final Functionalized Polymer Free_Amine->P_Final caption Workflow for Amide Coupling

Caption: Amide coupling workflow.

Materials:

  • Carboxylic acid-functionalized polymer (e.g., poly(acrylic acid))

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM))

  • Dialysis tubing (appropriate Molecular Weight Cut-Off, MWCO)

  • Deionized water

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve the carboxylic acid-bearing polymer in the chosen anhydrous solvent (e.g., DMF) to a concentration of 1-5 mg/mL in a round-bottom flask equipped with a magnetic stir bar.

  • Carboxylic Acid Activation:

    • Add NHS (1.5 molar equivalents relative to the carboxylic acid groups on the polymer). Stir until dissolved.

    • Add EDC (1.5 molar equivalents). The use of both EDC and NHS converts the carboxylic acid to a more stable NHS-ester intermediate, which improves coupling efficiency and reduces side reactions compared to using EDC alone.

    • Allow the activation reaction to proceed for 30-60 minutes at room temperature.

  • Amine Reagent Preparation: In a separate vial, dissolve this compound (2.0 molar equivalents) in a minimal amount of the same anhydrous solvent.

  • In Situ Neutralization and Coupling:

    • Add TEA or DIPEA (2.2 molar equivalents) to the amine solution and vortex briefly.

    • Immediately add the neutralized amine solution to the activated polymer solution.

    • Allow the reaction to stir overnight (12-18 hours) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Transfer the reaction mixture to a dialysis tube of an appropriate MWCO (at least 10x the molecular weight of the small molecule reagents).

    • Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents, byproducts (e.g., urea from EDC), and salts.

  • Isolation: Lyophilize (freeze-dry) the purified polymer solution to obtain the final functionalized polymer as a solid.

Protocol 2: Direct Reaction with NHS-Ester Functionalized Polymers

For this protocol, the starting polymer already contains activated NHS ester groups. This simplifies the procedure by eliminating the in-situ activation step. This is a common strategy in bioconjugation.[5]

Workflow Diagram:

G cluster_0 Reagent Preparation P_NHS Polymer-NHS Ester Free_Amine Free Amine P_NHS->Free_Amine Coupling Reaction Amine_HCl Amine·HCl Reagent Base Base (e.g., TEA) Amine_HCl->Base Base->Free_Amine P_Final Functionalized Polymer Free_Amine->P_Final caption NHS Ester Coupling Workflow

Caption: Direct coupling to an NHS-activated polymer.

Materials:

  • NHS-ester functionalized polymer (e.g., poly(N-succinimidyl acrylate))

  • This compound

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous, aprotic solvent (e.g., DMF, DMSO, Dioxane)

  • Precipitation solvent (e.g., Diethyl ether, Hexane)

  • Dialysis tubing

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve the NHS-ester functionalized polymer in the chosen anhydrous solvent to a concentration of 5-10 mg/mL.

  • Amine Reagent Preparation: In a separate vial, dissolve this compound (1.5 molar equivalents relative to NHS groups) in a minimal amount of the same anhydrous solvent.

  • In Situ Neutralization and Coupling:

    • Add TEA or DIPEA (1.7 molar equivalents) to the amine solution.

    • Immediately add this solution to the stirring polymer solution. The reaction is often rapid, but it is best to allow it to proceed for at least 4-6 hours, or overnight, at room temperature to ensure maximum conversion.

  • Purification:

    • Method A (Precipitation): Add the reaction mixture dropwise to a large volume of a cold, non-solvent such as diethyl ether to precipitate the polymer. Filter or centrifuge to collect the polymer. Wash the precipitate with fresh non-solvent and dry under vacuum. This method is fast but may trap small molecule impurities.

    • Method B (Dialysis): As described in Protocol 1, dialyze the reaction mixture against a suitable solvent (e.g., water, if the polymer is soluble) to remove impurities.

  • Isolation: Dry the purified polymer under high vacuum to a constant weight.

Characterization and Validation

Confirming the successful functionalization and determining the degree of modification are crucial. A combination of spectroscopic and chromatographic techniques should be employed.

TechniquePurposeExpected Outcome for Successful Functionalization
¹H NMR Spectroscopy Structural confirmation and quantificationAppearance of new signals corresponding to the ethoxy (-O-CH₂-CH₂-O-) and methyl ester (-O-CH₃) protons of the attached group. The degree of functionalization can be calculated by comparing the integration of these new peaks to a characteristic peak of the polymer backbone.
FTIR Spectroscopy Confirmation of new functional groupsDisappearance or decrease of the starting reactive group peak (e.g., anhydride peaks of NHS ester at ~1815 and 1785 cm⁻¹). Appearance of a strong amide I band (~1650 cm⁻¹) and amide II band (~1550 cm⁻¹).
Gel Permeation Chromatography (GPC) Assess polymer integrity and purityThe molecular weight distribution of the polymer should not show significant signs of degradation (e.g., shouldering at low MW). The peak should remain relatively monomodal, indicating no major cross-linking. A slight increase in molecular weight is expected.

Applications and Future Directions

Polymers functionalized with Methyl 2-(2-aminoethoxy)acetate possess a unique set of properties that make them suitable for a range of advanced applications:

  • Drug Delivery: The hydrophilic spacer can be used to attach hydrophobic drugs, improving their solubility and creating amphiphilic polymers for micelle formation.[1]

  • Biomaterial Coatings: Coating surfaces with these polymers can reduce biofouling and improve the biocompatibility of medical implants.

  • Hydrogel Formation: The terminal ester can be hydrolyzed to a carboxylic acid, which can then participate in cross-linking reactions to form hydrogels for tissue engineering or controlled release applications.

The protocols outlined in this guide provide a robust starting point for researchers to explore the potential of this versatile functionalization agent. Further optimization of reaction conditions, such as stoichiometry and reaction time, may be required depending on the specific polymer and desired degree of functionalization.

References

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

  • The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. (n.d.). Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Circular Discovery in Small Molecule and Conjugated Polymer Synthetic Methodology. (2022). Journal of the American Chemical Society. Available at: [Link]

  • A 'Toolkit' of Small Molecules for Polymer Assembly and Post-Synthetic Modification Using 'Click' and Photoactive Chemis. (2008). Columbia Academic Commons. Available at: [Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis. (2012). Enlighten Theses. Available at: [Link]

  • Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. (2017). MDPI. Available at: [Link]

  • Polymers for Green C–C Couplings. (2011). ElectronicsAndBooks. Available at: [Link]

  • Bioconjugation. (n.d.). Wikipedia. Available at: [Link]

  • Thiol-Reactive Star Polymers Functionalized with Short Ethoxy-Containing Moieties Exhibit Enhanced Uptake in Acute Lymphoblastic Leukemia Cells. (2019). IJN. Available at: [Link]

  • Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. (n.d.). MDPI. Available at: [Link]

  • Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. (n.d.). MDPI. Available at: [Link]

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Application Notes and Protocols: Strategic Protection of Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-(2-aminoethoxy)acetate hydrochloride is a bifunctional molecule of significant interest in drug development and chemical biology, featuring a primary amine and a methyl ester. Its effective utilization in multi-step syntheses necessitates a robust and strategic approach to the protection and deprotection of these functional groups. This guide provides an in-depth analysis of orthogonal protecting group strategies, offering detailed protocols and the underlying chemical rationale to empower researchers in their synthetic endeavors. We will explore the selection of appropriate protecting groups, their installation, and their selective removal, ensuring the integrity of the target molecule throughout complex chemical transformations.

Introduction: The Imperative for Orthogonal Protection

In the synthesis of complex molecules, the presence of multiple reactive sites, such as the primary amine and the ester in Methyl 2-(2-aminoethoxy)acetate, presents a significant challenge. Unwanted side reactions can drastically reduce the yield and purity of the desired product. Protecting groups serve as temporary masks for these functional groups, rendering them inert to specific reaction conditions.

The cornerstone of a successful strategy for a bifunctional molecule lies in orthogonal protection . This principle dictates that each protecting group can be removed under a specific set of conditions that do not affect the other protecting groups present in the molecule.[1][2][3] This allows for the selective unmasking and subsequent reaction of a single functional group, providing precise control over the synthetic route. For Methyl 2-(2-aminoethoxy)acetate, our goal is to selectively protect the amine while leaving the methyl ester intact, or vice versa, and to be able to deprotect them independently.

Strategic Considerations for Protecting Methyl 2-(2-aminoethoxy)acetate

The choice of protecting groups is dictated by several factors:

  • Stability: The protecting group must be stable to the reaction conditions planned for other parts of the molecule.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Orthogonality: As discussed, the ability to remove one group in the presence of others is paramount.[1][2][3]

  • Atom Economy and Byproducts: The protecting group and its cleavage byproducts should be easily separable from the desired compound.

The hydrochloride salt of the starting material indicates that the primary amine is protonated. For most protection reactions, the free amine is required. Therefore, a preliminary neutralization step with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically necessary.

Below is a diagram illustrating the core concept of orthogonal protection for our target molecule.

Orthogonal_Protection_Concept cluster_0 Starting Material SM Methyl 2-(2-aminoethoxy)acetate (as free amine) P_Amine Protect Amine (PG¹) SM->P_Amine e.g., Boc₂O P_Ester Protect Ester (PG²) P_Amine->P_Ester e.g., Saponification then Benzyl Bromide DP_Amine Deprotect Amine (Conditions A) P_Ester->DP_Amine PG² is stable DP_Ester Deprotect Ester (Conditions B) P_Ester->DP_Ester PG¹ is stable React at Amine React at Amine DP_Amine->React at Amine React at Carboxyl React at Carboxyl DP_Ester->React at Carboxyl

Caption: Orthogonal protection workflow for Methyl 2-(2-aminoethoxy)acetate.

Protecting the Amino Group

The primary amine is a nucleophilic and basic center. Common protecting groups for amines are carbamates, which are generally stable and can be removed under specific conditions.[4] We will focus on three widely used amine protecting groups: Boc , Cbz , and Fmoc .

tert-Butoxycarbonyl (Boc) Protection

The Boc group is a cornerstone of modern organic synthesis due to its stability to a wide range of non-acidic conditions and its facile removal with acid.[5][6][7][8]

  • Rationale: The Boc group is orthogonal to the methyl ester, which is stable to the acidic conditions used for Boc deprotection (e.g., TFA). It is also stable to catalytic hydrogenolysis, which is often used to remove other protecting groups like Cbz and benzyl esters.[4]

Protocol: Boc Protection of Methyl 2-(2-aminoethoxy)acetate

  • Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water. Add a base like triethylamine (TEA, 2.2 eq) or sodium bicarbonate (2.5 eq) and stir for 15-30 minutes at room temperature to generate the free amine.

  • Protection: To the solution containing the free amine, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) either neat or as a solution in the reaction solvent.[9][10]

  • Reaction: Stir the mixture at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 1 M HCl or saturated NH₄Cl), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected product, which can be further purified by column chromatography if necessary.

Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another widely used amine protecting group, notable for its removal by catalytic hydrogenolysis.[11][12][13]

  • Rationale: Cbz protection is orthogonal to the Boc group and the methyl ester. Its removal via hydrogenolysis is a very mild method that does not affect most other functional groups.[11][14][15] This makes it an excellent choice in sequences where acid-labile groups are present.

Protocol: Cbz Protection of Methyl 2-(2-aminoethoxy)acetate

  • Neutralization and Dissolution: Dissolve this compound (1.0 eq) in an aqueous solution of a base like sodium carbonate (2.5 eq) or in a biphasic system (e.g., DCM/water with a base).[16]

  • Protection: Cool the mixture in an ice bath. Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise while stirring vigorously.[17][18][19]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: If a biphasic system is used, separate the organic layer. If an aqueous system is used, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The Fmoc group is particularly important in peptide synthesis due to its lability under basic conditions.[20][21]

  • Rationale: The Fmoc group is orthogonal to both acid-labile (Boc, t-butyl esters) and hydrogenolysis-labile (Cbz, benzyl esters) protecting groups.[2][20][22] However, its removal with a base like piperidine could potentially lead to the hydrolysis of the methyl ester in our target molecule, so careful consideration of reaction conditions is necessary.

Protocol: Fmoc Protection of Methyl 2-(2-aminoethoxy)acetate

  • Neutralization: As with Boc and Cbz protection, start by neutralizing the hydrochloride salt to obtain the free amine.

  • Protection: Dissolve the free amine in a solvent mixture like dioxane/water. Add sodium bicarbonate (2.5 eq). Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Protecting the Ester Group (and Orthogonal Strategies)

The methyl ester in our starting material may need to be converted to a different ester to achieve orthogonality with certain synthetic steps. For instance, if harsh basic conditions are required that would hydrolyze the methyl ester, it can be first saponified and then re-esterified with a protecting group that is stable to those conditions.

Benzyl Ester Protection
  • Rationale: A benzyl ester is stable to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively. It is, however, cleaved by catalytic hydrogenolysis, the same condition used to remove a Cbz group.[15][23][24][25] This allows for the simultaneous deprotection of a Cbz-protected amine and a benzyl-protected carboxyl group.

Protocol: Saponification and Benzyl Ester Formation

  • Saponification: Dissolve the N-protected Methyl 2-(2-aminoethoxy)acetate in a mixture of THF/methanol/water. Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Work-up (Acidification): Carefully acidify the reaction mixture with 1 M HCl to protonate the carboxylate. Extract the carboxylic acid into an organic solvent like ethyl acetate. Dry and concentrate.

  • Benzylation: Dissolve the resulting carboxylic acid in a solvent like DMF. Add a base such as potassium carbonate (K₂CO₃, 1.5 eq) and benzyl bromide (BnBr, 1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Dilute with water and extract with an organic solvent. Wash, dry, and concentrate. Purify by column chromatography.

tert-Butyl (t-Bu) Ester Protection
  • Rationale: A tert-butyl ester is stable to basic conditions and hydrogenolysis, making it orthogonal to Fmoc and Cbz groups.[22][24] It is removed under acidic conditions, similar to a Boc group.[26][27][28][29][30][31] This allows for the simultaneous deprotection of a Boc-protected amine and a t-Bu-protected carboxyl group with an acid like TFA.[32]

Protocol: Saponification and tert-Butyl Ester Formation

  • Saponification: Follow the same procedure as for the benzyl ester to obtain the free carboxylic acid.

  • tert-Butylation: A common method involves reacting the carboxylic acid with isobutylene in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).[31] Alternatively, treat the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in the presence of tert-butanol.

Deprotection Protocols

The selective removal of the protecting groups is the final and critical step in this strategy.

Protecting GroupReagents and ConditionsOrthogonal To
Boc (Amine) Trifluoroacetic acid (TFA) in DCM; HCl in dioxane/methanol[5][6][33][34]Cbz, Fmoc, Benzyl ester
Cbz (Amine) H₂, Pd/C in methanol/ethanol; Transfer hydrogenation (e.g., ammonium formate, Pd/C)[11][12][13][14][15]Boc, Fmoc, t-Butyl ester
Fmoc (Amine) 20% Piperidine in DMF[20][21][35][36]Boc, Cbz, t-Butyl/Benzyl ester
Benzyl (Ester) H₂, Pd/C in methanol/ethanol[15][23][25]Boc, Fmoc, t-Butyl ester
t-Butyl (Ester) Trifluoroacetic acid (TFA) in DCM[26][27][29][37]Cbz, Fmoc, Benzyl ester
Protocol: Boc Deprotection
  • Reaction: Dissolve the N-Boc protected compound in DCM. Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) at 0 °C.[4]

  • Stirring: Stir at room temperature for 30 minutes to 2 hours (monitor by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The resulting amine salt can be used directly or neutralized.

Protocol: Cbz Deprotection
  • Setup: Dissolve the N-Cbz protected compound in a suitable solvent like methanol or ethanol.[16]

  • Catalyst: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature until the reaction is complete (monitor by TLC).[16]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with the solvent.

  • Isolation: Concentrate the filtrate to obtain the deprotected amine.

Protocol: Fmoc Deprotection
  • Reaction: Dissolve the N-Fmoc protected compound in dimethylformamide (DMF). Add piperidine to a final concentration of 20% (v/v).[21][35]

  • Stirring: Stir at room temperature for 5-30 minutes. The reaction is often very fast.

  • Work-up: Concentrate the reaction mixture under high vacuum to remove DMF and piperidine. The residue can be purified by column chromatography or precipitation.

Summary and Orthogonal Pairings

The choice of protecting groups should be made in the context of the overall synthetic plan. The following diagram illustrates common orthogonal pairings.

Orthogonal_Pairings cluster_amine Amine Protecting Groups cluster_ester Ester Protecting Groups Boc Boc (Acid Labile) tBu t-Butyl Ester (Acid Labile) Boc->tBu Simultaneous Deprotection Bn Benzyl Ester (H₂/Pd Labile) Boc->Bn Orthogonal Cbz Cbz (H₂/Pd Labile) Cbz->tBu Orthogonal Cbz->Bn Simultaneous Deprotection Fmoc Fmoc (Base Labile) Fmoc->tBu Orthogonal Fmoc->Bn Orthogonal

Caption: Common orthogonal and non-orthogonal pairings for amine and ester protecting groups.

Conclusion

The successful synthesis of derivatives of this compound is critically dependent on the strategic implementation of protecting groups. By understanding the principles of orthogonality and the specific chemical properties of common protecting groups like Boc, Cbz, Fmoc, benzyl esters, and tert-butyl esters, researchers can design and execute complex synthetic routes with precision and high efficiency. The protocols and rationales provided in this guide serve as a foundational resource for scientists and professionals in the field of drug development and chemical synthesis.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]

  • Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139. Available at: [Link]

  • Yadav, J. S., Reddy, B. V. S., & Reddy, K. S. (2006). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 71(19), 7483–7485. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Amoah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10134. Available at: [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. Available at: [Link]

  • GenScript. Terminology of Antibody Drug for Boc Deprotection. Available at: [Link]

  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection. Available at: [Link]

  • Wiley Online Library. ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • ACS Green Chemistry Institute. BOC Deprotection. Available at: [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. The Journal of Organic Chemistry, 66(13), 4430–4432. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]

  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Common Organic Chemistry. Benzyl Protection. Available at: [Link]

  • Bajwa, J. S. (2001). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 42(12), 2299–2301. Available at: [Link]

  • Technical Disclosure Commons. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • ACS Green Chemistry Institute. Ester Deprotection. Available at: [Link]

  • Bouzide, A., & Sauvé, G. (2002). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Organic Letters, 4(14), 2329–2332. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Akiyama, T., et al. (1994). Mild Deprotection of Methyl, Benzyl, Methoxymethyl, Methylthiomethyl, Methoxyethoxymethyl, and β-(Trimethylsilyl)ethoxymethyl Esters with AlCl3−N,N-Dimethylaniline. Synthetic Communications, 24(15), 2179–2185. Available at: [Link]

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Application Note: A Scalable and Efficient Protocol for Amide Synthesis Utilizing Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Hydrophilic Linker in Molecule Synthesis

In the landscape of modern drug development and materials science, the precise engineering of molecular architecture is paramount. Methyl 2-(2-aminoethoxy)acetate hydrochloride has emerged as a critical building block, particularly in the synthesis of complex molecules where hydrophilicity and biocompatibility are desired.[1] Its structure, featuring a primary amine for covalent linkage, a methyl ester for further modification, and a flexible, hydrophilic ethylene glycol-based spacer, makes it an invaluable tool for researchers. This linker is frequently employed in the development of antibody-drug conjugates (ADCs), PEGylated compounds, and other targeted therapeutics to enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity.[1]

This application note provides a comprehensive, field-proven guide for the scale-up synthesis of amide-containing molecules using this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from bench-scale to pilot or manufacturing scale.

Core Principles for Scalable Amide Bond Formation

The successful scale-up of a chemical synthesis is not merely about increasing the quantities of reagents. It requires a thorough understanding of reaction kinetics, thermodynamics, and mass transfer. For the amide coupling of this compound with a generic carboxylic acid, several parameters are critical for a robust and reproducible process.

Reagent Selection and Stoichiometry: A Balancing Act
  • The Amine Salt: Methyl 2-(2-aminoethoxy)acetate is provided as a hydrochloride salt to improve its stability and handling. The presence of the hydrochloride necessitates the use of a non-nucleophilic base to liberate the free amine in situ for the coupling reaction.

  • The Base: Diisopropylethylamine (DIPEA), also known as Hünig's base, is an excellent choice for this purpose.[2] Its bulky nature minimizes side reactions, and it is a liquid, which simplifies handling at scale compared to solid bases. Typically, 2.0 to 2.5 equivalents of DIPEA are used to both neutralize the hydrochloride salt and scavenge the proton generated during the amide bond formation.

  • The Coupling Agent: For large-scale synthesis, the choice of coupling agent is dictated by efficiency, cost, safety, and the ease of byproduct removal.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is a widely used and cost-effective carbodiimide coupling agent.[1] Its primary byproduct, a urea derivative, is water-soluble, facilitating its removal during aqueous work-up.[1]

  • Stoichiometry: Near-equimolar amounts of the carboxylic acid and the amine hydrochloride are typically used. A slight excess (1.05-1.1 equivalents) of the carboxylic acid can be employed to ensure complete consumption of the more valuable amine component.

Solvent Choice: Beyond Solubility

The selection of a solvent for a scale-up process must consider not only the solubility of the reactants and reagents but also its boiling point, safety profile, and environmental impact.[4]

  • Dichloromethane (DCM): While a common solvent for amide couplings at the lab scale due to its excellent solvating properties, its use at large scale is often discouraged due to safety and environmental concerns.[4]

  • N,N-Dimethylformamide (DMF): DMF is an excellent solvent for a wide range of polar and nonpolar compounds and is frequently used for amide couplings.[5] However, its high boiling point can complicate removal, and it is facing increasing regulatory scrutiny.[4]

  • Ethyl Acetate (EtOAc): A greener and often preferred solvent for scale-up, ethyl acetate offers good solubility for many organic compounds, a lower boiling point for easier removal, and a more favorable safety profile.[6]

For this protocol, we will utilize ethyl acetate, a choice that balances reaction efficiency with process safety and environmental considerations.

Temperature Control: Mitigating Exotherms

Amide coupling reactions, particularly the activation of the carboxylic acid with EDC·HCl, can be exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of side products. The reaction is typically initiated at a reduced temperature (0-5 °C) and then allowed to slowly warm to room temperature.[1]

Detailed Scale-Up Protocol: Amide Coupling of a Carboxylic Acid with this compound

This protocol describes a representative procedure for the coupling of a generic carboxylic acid with this compound on a multi-gram to kilogram scale.

Materials and Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Process chiller/heater for temperature control

  • Separatory funnel (appropriately sized for the reaction volume)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for reaction monitoring and purity analysis

Reagents:

ReagentMolecular Weight ( g/mol )Equivalents
Carboxylic Acid (Substrate)Varies1.05
This compound155.591.0
EDC·HCl191.701.2
Diisopropylethylamine (DIPEA)129.242.5
Ethyl Acetate (EtOAc)88.11-
Deionized Water18.02-
Saturated Sodium Bicarbonate Solution--
Brine--
Anhydrous Magnesium Sulfate120.37-

Experimental Workflow Diagram:

Scale_Up_Amide_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation Setup Charge Reactor with Carboxylic Acid, Amine·HCl, and EtOAc Cooling Cool to 0-5 °C Setup->Cooling Add_DIPEA Slowly Add DIPEA Cooling->Add_DIPEA Add_EDC Add EDC·HCl in Portions Add_DIPEA->Add_EDC Stir Stir and Warm to RT (Monitor by HPLC) Add_EDC->Stir Quench Quench with Water Stir->Quench Wash_NaHCO3 Wash with Sat. NaHCO3 Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Separate Separate Organic Layer Wash_Brine->Separate Dry Dry with MgSO4 Separate->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Final_Product Isolate Final Product Concentrate->Final_Product

Caption: Workflow for the scale-up amide coupling reaction.

Step-by-Step Procedure:

  • Reactor Setup: In a clean and dry jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge the carboxylic acid (1.05 eq.), this compound (1.0 eq.), and ethyl acetate (10-15 volumes relative to the amine hydrochloride).

  • Initial Cooling: Begin stirring and cool the reactor contents to 0-5 °C using a process chiller.

  • Base Addition: Slowly add diisopropylethylamine (2.5 eq.) to the stirred suspension via an addition funnel over 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Coupling Agent Addition: Once the DIPEA addition is complete, add EDC·HCl (1.2 eq.) portion-wise over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition of EDC·HCl, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 8-24 hours. Monitor the reaction progress by HPLC until the starting materials are consumed to the desired level.

  • Aqueous Work-up:

    • Once the reaction is complete, cool the mixture to 10-15 °C and quench by adding deionized water (5 volumes).

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).

  • Isolation and Purification:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and wash the filter cake with a small amount of ethyl acetate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography.[7]

Process Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated area or a fume hood, especially when handling DIPEA and ethyl acetate.

  • Exotherm Control: The addition of DIPEA and EDC·HCl can be exothermic. Ensure that the cooling system is adequate to maintain the desired temperature range.

  • Static Discharge: When working with flammable solvents like ethyl acetate on a large scale, ensure that all equipment is properly grounded to prevent static discharge.[8]

Conclusion

This application note provides a robust and scalable protocol for the synthesis of amide-containing molecules using this compound. By carefully considering reagent selection, solvent choice, and temperature control, researchers and process chemists can confidently and efficiently scale this important transformation. The principles and methodologies outlined herein are intended to serve as a practical guide for the development of safe, efficient, and reproducible synthetic processes in the pharmaceutical and chemical industries.

References

  • MySkinRecipes. Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. [Link]

  • Biofilm Inhibitor Synthesis. Amide Coupling. [Link]

  • Furrer, T., et al. (2020). New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants. CHIMIA International Journal for Chemistry, 74(9), 693-698.
  • Fisher Scientific. Amide Synthesis. [Link]

  • Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 26(6), 1458-1477.
  • Tolba, A. H. (2020). What is the best technique for amide purification?. ResearchGate. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • Interchim. PEGylation reagents (linkers, crosslinkers and labels). [Link]

  • Google Patents.
  • Reddit. amide coupling help. [Link]

  • Singh, S. K. (2017). Development and Scale-Up of the Mixing Process for Biopharmaceuticals. In Biopharmaceutical Processing (pp. 473-503). Elsevier.
  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • AxisPharm. M-PEG,methoxy PEG - High purity mPEG Linkers. [Link]

  • Sharma, S., et al. (2020). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. European Journal of Organic Chemistry, 2020(36), 5854-5866.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Aapptec Peptides. Fmoc-PEG Linkers and PEGylation Reagents. [Link]

  • Advanced Molecular Technologies. PEG Reagents and Linkers. [Link]

  • AA Blocks. PEG Linkers. [Link]

  • Antonchick, A. P., et al. (2013). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. The Journal of Organic Chemistry, 78(16), 8145-8153.

Sources

Troubleshooting & Optimization

Technical Support Center: Coupling Reactions with Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for amide coupling reactions involving Methyl 2-(2-aminoethoxy)acetate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic protocols. We will delve into the causality behind common experimental challenges and provide field-proven solutions to address low reaction yields.

This compound is a valuable hydrophilic linker used in bioconjugation and pharmaceutical synthesis.[1] However, its hydrochloride salt form and bifunctional nature (amine and ester) present specific challenges that must be carefully managed for successful amide bond formation.

Troubleshooting Guide: Low Yields & Side Reactions

This section addresses specific experimental issues in a problem-solution format, explaining the underlying chemical principles for each recommendation.

Problem 1: No Reaction or Very Low Conversion

You've combined your carboxylic acid, this compound, and a coupling reagent like EDC, but TLC/LC-MS analysis shows only starting materials remaining.

Core Issue: Failure to Activate the Nucleophile

The primary amine on this compound is protonated, existing as an ammonium salt (R-NH₃⁺Cl⁻). In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack on the activated carboxylic acid.[2] A direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable ammonium-carboxylate salt.[2][3]

Solutions & Scientific Rationale

  • Introduce a Non-Nucleophilic Base: The addition of a suitable base is mandatory to deprotonate the ammonium salt and liberate the free, nucleophilic primary amine (R-NH₂).

    • Stoichiometry: Use at least 1.0 equivalent of base to neutralize the hydrochloride salt. It is common practice to use 2-3 equivalents, with the excess serving to facilitate the coupling reaction itself and neutralize any acidic byproducts generated.[3]

    • Recommended Bases: Sterically hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA or Hünig's base) or 2,4,6-Collidine are ideal. Their bulk prevents them from competing as nucleophiles. Triethylamine (TEA) can be used but is more nucleophilic and can sometimes lead to side products.

  • Verify Reagent Quality: Coupling reagents, especially carbodiimides like EDC, are moisture-sensitive.[4]

    • Action: Use a fresh bottle of EDC or one that has been properly stored under inert gas and desiccated. Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[4]

Problem 2: Significant N-Acylurea Byproduct Formation (with EDC)

Your reaction yields the desired amide but is contaminated with a significant, difficult-to-remove byproduct, identified as N-acylurea.

Core Issue: Instability of the O-Acylisourea Intermediate

EDC activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5][6] This intermediate is the target for the amine's nucleophilic attack. However, it is unstable and can undergo two competing, non-productive pathways:

  • Hydrolysis: Reaction with any trace water reverts it to the starting carboxylic acid.[6]

  • Rearrangement: An intramolecular rearrangement forms a stable, unreactive N-acylurea byproduct.[6]

Solutions & Scientific Rationale

  • Incorporate an Additive (HOBt or NHS): The most effective solution is to add 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to the reaction.

    • Mechanism: These additives react rapidly with the O-acylisourea intermediate to form a more stable active ester (HOBt-ester or NHS-ester).[5][6] This new intermediate is less susceptible to hydrolysis and rearrangement but remains highly reactive towards the amine, thus funneling the reaction toward the desired amide product.

    • Protocol: Add 1.0-1.2 equivalents of HOBt or NHS along with your coupling reagent.

  • Control Stoichiometry and Order of Addition:

    • Action: Pre-activate the carboxylic acid with EDC/HOBt for a short period (15-30 minutes) before adding the amine/base mixture. This ensures the active ester is formed and ready for immediate reaction once the nucleophile is introduced.

Visualizing the Reaction Pathway

The following diagram illustrates the crucial steps in a typical carbodiimide-mediated coupling reaction, highlighting the points of potential failure.

AmideCoupling cluster_activation 1. Carboxylic Acid Activation cluster_amine 2. Amine Deprotonation cluster_coupling 3. Coupling & Side Reactions RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acyl + EDC EDC EDC EDC->O_Acyl Amide Desired Amide Product O_Acyl->Amide + Free Amine NAcylurea N-Acylurea Byproduct O_Acyl->NAcylurea Rearrangement (Side Reaction) ActiveEster Active Ester (More Stable) O_Acyl->ActiveEster + HOBt/NHS AmineHCl Amine Hydrochloride (R'-NH3+Cl-) FreeAmine Free Amine (R'-NH2) Nucleophilic AmineHCl->FreeAmine + Base Base Base (e.g., DIPEA) Base->FreeAmine FreeAmine->Amide HOBt Additive (HOBt/NHS) HOBt->ActiveEster ActiveEster->Amide + Free Amine

Caption: Amide coupling mechanism showing activation, deprotonation, and coupling steps.

Frequently Asked Questions (FAQs)

Q1: How much base should I use for my amine hydrochloride salt? A: A minimum of 1.0 equivalent is required to neutralize the salt. However, it is standard practice to use 2.0 to 3.0 equivalents. The first equivalent frees the amine, and the excess acts as a scavenger for acidic byproducts and helps catalyze the reaction.

Q2: Which coupling reagent is best: EDC or HATU? A: The choice depends on your substrate and budget.

  • EDC (+ HOBt/NHS): Cost-effective, widely used, and the urea byproduct is water-soluble, which can simplify purification. It is an excellent choice for routine couplings.[5]

  • HATU: A more powerful and faster uronium salt-based reagent, often giving higher yields with sterically hindered acids or amines.[7] It is more expensive but can be the best option for difficult couplings. Note that excess uronium reagents can cause a side reaction by guanidinylating the amine.[7]

Q3: My reaction is sluggish. Can I increase the temperature? A: Yes, but with caution. Most amide couplings are run at 0 °C to room temperature to minimize side reactions like racemization.[8] If the reaction is slow, gentle heating to 40-50 °C can increase the rate.[9][10] However, you must monitor for potential degradation of your starting materials or the product, especially the methyl ester moiety in your amine, which could be susceptible to hydrolysis under basic conditions at elevated temperatures.

Q4: What is the best solvent for this reaction? A: Anhydrous polar aprotic solvents are preferred.

  • N,N-Dimethylformamide (DMF): Excellent solvating properties for all components.

  • Dichloromethane (DCM): Good choice, especially if purification involves aqueous extraction.

  • Acetonitrile (ACN): Another viable option. Avoid protic solvents like alcohols, as they can react with the activated acid. While some modern protocols use aqueous media, they require specific conditions and reagents.[11][12]

Q5: Why is my final product difficult to purify from the base (e.g., DIPEA)? A: DIPEA and its corresponding salts can be tricky to remove via standard silica gel chromatography.

  • Solution 1 (Aqueous Wash): During workup, perform several washes of the organic layer with dilute acid (e.g., 1M HCl or 5% citric acid) to protonate the base and extract it into the aqueous layer. Follow with a brine wash.

  • Solution 2 (Volatile Base): If possible, consider using a more volatile base like triethylamine (TEA), which can be partially removed under high vacuum, though it is more nucleophilic.

Data Summary Tables

For quick reference, these tables summarize key reaction components.

Table 1: Comparison of Common Coupling Reagents

Reagent Class Key Advantages Common Byproduct
EDC Carbodiimide Water-soluble byproduct, cost-effective.[5] EDC-urea (water-soluble)
DCC Carbodiimide Highly effective, used in organic synthesis. DCU (dicyclohexylurea, solid precipitate)
HATU Uronium Salt Very fast, high yielding, good for hindered substrates. Tetramethylurea
HBTU Uronium Salt Efficient, less reactive than HATU.[13] Tetramethylurea

| PyBOP | Phosphonium Salt | Clean reactions, can be used in excess without guanidinylation. | HMPA (phosphine oxide) |

Table 2: Recommended Bases and Solvents

Component Recommended Options Rationale & Key Considerations
Base DIPEA, 2,4,6-Collidine, Triethylamine (TEA), N-Methylmorpholine (NMM) Use non-nucleophilic, sterically hindered bases. DIPEA is a common first choice.[14] TEA is more volatile but also more nucleophilic.

| Solvent | DMF, DCM, Acetonitrile, THF | Must be anhydrous polar aprotic. DMF offers the best solubility for a wide range of substrates.[12] |

Optimized General Protocol

This protocol provides a robust starting point for coupling a generic carboxylic acid (R-COOH) with this compound.

Reagents & Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq) or EDC (1.2 eq) + HOBt (1.2 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM

  • Stir bar, round-bottom flask, inert gas (N₂ or Ar)

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and the coupling reagent(s) (e.g., HATU or EDC/HOBt).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature for 15 minutes to pre-activate the acid.

  • Amine Addition: In a separate vial, dissolve this compound (1.1 eq) and DIPEA (2.5-3.0 eq) in a small amount of anhydrous DMF.

  • Coupling Reaction: Cool the activated carboxylic acid solution to 0 °C using an ice bath. Add the amine/DIPEA solution dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.[3] Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

Troubleshooting Workflow Diagram

If you encounter low yields, follow this logical progression to diagnose the issue.

Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.

References
  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2016, April 29). How do I improve the yield of a carboxylic acid/amine coupling with EDC/sulfoNHS in MES?. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. Retrieved from [Link]

  • Thieme. (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • RSC Publishing. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • PubChem. (n.d.). ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride. Retrieved from [Link]

  • ACS Publications. (n.d.). Different EDC/NHS Activation Mechanisms between PAA and PMAA Brushes and the Following Amidation Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlling Coupling Reaction of EDC and NHS for Preparation of Collagen Gels Using Ethanol/Water Co-Solvents. Retrieved from [Link]

  • Reddit. (2024, December 16). HATU coupling - what's the best order?. Retrieved from [Link]

Sources

Technical Support Center: Synthesis with Methyl 2-(2-aminoethoxy)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-(2-aminoethoxy)acetate hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional molecule in their synthetic workflows. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your reactions, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the synthesis involving this compound.

Question 1: I am observing a significant amount of a low-molecular-weight byproduct that is difficult to remove. What could it be and how can I prevent its formation?

Answer:

A common low-molecular-weight byproduct is the cyclic amide, a lactam.[1] This occurs through an intramolecular cyclization reaction where the primary amine attacks the ester carbonyl group.

Causality: This side reaction is often promoted by:

  • Elevated temperatures: Higher temperatures provide the activation energy needed for the intramolecular cyclization to occur.

  • Basic conditions: The presence of a base can deprotonate the primary amine, increasing its nucleophilicity and facilitating the attack on the ester.

  • Prolonged reaction times: Extended reaction times increase the probability of this intramolecular reaction occurring.

Troubleshooting Protocol:

  • Temperature Control: Maintain the reaction temperature as low as reasonably possible to disfavor the cyclization pathway. Consider running initial trials at 0 °C or even lower.

  • pH Management: If your reaction conditions permit, maintaining a slightly acidic pH can help to keep the primary amine protonated, reducing its nucleophilicity and suppressing lactam formation.

  • Order of Reagent Addition: Add the base, if required for your primary reaction, slowly and at a low temperature to avoid localized areas of high basicity.

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) to quench the reaction as soon as the desired product is formed, minimizing the time for the side reaction to proceed.

Workflow for Minimizing Lactam Formation:

Caption: Troubleshooting workflow for lactam formation.

Question 2: My reaction with an aldehyde/ketone is sluggish and gives a complex mixture of products. How can I improve the selectivity and yield?

Answer:

Reactions of the primary amine of this compound with aldehydes or ketones aim to form an imine (Schiff base).[2][3][4] However, this reaction is reversible and can be complicated by several side reactions.

Causality:

  • pH Control: The formation of an imine is pH-dependent. At low pH, the amine is protonated and non-nucleophilic. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate.[4]

  • Water Removal: The reaction produces water, and its presence can drive the equilibrium back towards the starting materials.

  • Aldol Condensation: If the aldehyde or ketone has α-hydrogens, it can undergo self-condensation under basic or acidic conditions.[5]

Troubleshooting Protocol:

  • Optimal pH: Buffer the reaction mixture to a pH of approximately 4.5-5.5. This provides a balance between having a sufficient concentration of the free amine to act as a nucleophile and enough acid to catalyze the dehydration step.

  • Azeotropic Water Removal: If the solvent system allows, use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion. Alternatively, the use of molecular sieves can be effective.

  • Reaction Conditions:

    • Run the reaction at a moderate temperature to favor imine formation over potential side reactions.

    • Consider a two-step process: form the imine first under optimal conditions, then proceed with any subsequent reactions.

Data Summary: Effect of pH on Imine Formation

pH RangeObservationRecommendation
< 4Amine is protonated, reducing nucleophilicity. Reaction is slow.Increase pH to 4.5-5.5.
4.5 - 5.5Optimal balance for nucleophilic attack and dehydration.Maintain this pH range.
> 6Insufficient acid catalysis for dehydration of the carbinolamine.Decrease pH to 4.5-5.5.
Question 3: I am attempting a peptide coupling reaction, but I am observing significant dimerization of my starting material. What is causing this and how can I avoid it?

Answer:

Dimerization can occur when one molecule of this compound acts as a nucleophile (via its amine) and another acts as an electrophile (via its ester, after activation) leading to the formation of an amide-linked dimer.

Causality:

  • Over-activation: Using an excessive amount of coupling agent can lead to the activation of the ester group, making it susceptible to nucleophilic attack by the amine of another molecule.

  • Slow Addition of the Coupling Partner: If the intended carboxylic acid coupling partner is added too slowly, the activated Methyl 2-(2-aminoethoxy)acetate has a higher chance of reacting with itself.

  • Concentration: High concentrations of the starting material can increase the likelihood of bimolecular side reactions like dimerization.

Troubleshooting Protocol:

  • Stoichiometry of Coupling Agents: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the coupling agent.

  • Order of Addition:

    • Pre-activate the carboxylic acid you intend to couple with the coupling agent.

    • Then, slowly add the this compound to the activated carboxylic acid solution. This ensures that the activated species is more likely to react with the intended amine.

  • Dilution: Run the reaction at a lower concentration to reduce the probability of intermolecular reactions between the starting material molecules.

Experimental Workflow for Peptide Coupling:

Peptide Coupling Workflow cluster_0 Step 1: Activation cluster_1 Step 2: Addition cluster_2 Step 3: Reaction A Carboxylic Acid + Coupling Agent B Slowly add this compound A->B Pre-activation C Desired Amide Product B->C Coupling

Caption: Recommended workflow for peptide coupling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: It is recommended to store this compound in a cool, dry place, away from moisture, and under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the ester and reaction of the amine with atmospheric carbon dioxide.

Q2: Are there any known incompatibilities with common solvents?

A2: Protic solvents like methanol or ethanol can potentially participate in transesterification reactions with the methyl ester, especially under acidic or basic conditions and at elevated temperatures. While often used as reaction solvents, it is crucial to be aware of this potential side reaction if precise control over the ester group is required.

Q3: How can I confirm the purity of my starting material?

A3: The purity of this compound can be assessed using several analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • LC-MS: To determine the presence of impurities and confirm the molecular weight.

  • FTIR Spectroscopy: To identify the characteristic functional groups (amine, ester, ether).

  • Elemental Analysis: To confirm the elemental composition.

Q4: Can the hydrochloride salt be used directly in reactions requiring a free amine?

A4: No, for reactions where the free amine is the desired nucleophile, the hydrochloride salt must be neutralized. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in a stoichiometric amount.

References

  • MySkinRecipes. Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Available from: [Link]

  • Wikipedia. Lactam. Available from: [Link]

  • Pharmaffiliates. Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Available from: [Link]

  • Encyclopedia.pub. Synthesis of β-Lactams. Available from: [Link]

  • Organic Chemistry Portal. δ-Lactam synthesis. Available from: [Link]

  • SciELO México. Synthesis of Methyl-2[N-subtituted-N-(2-hydroxyethyl)]amino-2-hydroxyacetates and 2-Hydroxy-4-alkylperhydro-1,4-oxazin-3-ones. Available from: [Link]

  • Organic Chemistry Portal. β-Lactam synthesis. Available from: [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. Available from: [Link]

  • PMC. Advances in the chemistry of β-lactam and its medicinal applications. Available from: [Link]

  • Scribd. Reaction of Aldehydes and Ketones. Available from: [Link]

  • Syntheses of Medicinal Compounds. Available from: [Link]

  • Master Organic Chemistry. Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Available from: [Link]

  • Chemistry LibreTexts. 12.7: Reactions of Aldehydes and Ketones with Amines. Available from: [Link]

  • PubChem. ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride. Available from: [Link]

  • Synthesis. Available from: [Link]

  • Alentris Research Pvt. Ltd. Methyl 2-(2-Chloroethoxy) Acetate. Available from: [Link]

  • Google Patents. Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • ResearchGate. Reaction of tris(2-hydroxyethyl)amine hydrochloride with zinc diacetate and bis(2-methylphenoxy)acetate. Available from: [Link]

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Technical Support Center: Purification of Methyl 2-(2-aminoethoxy)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-(2-aminoethoxy)acetate hydrochloride and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these highly polar, functionalized molecules. Here, we address common challenges with in-depth, field-tested solutions and scientifically grounded explanations to empower you in your experimental work.

Introduction: The Unique Purification Challenges

This compound and its analogs are valuable building blocks in medicinal chemistry and bioconjugation.[1] Their structure, possessing a primary amine, an ester, and a hydrophilic ether linkage, presents a unique set of purification hurdles. The hydrochloride salt form, while improving stability and handling, adds another layer of complexity to purification strategies.

Key challenges stem from:

  • High Polarity: The combination of the amino group (often protonated) and the ester functionality makes these molecules highly soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents used for chromatography.

  • Amine Reactivity: The primary amine is a nucleophile and a base, making it prone to side reactions and interactions with acidic stationary phases like silica gel.[2]

  • Hygroscopic Nature: The salt form can readily absorb moisture from the atmosphere, leading to difficulties in obtaining a dry, crystalline solid.

  • Potential for Impurity Formation: Synthesis of these derivatives can lead to various impurities, including starting materials, by-products from side reactions, and oligomers.[3]

This guide provides a structured approach to troubleshoot and overcome these challenges.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues you may encounter during the purification of this compound derivatives.

Issue 1: My product is an oil or a waxy solid, not a crystalline powder. How can I induce crystallization?

A1: Understanding the Problem and Solutions

The inability to obtain a crystalline solid is a frequent issue with highly polar and flexible molecules like these derivatives. This can be due to residual solvents, persistent impurities, or the inherent properties of the molecule.

Causality:

  • Residual Solvents: Even trace amounts of solvents like water or methanol can act as a "eutectic impurity," lowering the melting point and preventing crystallization.

  • Impurities: The presence of structurally similar impurities can disrupt the crystal lattice formation.

  • Molecular Flexibility: The ether linkage allows for significant conformational freedom, which can hinder the ordered packing required for crystallization.

Troubleshooting Steps:

  • Rigorous Drying: Ensure your product is completely free of solvents.

    • High Vacuum: Dry the crude product under high vacuum for an extended period (several hours to overnight). Gentle heating (e.g., 30-40°C) can aid in removing stubborn solvents, but be cautious of potential degradation.

    • Azeotropic Distillation: If water is suspected, dissolving the product in a solvent that forms a low-boiling azeotrope with water (like toluene) and then removing the solvent under reduced pressure can be effective. Repeat this process several times.

  • Recrystallization: This is the most powerful technique for purification and obtaining crystalline material. The key is finding a suitable solvent system.

    • Single Solvent Recrystallization:

      • Methanol/Ethanol: These are good starting points due to the high solubility of the hydrochloride salt at elevated temperatures and lower solubility at cold temperatures. Dissolve the crude product in a minimal amount of hot methanol or ethanol and allow it to cool slowly. If no crystals form, try placing it in a -20°C freezer.

    • Two-Solvent (Solvent/Anti-Solvent) System: This is often more effective.

      • Methanol/Ether or Methanol/Ethyl Acetate: Dissolve the compound in a minimum amount of methanol. Slowly add a less polar anti-solvent like diethyl ether or ethyl acetate until the solution becomes slightly cloudy (the point of saturation).[4] Warm the solution gently until it becomes clear again, and then allow it to cool slowly.

      • Isopropanol/Hexane: Isopropanol can be a good solvent, with hexane as the anti-solvent.

Experimental Protocol: Two-Solvent Recrystallization

  • Place the crude, oily product in a clean flask.

  • Add a minimal amount of a "good" solvent (e.g., methanol) dropwise at room temperature with stirring until the oil completely dissolves.

  • Slowly add a "poor" solvent (e.g., diethyl ether) dropwise with continuous stirring.

  • Continue adding the anti-solvent until a persistent cloudiness is observed.

  • Gently warm the flask until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask.

  • Once at room temperature, place the flask in a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under high vacuum.

Issue 2: My column chromatography results in significant streaking and poor separation.

A2: Addressing the Challenges of Chromatographing Polar Amines

Streaking on a silica gel column is a classic sign of strong interaction between the basic amine and the acidic silanol groups of the stationary phase.[2] This leads to slow elution, broad peaks, and poor resolution of your target compound from impurities.

Causality:

  • Acid-Base Interaction: The protonated amine (in the hydrochloride form) or the free amine can strongly adsorb to the acidic silica surface, leading to tailing.[2]

  • High Polarity: The compound's high polarity requires highly polar mobile phases, which can dissolve some of the silica gel and lead to further complications.

Troubleshooting Strategies:

  • Modify the Mobile Phase:

    • Adding a Competitive Base: Incorporating a small amount of a volatile base like triethylamine (TEA) or ammonia into the eluent can neutralize the acidic sites on the silica gel, reducing the strong adsorption of your amine.[2] A common starting point is 0.5-2% TEA in your mobile phase.

    • Using an Acidic Modifier: While counterintuitive, sometimes adding a small amount of a volatile acid like acetic acid or formic acid can ensure the amine is consistently protonated and elutes more predictably. This is often employed in reverse-phase chromatography.

  • Choose an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[5] Basic alumina is generally preferred for amines.

    • Amine-Functionalized Silica: This is an excellent, though more expensive, option that has a basic surface, minimizing the unwanted interactions.[2]

    • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography can be very effective.[5][6] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[6]

Data Presentation: Recommended Starting Conditions for Chromatography

Stationary PhaseMobile Phase System (Gradient Elution Recommended)ModifierRationale
Silica Gel Dichloromethane (DCM) / Methanol (MeOH)1% Triethylamine (TEA)TEA neutralizes acidic silica sites, reducing tailing.[2]
Neutral Alumina Ethyl Acetate / MethanolNone initiallyAlumina is less acidic than silica, better for basic compounds.[5]
Reverse-Phase (C18) Water / Acetonitrile (ACN)0.1% Formic AcidEnsures consistent protonation of the amine for sharp peaks.
Issue 3: How can I effectively remove unreacted starting materials or related impurities?

A3: A Multi-faceted Approach to Purity

Removing impurities requires a combination of techniques, often starting with a liquid-liquid extraction followed by chromatography or recrystallization.

Causality:

  • Similar Polarity: Impurities may have polarities very close to the desired product, making chromatographic separation difficult.

  • Chemical Reactivity: Some impurities might be reactive and interfere with subsequent steps.

Purification Workflow:

Purification_Workflow Crude_Mixture Crude Reaction Mixture Extraction Aqueous Workup / Liquid-Liquid Extraction Crude_Mixture->Extraction Chromatography Column Chromatography Extraction->Chromatography If oily or multiple spots on TLC Recrystallization Recrystallization Extraction->Recrystallization If solid precipitates Chromatography->Recrystallization Pure_Product Pure Product Chromatography->Pure_Product If high purity achieved Recrystallization->Pure_Product

Caption: A general purification workflow for this compound derivatives.

Step-by-Step Methodologies:

  • Liquid-Liquid Extraction (Acid-Base Extraction): This is a powerful first step to remove non-basic organic impurities.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being a hydrochloride salt, should remain in the aqueous layer (or precipitate out). Non-basic impurities will stay in the organic layer.

      • Separate the layers. If your product is in the aqueous layer, you can then basify the aqueous layer with a base like sodium bicarbonate or sodium carbonate to a pH of ~8-9 to deprotonate the amine.[7]

      • Extract the free amine product back into an organic solvent (e.g., multiple extractions with dichloromethane).

      • Dry the combined organic extracts over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

      • To regenerate the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (like diethyl ether or methanol) and add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.

  • Chromatography and Recrystallization: Following the extraction, if impurities are still present (as determined by TLC, LC-MS, or NMR), proceed with the chromatography and/or recrystallization techniques described in the previous sections.

Frequently Asked Questions (FAQs)

Q1: My compound is a hydrochloride salt. Do I need to convert it to the free amine before chromatography?

A1: Not necessarily, but it often helps.

  • As the Salt: You can chromatograph the salt directly, but you will likely need a highly polar mobile phase (e.g., a steep gradient of methanol in dichloromethane) and a modifier like triethylamine.[2]

  • As the Free Amine: Converting to the free amine before chromatography on silica gel can lead to better separation and less tailing, especially if you use a mobile phase containing a small amount of TEA.[2][7] After purification, you can easily convert it back to the hydrochloride salt.

Q2: What is the best way to monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is the quickest method.

  • TLC System: Use a mobile phase similar to what you plan to use for your column chromatography. For these polar compounds, a typical system is 10-20% methanol in dichloromethane.

  • Visualization: These compounds may not be UV-active. You will likely need to stain the TLC plate. Common stains for amines include:

    • Ninhydrin: Stains primary and secondary amines, usually yellow or purple.

    • Potassium Permanganate (KMnO4): A general stain for organic compounds.

Q3: My purified product looks clean by NMR, but the elemental analysis is off. What could be the issue?

A3: The most likely culprit is residual water or solvent.

  • Hygroscopic Nature: As mentioned, these hydrochloride salts can be very hygroscopic. The presence of water will affect the elemental analysis results.

  • Solution: Ensure your sample is rigorously dried under high vacuum, possibly over a desiccant like phosphorus pentoxide (P4O10), before submitting it for analysis. If the issue persists, it may indicate the presence of an inorganic salt impurity from the workup.

Q4: Can I use protecting groups to simplify purification?

A4: Yes, this is a valid strategy, particularly for complex syntheses.

  • Boc Protection: Protecting the amine with a tert-butyloxycarbonyl (Boc) group makes the molecule significantly less polar and easier to purify using standard silica gel chromatography with less polar eluents (e.g., ethyl acetate/hexanes).[5]

  • Deprotection: The Boc group can be cleanly removed at the end of the synthesis using an acid like trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.[8] This often yields a very pure product, sometimes requiring only a simple precipitation or recrystallization.

Protection_Strategy Crude_Amine Crude Amine Derivative Boc_Protection Protect Amine (e.g., Boc Anhydride) Crude_Amine->Boc_Protection Purify_Boc Purify Boc-Protected Intermediate (Standard Chromatography) Boc_Protection->Purify_Boc Deprotection Deprotect (e.g., TFA or HCl) Purify_Boc->Deprotection Final_Purification Final Purification (Precipitation/Recrystallization) Deprotection->Final_Purification Pure_Product Pure Hydrochloride Salt Final_Purification->Pure_Product

Caption: A workflow illustrating the use of a protecting group strategy for purification.

References

  • MySkinRecipes. (n.d.). Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Khan, K. M., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Journal of the Chemical Society of Pakistan, 33(4), 503-507.
  • Rastogi, S., et al. (2014). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 82(3), 503–518.
  • van der Leij, F., et al. (2018). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 20(38), 5835-5841.
  • Pintea, B. (2016). Answer to "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?".
  • Becker, Y. (2016). Answer to "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?".
  • Buyukliev, R. (2016). Answer to "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?".
  • Demirel, N. (2016). Answer to "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?".

Sources

Technical Support Center: Optimizing Synthesis of Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 2-(2-aminoethoxy)acetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this important bifunctional linker in their work. The molecule's hydrophilic ethylene glycol spacer, primary amine, and methyl ester functionalities make it a valuable building block in bioconjugation, PEGylation, and the development of targeted therapeutics like antibody-drug conjugates (ADCs)[1].

This document moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to not only execute the synthesis but also to understand the underlying chemical principles, anticipate challenges, and systematically optimize your reaction conditions for maximal yield and purity.

Section 1: The Core Synthesis Pathway

The most reliable and common route to this compound involves a three-stage process starting from 2-(2-aminoethoxy)ethanol. This strategy hinges on the differential reactivity of the hydroxyl and amino groups, necessitating a protection/deprotection sequence.

  • N-Protection: The primary amine is protected, typically as a tert-butyloxycarbonyl (Boc) carbamate. This prevents it from interfering with the subsequent alkylation of the hydroxyl group.

  • O-Alkylation: The hydroxyl group of the N-Boc protected intermediate is alkylated with a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate) via a Williamson ether synthesis.

  • Deprotection & Salt Formation: The Boc group is removed under acidic conditions, which simultaneously protonates the liberated primary amine to yield the final hydrochloride salt.

Workflow: Recommended Synthesis of this compound

G cluster_0 Stage 1: N-Protection cluster_1 Stage 2: O-Alkylation (Williamson Ether Synthesis) cluster_2 Stage 3: Deprotection & Salt Formation A 2-(2-aminoethoxy)ethanol B N-Boc-2-(2-aminoethoxy)ethanol A->B (Boc)₂O, Base (e.g., NaHCO₃, TEA) C N-Boc-2-(2-aminoethoxy)ethanol D N-Boc-Methyl 2-(2-aminoethoxy)acetate C->D 1. Strong Base (e.g., NaH) 2. Methyl Chloroacetate Polar Aprotic Solvent (e.g., DMF, THF) E N-Boc-Methyl 2-(2-aminoethoxy)acetate F Methyl 2-(2-aminoethoxy)acetate Hydrochloride (Final Product) E->F HCl in Dioxane or TFA in DCM, then workup

Caption: A three-stage synthesis workflow.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems that can arise during the synthesis. Each answer provides a causal explanation and actionable solutions.

Problem Area: Low Reaction Yield

Q1: My overall yield is significantly lower than expected. What are the most common culprits?

Low overall yield is a frequent issue that can stem from problems in any of the three main stages. The most common causes are:

  • Incomplete O-Alkylation: The Williamson ether synthesis (Stage 2) is often the most challenging step. Incomplete deprotonation of the alcohol or competing side reactions can drastically lower the yield of the desired ether.

  • Side Reactions: The primary competing reaction during alkylation is the E2 elimination of the alkyl halide, which forms an alkene byproduct instead of the ether[2][3]. This is favored by high temperatures and sterically hindered reagents[2][4].

  • Purification Losses: Each purification step (extraction, chromatography, crystallization) can lead to material loss. Inefficient phase separation or using a suboptimal solvent system for crystallization can be particularly costly.

  • Incomplete Deprotection: While generally efficient, the Boc-deprotection (Stage 3) can be incomplete if the acid concentration is too low or the reaction time is too short, leaving unreacted starting material that is difficult to separate from the final product.

Q2: The O-Alkylation (Williamson ether synthesis) step is inefficient. How can I improve it?

This SN2 reaction is highly sensitive to conditions[5]. Here are the key parameters to optimize:

  • Choice of Base: A strong, non-nucleophilic base is critical for complete deprotonation of the alcohol to form the reactive alkoxide. Sodium hydride (NaH) is the most common and effective choice[2][6]. Weaker bases like NaOH or K₂CO₃ may not be sufficient for this type of alcohol[4].

  • Solvent: Use a polar aprotic solvent like DMF, DMSO, or THF. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, leaving it highly nucleophilic and reactive. They also minimize the competing E2 elimination pathway[2][4].

  • Temperature Control: Add the base at 0 °C to control the initial exothermic deprotonation. After the alkoxide is formed, the alkylating agent (methyl chloroacetate) should be added, and the reaction can be gently warmed (e.g., to room temperature or 50-60 °C) to drive the SN2 reaction to completion. Higher temperatures should be avoided as they favor the E2 elimination side reaction[2].

  • Reagent Purity: Ensure all reagents and solvents are anhydrous. Water will quench the strong base (NaH) and the alkoxide intermediate, halting the reaction.

ParameterRecommendationRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base ensures complete formation of the alkoxide.
Solvent Anhydrous DMF or THFPolar aprotic solvents enhance nucleophilicity and favor the SN2 pathway.
Temperature 0 °C for deprotonation, then RT to 60 °CControls initial exotherm and balances reaction rate against the E2 side reaction.
Alkylating Agent Methyl Bromoacetate > Methyl ChloroacetateThe C-Br bond is weaker and bromide is a better leaving group than chloride, leading to faster reaction rates.

Q3: The Boc-deprotection step is not going to completion or is causing degradation. What should I do?

The acid-catalyzed removal of the Boc group is typically a clean and high-yielding reaction, but issues can arise.

  • Incomplete Reaction: This usually means the acid is not strong enough or is used in insufficient quantity. While various acids can be used, a common and effective method is using a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM)[7][8]. Ensure at least 2-3 equivalents of acid are used. Monitor the reaction by TLC until the starting material spot completely disappears.

  • Product Degradation: The methyl ester functionality is also susceptible to acid-catalyzed hydrolysis, especially in the presence of water. If you suspect degradation, ensure you are using anhydrous acidic solutions. Workup should be performed promptly after the reaction is complete to minimize contact time with the strong acid. If the ester is particularly sensitive, milder deprotection methods, such as using oxalyl chloride in methanol, could be explored[9][10].

The mechanism involves protonation of the carbamate, loss of a stable tert-butyl cation (which typically forms isobutylene gas), and subsequent decarboxylation to release the free amine, which is then protonated by the acid to form the salt[11].

Problem Area: Product Purity & Isolation

Q4: My final product is an oil and won't crystallize as the hydrochloride salt. How can I induce precipitation?

Amino acid ester hydrochlorides can sometimes be difficult to crystallize, especially if minor impurities are present. Here are several techniques to try:

  • Solvent System: The key is to dissolve the crude product in a minimal amount of a polar solvent where it is soluble (e.g., methanol, isopropanol) and then add a non-polar "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, hexane) dropwise until turbidity persists[12][13].

  • Anhydrous Conditions: The hydrochloride salts are often hygroscopic, and absorbed water can inhibit crystallization. Ensure all solvents are anhydrous and perform the crystallization under an inert atmosphere if possible[14].

  • Gaseous HCl: A highly effective method for forming a clean, crystalline salt is to dissolve the purified free-amine (after Boc-deprotection and a basic workup) in a dry, non-polar solvent like diethyl ether or ethyl acetate and then bubble dry HCl gas through the solution. The hydrochloride salt will precipitate out immediately and can be collected by filtration[8][14].

  • Scratching & Seeding: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth. If you have a small amount of pure, solid product from a previous batch, add a single crystal (a "seed crystal") to the solution to initiate crystallization.

Q5: What are the best practices for handling and storing the final product?

This compound is a polar, hygroscopic solid. Proper handling is crucial to maintain its purity and integrity.

  • Storage: Store the product in a tightly sealed container in a desiccator or a controlled low-humidity environment, preferably at 2-8°C[1]. Storing under an inert gas like argon or nitrogen is also recommended.

  • Handling: When weighing and handling the material, do so quickly in a low-humidity environment (e.g., a glove box or on a dry day) to minimize moisture absorption from the atmosphere.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the Boc protecting group necessary? Can I perform the O-alkylation directly?

The Boc group is essential because the primary amine is more nucleophilic than the primary hydroxyl group. If you attempted to perform the Williamson ether synthesis on 2-(2-aminoethoxy)ethanol directly, the amine would preferentially attack the methyl chloroacetate, leading to N-alkylation as the major product, not the desired O-alkylation. The Boc group temporarily "masks" the amine's reactivity, allowing the less reactive hydroxyl group to be selectively functionalized[7][15].

Q2: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A combination of techniques is necessary for robust analysis[16]:

  • Thin-Layer Chromatography (TLC): The workhorse for monitoring reaction progress at each stage. It allows you to quickly visualize the consumption of starting materials and the formation of products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most critical tool for structural confirmation of the intermediates and the final product. It provides definitive information about the connectivity of atoms and the success of each transformation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and key intermediates.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence or absence of key functional groups, such as the disappearance of the N-H stretch from the primary amine upon Boc protection and the appearance of the carbamate carbonyl.

Troubleshooting Decision Tree

G Start Low Overall Yield Check_Stage2 Problem in Stage 2 (Alkylation)? Start->Check_Stage2 Check_Stage3 Problem in Stage 3 (Deprotection)? Check_Stage2->Check_Stage3 No Sol_Stage2_Base Use Stronger Base (NaH) Check_Stage2->Sol_Stage2_Base Yes Check_Purity Problem with Purification? Check_Stage3->Check_Purity No Sol_Stage3_Acid Increase Acid Conc./Time (4M HCl/Dioxane) Check_Stage3->Sol_Stage3_Acid Yes Sol_Purity_Cryst Optimize Crystallization (Anti-solvent method) Check_Purity->Sol_Purity_Cryst Yes Sol_Stage2_Solvent Use Anhydrous Polar Aprotic Solvent (DMF, THF) Sol_Stage2_Base->Sol_Stage2_Solvent Sol_Stage2_Temp Optimize Temperature (Lower if elimination occurs) Sol_Stage2_Solvent->Sol_Stage2_Temp Sol_Stage3_Anhydrous Use Anhydrous Acid to Prevent Ester Hydrolysis Sol_Stage3_Acid->Sol_Stage3_Anhydrous Sol_Purity_Loss Minimize Transfer Losses, Careful Extraction Sol_Purity_Cryst->Sol_Purity_Loss

Caption: A decision tree for troubleshooting low yield.

References

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

  • Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1986). US4622413A - Method for preparing amino acid ester hydrohalides.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Google Patents. (2013). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • ResearchGate. (2016). How to convert amino acid to its hydrochloride? Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2022). CN113896656A - Preparation method of 2-(2-(2-aminoethoxy)ethoxy)acetic acid.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed Central. (2014). Highly Functionalized 1,2–Diamino Compounds through Reductive Amination of Amino Acid-Derived β–Keto Esters. Retrieved from [Link]

  • PubMed Central. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Boc-aminoethoxy)ethanol. Retrieved from [Link]

  • Reddit. (2020). Synthesis - General tips for improving yield? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

  • PubMed Central. (2023). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Retrieved from [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Retrieved from [Link]

  • PubMed. (2023). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

  • LCGC Europe. (n.d.). Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. Retrieved from [Link]

  • PubMed Central. (2023). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

Sources

Technical Support Center: Efficient Cleavage of Methyl 2-(2-aminoethoxy)acetate Hydrochloride from Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the cleavage of Methyl 2-(2-aminoethoxy)acetate hydrochloride and similar linkers from solid-phase synthesis resins. As Senior Application Scientists, we have compiled this guide based on established protocols and extensive field experience to help you navigate the challenges of this critical step.

Understanding the Cleavage Process

The cleavage of a molecule from a solid support is a pivotal and often challenging step in solid-phase synthesis. The success of this process is contingent on the choice of resin, the stability of the linker, the specific chemical properties of the target molecule, and the composition of the cleavage cocktail. Methyl 2-(2-aminoethoxy)acetate, a hydrophilic linker, is typically cleaved under acidic conditions, most commonly with a trifluoroacetic acid (TFA)-based cocktail. The goal is to achieve efficient cleavage of the target molecule from the resin while simultaneously removing protecting groups and minimizing side reactions.

This guide will address common issues encountered during this process, providing both theoretical explanations and practical, step-by-step solutions.

Troubleshooting Guide & FAQs

Here we address specific issues you might encounter during the cleavage of this compound from your resin.

Issue 1: Low or No Yield of the Cleaved Product

Question: After performing the cleavage reaction and precipitation, I have a very low yield of my target molecule. What could be the cause, and how can I improve it?

Answer: Low yield is one of the most common problems and can stem from several factors throughout the synthesis and cleavage process. Here’s a systematic approach to troubleshooting this issue:

1. Incomplete Cleavage: The cleavage reaction may not have gone to completion.

  • Insufficient Reaction Time: While standard protocols often suggest 1-3 hours, some linkers or sterically hindered molecules may require longer incubation times.[1] Consider extending the cleavage time and performing a small-scale trial to optimize it.

  • Degraded Reagents: Trifluoroacetic acid (TFA) and scavengers can degrade over time, especially if not stored properly.[2] Ensure you are using fresh, high-quality reagents.

  • Inappropriate Cleavage Cocktail: The choice of cleavage cocktail is critical and depends on the resin and the presence of sensitive functional groups in your molecule.[2][3] For a general-purpose cleavage, a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often effective.[2] However, for molecules with sensitive residues, additional or different scavengers might be necessary.[3]

2. Inefficient Precipitation and Recovery:

  • Choice of Ether: The choice of ether for precipitation is crucial. Methyl tert-butyl ether (MTBE) is often preferred due to its lower volatility and reduced tendency to form peroxides compared to diethyl ether.[1] Ensure the ether is cold and used in a sufficient volume (typically 8-10 times the volume of the TFA filtrate).[1][4]

  • Product Solubility: Your cleaved molecule might have some solubility in the precipitation solvent. After adding cold ether, if no precipitate forms, try keeping the mixture at 4°C overnight to encourage precipitation.[5][6] In some cases, reducing the volume of TFA by gently blowing a stream of nitrogen over the solution before adding ether can help.[7]

  • Adsorption to the Resin: The cleaved product might be adsorbing to the resin beads. Ensure you thoroughly wash the resin with fresh cleavage cocktail or an appropriate solvent like neat TFA after the initial filtration to recover any adsorbed product.[1]

3. Issues During Synthesis:

  • Low Loading Efficiency: If the initial loading of the linker onto the resin was inefficient, the final yield will naturally be low. It's good practice to quantify the loading of the first amino acid or linker to the resin.

  • Incomplete Reactions During Synthesis: Incomplete deprotection or coupling steps during the synthesis will lead to truncated sequences and a lower yield of the desired full-length product.

Workflow for Diagnosing Low Yield:

Low Yield Troubleshooting start Low Product Yield check_cleavage Confirm Incomplete Cleavage (e.g., Post-Cleavage Kaiser Test) start->check_cleavage incomplete Cleavage is Incomplete check_cleavage->incomplete complete Cleavage is Complete incomplete->complete No optimize_cleavage Optimize Cleavage Conditions: - Extend reaction time - Use fresh reagents - Adjust cocktail composition incomplete->optimize_cleavage Yes check_precipitation Investigate Precipitation & Recovery complete->check_precipitation precipitation_issue Precipitation/Recovery Issue check_precipitation->precipitation_issue synthesis_issue Investigate Synthesis Steps precipitation_issue->synthesis_issue No optimize_precipitation Optimize Precipitation: - Use cold MTBE - Increase ether volume - Concentrate TFA before precipitation - Overnight precipitation at 4°C precipitation_issue->optimize_precipitation Yes check_synthesis Review Synthesis Protocol: - Check loading efficiency - Verify deprotection/coupling steps synthesis_issue->check_synthesis

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Impurities and Side Products

Question: My final product is impure, showing multiple peaks on HPLC analysis. What are the common side reactions, and how can I prevent them?

Answer: The highly reactive carbocations generated during TFA cleavage can lead to various side reactions, especially with nucleophilic functional groups.[4] The key to preventing these is the use of appropriate scavengers in your cleavage cocktail.

Common Side Reactions and Prevention:

Side ReactionCauseAffected Residues/MoietiesPrevention/Solution
Alkylation Reaction with carbocations generated from protecting groups (e.g., tert-butyl cations) or the resin linker.[4][8]Tryptophan, Methionine, Cysteine, TyrosineUse scavengers like TIS, water, ethanedithiol (EDT), or thioanisole to trap carbocations.[3][4]
Oxidation Can occur with sensitive residues, particularly during prolonged cleavage.Methionine (to sulfoxide), CysteineInclude reducing agents like EDT or thioanisole in the cleavage cocktail.[9]
Aspartimide Formation Cyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences.[10]Aspartic AcidCan be minimized by using protecting groups on the aspartic acid side chain that are more stable to the repeated deprotection steps during synthesis.[10]
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide, leading to its cleavage from the resin.[10]Occurs at the dipeptide stage, especially with Proline.Synthesizing on 2-chlorotrityl chloride resin can suppress this side reaction due to steric hindrance.[10]
Linker-Related Impurities For some resins like Rink Amide, the linker itself can be acid-sensitive and break down, leading to colored by-products.[4][8]Rink Amide and similar resinsAddition of 1,3-dimethoxybenzene (DMB) to the cleavage cocktail can prevent the formation of C-terminal N-alkylated amide by-products.[3]

Recommended Cleavage Cocktails:

Reagent CocktailComposition (v/v)Application Notes
Standard (Reagent B) 88% TFA / 5% Phenol / 5% Water / 2% TISA good general-purpose cocktail for many peptides.[3]
TFA/TIS/Water 95% TFA / 2.5% TIS / 2.5% WaterA widely used, effective, and less malodorous option for peptides without sensitive residues like Cys or Met.[4][8]
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTA "universal" cocktail for complex peptides containing multiple sensitive residues.[4][11]
Issue 3: Unexpected Color Change During Cleavage

Question: When I added the TFA cleavage cocktail to my resin, the solution turned a bright color (e.g., red, pink, or orange). Should I be concerned?

Answer: A distinct color change upon adding the TFA cocktail is often observed, particularly with certain resins like Rink Amide. This is typically due to the formation of stable carbocations from the cleaved linker, such as the substituted benzhydryl carbocation.[12] In most cases, this is a normal observation and does not indicate a problem with the cleavage or the purity of your final product.[12] However, if the color persists after precipitation and washing, it could indicate the presence of linker-related impurities.

Experimental Protocols

Protocol 1: Standard Cleavage of Methyl 2-(2-aminoethoxy)acetate from Resin

Objective: To cleave the target molecule from the solid support and remove acid-labile protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS)

  • Dichloromethane (DCM)

  • Cold Methyl tert-butyl ether (MTBE) or diethyl ether

  • Sintered glass funnel

  • Reaction vessel (e.g., round-bottom flask or syringe vessel)

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Ensure the resin is thoroughly washed to remove residual solvents like DMF, which can interfere with the acidic cleavage.[4] Wash the resin with DCM and dry it under high vacuum for at least 4 hours.[4]

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel.

    • Add the cleavage cocktail to the resin (a common ratio is 10-25 mL per gram of resin).[4]

    • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 1-3 hours.[1][13] The optimal time may need to be determined empirically.

  • Product Isolation:

    • Filter the resin using a sintered glass funnel and collect the filtrate.

    • Wash the resin twice more with a small volume of fresh TFA to ensure complete recovery of the product.[4][5]

    • Combine all the filtrates.

  • Precipitation:

    • In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold volume of cold MTBE or diethyl ether.[1][4]

    • A white precipitate of your product should form. If precipitation is slow, cool the mixture on ice or store it at 4°C overnight.[5]

  • Washing and Drying:

    • Centrifuge the mixture to pellet the precipitated product.

    • Carefully decant the ether.

    • Wash the pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups.

    • Dry the final product under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 2: Post-Cleavage Kaiser Test to Check for Incomplete Cleavage

Objective: To qualitatively determine if the cleavage was successful by testing for the presence of free primary amines on the resin beads post-cleavage.[2]

Materials:

  • A small sample of resin beads after cleavage and filtration

  • Reagent A: 5% (w/v) ninhydrin in ethanol

  • Reagent B: 80% (w/v) phenol in ethanol

  • Reagent C: 0.001 M potassium cyanide (KCN) in pyridine

  • Small glass test tube

  • Heating block or water bath at 100°C

Procedure:

  • Place a few dried resin beads into a clean test tube.

  • Add 2-3 drops of Reagent A.

  • Add 2-3 drops of Reagent B.

  • Add 2-3 drops of Reagent C.

  • Gently mix the contents.

  • Heat the test tube at 100°C for 5 minutes.[2]

  • Interpretation: A dark blue or purple color on the resin beads indicates the presence of free primary amines, signifying that the cleavage was incomplete. Colorless or yellowish beads suggest a successful and complete cleavage.

Cleavage and Deprotection Workflow:

Cleavage Workflow start Start: Dried Peptidyl-Resin add_cocktail Add Cleavage Cocktail (e.g., TFA/TIS/H2O) start->add_cocktail incubate Incubate at Room Temperature (1-3 hours) add_cocktail->incubate filter_resin Filter Resin & Collect Filtrate incubate->filter_resin wash_resin Wash Resin with Fresh TFA filter_resin->wash_resin combine_filtrates Combine Filtrates wash_resin->combine_filtrates precipitate Precipitate Product in Cold Ether combine_filtrates->precipitate centrifuge Centrifuge to Pellet Product precipitate->centrifuge wash_pellet Wash Pellet with Cold Ether (2-3x) centrifuge->wash_pellet dry_product Dry Final Product wash_pellet->dry_product end End: Purified Product dry_product->end

Sources

Technical Support Center: Troubleshooting Incomplete Reactions of Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for incomplete reactions involving Methyl 2-(2-aminoethoxy)acetate hydrochloride. As a bifunctional molecule, it serves as a valuable hydrophilic linker, particularly in bioconjugation and the development of antibody-drug conjugates (ADCs)[1]. However, its successful application hinges on understanding its reactivity. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My acylation reaction is not starting or is extremely slow. Why is my amine not reacting?

Answer: This is the most common issue encountered and it stems from the starting material itself. This compound is a salt. The primary amine, which is the intended nucleophile in most applications, is protonated to form an ammonium salt (-NH3+). This positive charge renders the nitrogen non-nucleophilic, effectively preventing it from attacking electrophiles like acyl chlorides, anhydrides, or activated esters.

Core Directive: Amine Activation Before initiating any reaction at the amine, you must neutralize the hydrochloride salt to liberate the free, nucleophilic primary amine (-NH2).

Troubleshooting Protocol: In-Situ Amine Neutralization

  • Select an Appropriate Base: The choice of base is critical. It must be strong enough to deprotonate the ammonium salt (pKa ~9-10) but not so strong that it promotes unwanted side reactions like ester hydrolysis.

  • Stoichiometry: Use at least 1.0 equivalent of the base to neutralize the hydrochloride. It is common practice to use a slight excess (1.1-1.5 equivalents) of a non-nucleophilic, sterically hindered tertiary amine to also act as an acid scavenger for byproducts like HCl generated during acylation[2].

  • Order of Addition:

    • Dissolve the this compound in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).

    • Add the base and stir the mixture at room temperature for 15-30 minutes. This allows for complete deprotonation.

    • Only after this activation step should you add your electrophilic reagent (e.g., acyl chloride).

Data Summary: Common Bases for Neutralization

BaseTypepKa (Conjugate Acid)Solubility NotesKey Considerations
Triethylamine (TEA)Tertiary Amine~10.7Good in most organic solventsCan sometimes form stable salts, complicating purification.
Diisopropylethylamine (DIPEA)Tertiary Amine~11.0Good in most organic solventsSterically hindered, making it non-nucleophilic. An excellent choice as both a neutralizing agent and acid scavenger[3].
Sodium Bicarbonate (NaHCO₃)Inorganic Base~10.3 (for H₂CO₃)Insoluble in most organic solventsUsed in biphasic systems (e.g., DCM/water) or as a solid. Slower reaction but easy to remove.
Potassium Carbonate (K₂CO₃)Inorganic Base~10.3 (for HCO₃⁻)Insoluble in most organic solventsStronger than bicarbonate, useful for less reactive systems. Requires vigorous stirring.[4]
Question 2: My reaction is proceeding, but I'm getting a low yield of the desired amide and see a new, more polar spot on my TLC. What's happening?

Answer: This symptom strongly suggests a competing side reaction: hydrolysis of the methyl ester . The ester group in your molecule is susceptible to cleavage under both basic and acidic conditions, yielding a carboxylic acid. This byproduct is highly polar and often results in purification difficulties.

Reaction Competing Pathways

Causality and Troubleshooting:

  • Excess Strong Base: Using strong bases like NaOH, KOH, or even excess LiOH can rapidly hydrolyze the ester[5][6].

    • Solution: Switch to a non-nucleophilic organic base like DIPEA or TEA. If an inorganic base is necessary, use a weaker one like NaHCO₃ and carefully control the reaction time.

  • Aqueous Conditions: The presence of water, especially with a base or acid catalyst, facilitates hydrolysis.

    • Solution: Ensure all solvents and reagents are anhydrous. Dry your solvents using appropriate methods (e.g., molecular sieves, distillation) and run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Prolonged Reaction Times/High Temperatures: Even with weaker bases, ester hydrolysis can occur over long periods or at elevated temperatures. The aminolysis of esters is often a slow reaction, requiring forcing conditions that can favor side reactions[7][8].

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed. If the reaction is sluggish, consider using a more reactive acylating agent (e.g., anhydride instead of an ester) rather than increasing the temperature.

  • Acidic Work-up: Quenching the reaction with a strong aqueous acid can hydrolyze any remaining starting material or even the product ester if held for too long.

    • Solution: Perform the acidic wash quickly and at low temperatures (e.g., in an ice bath). Neutralize the organic layer promptly with a bicarbonate wash.

Question 3: The reaction seems complete by TLC, but after work-up and purification, my yield is very low. Where is my product going?

Answer: Low isolated yield after an apparently complete reaction often points to issues during the work-up and purification stages. The amphiphilic nature of the product (possessing both a polar amide-ether chain and a less polar organic moiety) can lead to partitioning and purification challenges.

Troubleshooting Workflow: Work-up & Purification

G cluster_extraction Extraction Issues Start Reaction Mixture (Post-Reaction) Quench Quench Reaction (e.g., add H₂O or sat. NH₄Cl) Start->Quench Extract Liquid-Liquid Extraction (e.g., DCM vs. Aqueous) Quench->Extract Wash Wash Organic Layer (Acid, Base, Brine) Extract->Wash If OK emulsion Emulsion Formation? Extract->emulsion Check aqueous_loss Product lost to aqueous layer? Extract->aqueous_loss Check Dry Dry & Concentrate (e.g., MgSO₄, Rotovap) Wash->Dry Purify Purification (Column Chromatography) Dry->Purify emulsion->Wash Solution: Add brine aqueous_loss->Wash Solution: Back-extract aqueous layer

Potential Issues & Solutions:

  • Product Partitioning into the Aqueous Layer: If your product is highly polar, it may have significant solubility in the aqueous phase during extraction.

    • Diagnosis: Take a sample of the aqueous layer, spot it on a TLC plate, and develop it. Compare with the TLC of your organic layer.

    • Solution: Before discarding the aqueous layer, perform several "back-extractions" with fresh organic solvent (e.g., 3x with DCM or Ethyl Acetate). To decrease the polarity of the aqueous phase and "salt out" the product, saturate it with sodium chloride (brine) before extraction.

  • Emulsion Formation: The amphiphilic nature of the product can act as a surfactant, leading to stable emulsions during extraction, making phase separation difficult or impossible.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently; this often helps break emulsions. Alternatively, the mixture can be filtered through a pad of Celite.

  • Product Sticking to Silica Gel: During column chromatography, highly polar products can bind irreversibly to the acidic silica gel, leading to poor recovery.

    • Solution 1 (Modify Mobile Phase): Add a small percentage of a polar modifier to your eluent system. For example, adding 0.5-1% triethylamine to an Ethyl Acetate/Hexane system can neutralize the acidic sites on the silica and improve the elution of basic compounds. Adding methanol can increase polarity to elute highly bound compounds.

    • Solution 2 (Alternative Stationary Phase): Consider using a different stationary phase, such as neutral or basic alumina, or reverse-phase (C18) silica for very polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Acylation with an Acyl Chloride
  • Reagent Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Amine Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.2 eq) dropwise. Stir the solution at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for another 15 minutes.

  • Acylation: Re-cool the solution to 0 °C. Add a solution of the desired acyl chloride (1.05 eq) in anhydrous DCM dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1N HCl (to remove excess amine), saturated NaHCO₃ solution (to neutralize), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes).

References

  • ResearchGate. Optimization of the reaction conditions a. Available at: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available at: [Link]

  • MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Available at: [Link]

  • Journal of the American Chemical Society. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Available at: [Link]

  • PubMed Central (PMC). A Brief Introduction to Chemical Reaction Optimization. Available at: [Link]

  • Chemistry Steps. Esters Reaction with Amines – The Aminolysis Mechanism. Available at: [Link]

  • Google Patents. Purification process for methyl acetate.
  • LibreTexts Chemistry. 21.7: Chemistry of Amides. Available at: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Organic Syntheses. 1-METHOXYMETHOXY-1-PHENYLETHANE. Available at: [Link]

  • YouTube. Acylation of Amines, Part 2: Other Electrophiles. Available at: [Link]

  • Google Patents. Preparation method of 2-(2-(2-aminoethoxy)ethoxy)acetic acid.
  • PubMed Central (PMC). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]

  • YouTube. Acylation of an amine using acetic anhydride. Available at: [Link]

  • MySkinRecipes. Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Available at: [Link]

  • ResearchGate. An efficient, green and scale-up synthesis of amides from esters and amines catalyzed by Ru-MACHO catalyst under mild conditions. Available at: [Link]

  • ResearchGate. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Available at: [Link]

  • Google Patents. Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • Stack Exchange. LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Available at: [Link]

  • PubMed. A measurement method for atmospheric ammonia and primary amines based on aqueous sampling, OPA derivatization and HPLC analysis. Available at: [Link]

  • Reddit. Hydrolysis of chiral methyl ester. Available at: [Link]

Sources

Technical Support Center: Stability of Methyl 2-(2-aminoethoxy)acetate Hydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals working with conjugates synthesized using Methyl 2-(2-aminoethoxy)acetate hydrochloride. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these important biomolecules.

Introduction

Methyl 2-(2-aminoethoxy)acetate is a hydrophilic linker often used to connect biomolecules to drugs, peptides, or other moieties, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics[1]. Its polyethylene glycol (PEG)-like structure enhances solubility and can improve the pharmacokinetic properties of the final conjugate[1]. However, the chemical structure of the resulting conjugate contains inherent liabilities that can lead to stability issues over time. Understanding these potential degradation pathways is critical for ensuring the efficacy, safety, and shelf-life of your bioconjugate.

This guide will walk you through the primary causes of instability, provide best practices for storage and handling, and detail analytical methods for monitoring the integrity of your conjugate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary causes of instability in my conjugate?

The stability of a conjugate derived from Methyl 2-(2-aminoethoxy)acetate is primarily dictated by the integrity of two key covalent bonds: the methyl ester bond inherent to the linker and the amide bond formed during the conjugation process. Additionally, physical instability leading to aggregation is a common concern for all bioconjugates[2][3].

G cluster_liabilities Potential Instability Points cluster_physical Physical Instability amide_bond Amide Bond (Susceptible to pH extremes) ester_bond Methyl Ester (Susceptible to hydrolysis) aggregation Aggregation conjugate conjugate conjugate:f2->amide_bond conjugate:f4->ester_bond conjugate:f6->aggregation

Caption: Key instability points in a generic conjugate.

  • Chemical Instability:

    • Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, especially in aqueous solutions. This reaction converts the ester into a carboxylic acid, altering the charge and potentially the properties of your conjugate.

    • Amide Bond Cleavage: The amide bond, formed when the linker's primary amine is coupled to a carboxyl group on a drug or biomolecule, is generally stable. However, it can be cleaved under harsh conditions, such as extreme pH or high temperatures[4][5].

  • Physical Instability:

    • Aggregation: Covalent modification of proteins with hydrophobic drugs or linkers can increase their propensity to aggregate[6]. Aggregation is a major issue that can lead to loss of biological activity and increased immunogenicity[3].

Q2: My conjugate is showing degradation products on HPLC. What is the most likely cause?

If you observe new peaks in your analytical chromatogram (e.g., RP-HPLC) after storage, the most common culprit is the hydrolysis of the linker's methyl ester.

  • Mechanism: In an aqueous environment, water or hydroxide ions can attack the carbonyl carbon of the ester, leading to the cleavage of the methyl group and the formation of a free carboxylic acid. This reaction is significantly accelerated at neutral to alkaline pH[7][8]. The resulting carboxylate-containing species will have a different retention time on a reverse-phase column.

start [label=<

R-NH-Linker-COOCH₃ Intact Conjugate (Ester)

];

end [label=<

R-NH-Linker-COOH + CH₃OH Degradation Product (Acid)

];

start -> end [label="+ H₂O\n(pH dependent)", color="#4285F4", fontcolor="#4285F4"]; }

Caption: The primary chemical degradation pathway via ester hydrolysis.

While amide bond hydrolysis is less common under typical storage conditions, it can occur if the conjugate is exposed to very low or high pH for extended periods.

Q3: What are the optimal storage conditions (buffer, pH, temperature) for my conjugate?

Proper formulation and storage are the most critical factors in maintaining conjugate stability[9].

ParameterRecommendationRationale
pH pH 5.0 - 6.5 Minimizes the rate of ester hydrolysis, which is base-catalyzed[10][11]. Amide bonds are also highly stable in this range[4].
Buffer System Phosphate, Citrate, Acetate, or HEPESThese are standard, non-reactive buffers. Crucially, avoid buffers containing primary amines like Tris or glycine, as they can act as nucleophiles and compete in reactions or potentially interfere with long-term stability[9][12][13].
Temperature -20°C or -80°C (Long-term) Cold storage is essential to slow down all chemical degradation reactions, including hydrolysis[9][14].
Additives Consider cryoprotectants (e.g., glycerol, sucrose)These can help prevent aggregation and damage during freeze-thaw cycles.

Handling Best Practices:

  • Aliquot: Store the conjugate in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation[6].

  • Flash Freeze: For freezing, rapidly freeze aliquots in liquid nitrogen before transferring to a -80°C freezer.

  • Desiccation: If your conjugate is lyophilized, store it in a desiccated environment to prevent moisture absorption, which is the primary driver of hydrolysis[14][15][16]. Allow vials to warm to room temperature before opening to prevent condensation[16][17].

Q4: How can I experimentally monitor the stability of my conjugate?

A systematic stability study is essential. This typically involves incubating aliquots of your conjugate under various conditions (e.g., different temperatures, pH values) and analyzing them at set time points.

Recommended Analytical Techniques:

  • Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for detecting and quantifying aggregates and fragments[3]. An increase in high-molecular-weight species over time indicates aggregation.

  • Reverse-Phase HPLC (RP-HPLC): Ideal for separating the intact conjugate from more polar degradation products, such as the hydrolyzed carboxylic acid form[18].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of degradation products by confirming their molecular weight[18][19]. This is crucial for confirming that a new peak corresponds to the mass of the hydrolyzed conjugate.

  • Differential Scanning Calorimetry (DSC): This thermal analysis method can assess the conformational stability of the conjugate and determine if the conjugation process has impacted the protein's melting temperature (Tm)[3][19].

Experimental Protocols

Protocol 1: Accelerated Stability Study by RP-HPLC

This protocol provides a framework for assessing the rate of ester hydrolysis under stressed conditions.

Objective: To determine the rate of degradation at an elevated temperature.

Materials:

  • Purified conjugate in your chosen formulation buffer.

  • Temperature-controlled incubator or water bath.

  • RP-HPLC system with a suitable column (e.g., C4, C8, or C18 for proteins/ADCs).

  • Mobile phases (e.g., Water with 0.1% TFA and Acetonitrile with 0.1% TFA).

Procedure:

  • Time Point Zero (T=0): Immediately analyze an aliquot of your freshly purified conjugate by RP-HPLC. This is your baseline. Integrate the peak area of the main conjugate peak.

  • Sample Incubation: Place multiple single-use aliquots of the conjugate in an incubator set to a stress temperature (e.g., 37°C).

  • Time Point Analysis: At predetermined intervals (e.g., 1, 3, 7, and 14 days), remove one aliquot from the incubator.

  • HPLC Analysis: Analyze the sample by RP-HPLC using the same method as the T=0 sample.

  • Data Analysis:

    • Identify the main peak (intact conjugate) and any new peaks that appear (potential degradation products).

    • Calculate the percentage of the main peak remaining at each time point relative to the total peak area.

    • Plot the percentage of intact conjugate versus time to determine the degradation rate.

Protocol 2: Workflow for Troubleshooting Conjugate Instability

Use this logical workflow to diagnose and resolve stability issues.

// Nodes start [label="Instability Observed\n(e.g., Aggregation, Degradation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_agg [label="Analyze by SEC-HPLC", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; check_chem [label="Analyze by RP-HPLC / LC-MS", shape="diamond", fillcolor="#FBBC05", fontcolor="#202124"]; agg_present [label="Aggregation is the issue", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; chem_present [label="Chemical degradation is the issue", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"]; no_issue [label="Confirm with functional assay", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

// Aggregation Path solve_agg [label="Optimize Formulation:\n- Add excipients (e.g., polysorbate, sucrose)\n- Adjust protein concentration\n- Screen different buffers/pH", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Chemical Path solve_chem [label="Optimize Formulation:\n- Adjust pH to 5.0-6.5\n- Ensure amine-free buffer\n- Optimize storage temp (-80°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// End Point end [label="Stable Conjugate Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_agg; start -> check_chem;

check_agg -> agg_present [label="Aggregates\nDetected"]; check_agg -> no_issue [label="No Aggregates"]; agg_present -> solve_agg; solve_agg -> end;

check_chem -> chem_present [label="Degradation\nProducts Detected"]; check_chem -> no_issue [label="No Degradation"]; chem_present -> solve_chem; solve_chem -> end; }

Caption: A logical workflow for troubleshooting conjugate instability.

References
  • Creative Biolabs. (n.d.). Troubleshooting Guides. Creative Biolabs. [Link]

  • G-Biosciences. (2015). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. G-Biosciences. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. [Link]

  • Duffy, J. (2024). Overcoming the Hurdles: Navigating the Challenges of Bioconjugate Development. Technology Networks. [Link]

  • kbDNA. (2022). Bioconjugation Chemistry: Challenges and Solutions. kbDNA. [Link]

  • Siwawannapong, K., Wu, Z., Ngo, Q.-T., & Lindsey, J. S. (2025). Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution. Organic & Biomolecular Chemistry. [Link]

  • Pavan, S., et al. (2022). Traceless pH-Sensitive Antibody Conjugation Inspired by Citraconic Anhydride. Biomacromolecules, 23(12), 5223–5232. [Link]

  • Bio-Rad. (n.d.). Instruction Manual. Bio-Rad. [Link]

  • van de Watering, R., et al. (2025). Antibody–Drug Conjugate Stability Probed by Variable-Temperature Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 97(22), 8688–8695. [Link]

  • Tao, L., et al. (2015). Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. Polymers, 7(8), 1486-1516. [Link]

  • Bioprocess Online. (2025). Antibody Drug Conjugates (ADCs): Analytical Considerations For QC Release, Stability Testing, Characterization And Comparability. Bioprocess Online. [Link]

  • Creative Biolabs. (n.d.). ADC Physical Stability Analysis Service. Creative Biolabs. [Link]

  • Wanner, B., et al. (2022). pH-Dependent Conformational Switching of Amide Bonds─from Full trans to Full cis and Vice Versa. Organic Letters, 24(19), 3488–3492. [Link]

  • Wanner, B., et al. (2022). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Bohrium. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. MySkinRecipes. [Link]

  • Madison, S. A., & Carnali, J. O. (2013). pH Optimization of Amidation via Carbodiimides. ResearchGate. [Link]

  • Chapman University. (2012). Guidelines for Chemical Storage. Chapman University. [Link]

  • Kalk, T., et al. (2009). Chemical Cross-Linking With NHS Esters: A Systematic Study on Amino Acid Reactivities. Journal of Mass Spectrometry, 44(6), 888-900. [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Pharmaffiliates. [Link]

Sources

"how to improve the solubility of Methyl 2-(2-aminoethoxy)acetate hydrochloride conjugates"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Solubility Challenge with Amine-Linker Conjugates

Methyl 2-(2-aminoethoxy)acetate hydrochloride is a popular hydrophilic linker used in bioconjugation, valued for its ethylene glycol structure which is designed to enhance the aqueous solubility of the final conjugate.[1] However, researchers frequently encounter solubility challenges, not due to the linker itself, but because of the properties of the molecule it is attached to—be it a hydrophobic small molecule, a peptide, or a large protein like an antibody. When a hydrophobic payload is conjugated, it can overwhelm the solubilizing effect of the linker, leading to aggregation and precipitation. This is particularly prevalent in the development of Antibody-Drug Conjugates (ADCs), where the hydrophobicity of the cytotoxic drug and the drug-to-antibody ratio (DAR) are critical factors influencing the overall solubility and stability of the conjugate.[]

This guide provides a structured approach to troubleshooting and resolving solubility issues with your this compound conjugates. We will move from simple formulation adjustments to more advanced chemical strategies, explaining the scientific principles behind each step to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a linker?

This molecule is a short, hydrophilic linker containing a terminal primary amine (as a hydrochloride salt) and a methyl ester. The polyethylene glycol (PEG)-like chain is intended to improve the solubility and pharmacokinetic properties of the final conjugate.[1] The amine group provides a reactive handle for conjugation, while the ester can be hydrolyzed or used in further reactions. Its salt form (hydrochloride) generally promotes solubility in aqueous media.[3][4]

Q2: How does the hydrochloride salt form affect the linker's properties?

The primary amine on the linker is basic. By forming a salt with hydrochloric acid (HCl), the amine group becomes protonated (R-NH₃⁺), creating a charged, polar species.[5] This ionic character significantly increases its solubility in polar solvents like water compared to its "free base" (R-NH₂) form.[3][4]

Q3: My conjugate is precipitating. Is the linker failing to provide solubility?

While the linker adds a hydrophilic component, its effect can be counteracted by the properties of the conjugated molecule (the "payload"). The most common causes of insolubility in a conjugate are:

  • A highly hydrophobic payload: Many potent small molecule drugs are very hydrophobic ("grease-ball" molecules) and will drive the entire conjugate out of solution.[][6]

  • High Drug-to-Antibody Ratio (DAR): In ADCs, attaching too many hydrophobic drug molecules to an antibody increases the overall hydrophobicity, leading to aggregation.[]

  • pH is near the Isoelectric Point (pI): If the conjugate involves a protein or antibody, its net charge is zero at its isoelectric point (pI). This minimizes electrostatic repulsion between molecules, often leading to aggregation and precipitation.[7]

  • Inappropriate Buffer Conditions: The choice of buffer, its concentration, and the presence of certain ions can impact the stability and solubility of the conjugate.

Q4: Can aggregation of my conjugate be reversed?

Reversing aggregation can be difficult and is often irreversible. The primary goal should always be the prevention of aggregation.[7] While some of the troubleshooting steps below, like pH adjustment or the use of solubilizing excipients, may help resolubilize some material, complete reversal is not guaranteed. Initial efforts should focus on optimizing the formulation and storage conditions.

Troubleshooting Guide: A Stepwise Approach to Improving Conjugate Solubility

If you are facing solubility issues, follow this systematic workflow. Start with the simplest and most direct methods (Formulation Optimization) before considering more complex modifications.

Workflow: From Formulation to Modification

G cluster_0 Phase 1: Formulation Optimization cluster_1 Phase 2: Advanced Strategies start Solubility Issue Detected (Precipitation/Aggregation) ph 1. pH Adjustment (Move away from pI) start->ph Start Here buffer 2. Buffer Screening (Type & Concentration) ph->buffer If issue persists cosolvent 3. Add Co-solvents/ Excipients buffer->cosolvent If issue persists success Solubility Achieved cosolvent->success If successful structural 4. Structural Modification (e.g., PEGylation) cosolvent->structural If issue persists nano 5. Nanocarrier Formulation (e.g., Liposomes) structural->nano Consider redesign Conjugate Re-design Required nano->redesign

Caption: A workflow for troubleshooting conjugate solubility issues.

Step 1: pH Adjustment

The Principle: The net charge of your conjugate is highly dependent on the pH of the solution. For the amine group on the linker, a lower pH maintains its protonated, charged, and more soluble state (R-NH₃⁺). For protein-based conjugates, moving the pH away from the protein's isoelectric point (pI) increases the net molecular charge, enhancing electrostatic repulsion between molecules and preventing aggregation.[7]

The Effect of pH on the Linker's Amine Group

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) protonated R-NH₃⁺ (Protonated Amine) Charged, More Soluble deprotonated R-NH₂ (Free Amine) Neutral, Less Soluble protonated->deprotonated + OH⁻ (Increase pH) deprotonated->protonated + H⁺ (Decrease pH)

Caption: The pH-dependent equilibrium of the terminal amine group.

Protocol: pH Screening

  • Determine pI: If your conjugate includes a protein, first determine its theoretical pI using an online tool or experimental methods.

  • Prepare Buffers: Prepare a series of buffers with pH values ranging from ~2 units below to ~2 units above the pI (e.g., from pH 5.0 to 9.0 for a protein with a pI of 7.0).

  • Dissolution Test: Attempt to dissolve or dilute your conjugate into each buffer at your target concentration.

  • Incubate & Observe: Gently agitate the samples and observe for any precipitation immediately and after a set period (e.g., 1, 4, and 24 hours) at the intended storage temperature.

  • Quantify: If possible, quantify the amount of soluble conjugate in the supernatant using UV-Vis spectroscopy (e.g., A280 for proteins) or HPLC.

Step 2: Buffer & Excipient Screening

The Principle: The composition of your formulation can significantly influence solubility through ionic strength, specific ion effects, and stabilizing interactions.

  • Buffer Salts: Different buffer species (e.g., phosphate, citrate, histidine, Tris) can interact with your conjugate differently. It is advisable to screen various buffer types.

  • Ionic Strength: Adjusting the salt concentration (e.g., with 50-150 mM NaCl) can help solubilize some proteins by masking charged patches that might otherwise lead to aggregation. However, excessively high salt concentrations can cause "salting out".

  • Stabilizing Excipients: Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine) are often used in biologic formulations to improve stability and solubility. Arginine, in particular, is known to act as an aggregation suppressor.

Protocol: Buffer & Excipient Screening

  • Select Optimal pH: Using the best pH identified in Step 1, prepare several different buffer systems at that pH.

  • Test Ionic Strength: For the most promising buffer, prepare solutions with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 150 mM, 300 mM).

  • Add Excipients: Prepare solutions of the best buffer/salt combination containing potential stabilizers like 5% trehalose or 50 mM L-arginine.

  • Evaluate: Assess solubility in each condition as described in the pH screening protocol.

Step 3: Co-solvent Addition

The Principle: For conjugates with highly hydrophobic payloads, the aqueous environment can be unfavorable. Adding a water-miscible organic co-solvent can reduce the polarity of the solvent system, improving the solubility of the hydrophobic components. This is a common strategy for poorly water-soluble drugs.[8][9]

Table 1: Common Co-solvents for Bioconjugate Formulations

Co-solventTypical ConcentrationUse Case & RationaleConsiderations
DMSO 1-10% (v/v)Highly effective for dissolving hydrophobic compounds.Can be difficult to remove and may affect the stability of some proteins at higher concentrations. Use newly opened, anhydrous DMSO.[10]
Ethanol 5-20% (v/v)A less harsh solvent that can improve solubility of moderately hydrophobic molecules.Can cause protein denaturation at higher concentrations.
Glycerol 5-25% (v/v)Acts as a stabilizer and can increase viscosity, which may slow aggregation kinetics.Increases viscosity, which may be undesirable for some applications.
Propylene Glycol 5-20% (v/v)Commonly used in pharmaceutical formulations to solubilize hydrophobic drugs.Ensure compatibility with your specific conjugate.

Protocol: Co-solvent Screening

  • Prepare Stock: Prepare a concentrated stock of your conjugate in 100% of a suitable organic solvent (like DMSO) if possible.

  • Titrate into Buffer: Slowly add the stock solution to your optimized aqueous buffer (from Steps 1 & 2) with vigorous stirring to avoid localized high concentrations that can cause immediate precipitation.

  • Test Final Concentrations: Aim for final co-solvent concentrations in the ranges suggested in Table 1.

  • Observe: Monitor for precipitation over time. Note the highest co-solvent concentration that maintains solubility without compromising the conjugate's integrity (if known).

Step 4 & 5: Advanced Strategies (Re-design Phase)

If formulation optimization fails, the issue may be inherent to the conjugate's chemical structure. These strategies involve re-designing the conjugate itself.

  • Structural Modification: The most direct approach is to increase the hydrophilicity of the conjugate. This can be achieved by:

    • Using More Hydrophilic Linkers: Instead of a short linker, employ longer PEG linkers (PEGylation). Branched or multi-arm PEG structures can create a more effective hydrophilic shield around the payload.[][7]

    • Modifying the Payload: If possible, introduce hydrophilic substituents to the payload molecule itself, provided this does not abolish its activity.[]

  • Nanocarrier Formulation: This strategy involves encapsulating the hydrophobic conjugate within a nanocarrier to shield it from the aqueous environment.[11]

    • Examples: Liposomes, polymer nanoparticles, or micelles.

    • Benefit: This approach can dramatically improve apparent water solubility and can also be used to alter the pharmacokinetic profile of the conjugate.[11]

References

  • Prusty, S. K., Bhakat, K. R., Padhy, A., Lenka, M. K., & Dash, R. (2025). Improving Drug Solubility with Polymer-Drug Conjugation: Recent Insights. Mini-Reviews in Medicinal Chemistry, 25(16), 1217-1226. [Link]

  • Dinh, P. T. T., et al. (2019). Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs. Molecules, 24(14), 2553. [Link]

  • MySkinRecipes. (n.d.). Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Retrieved from MySkinRecipes website. [Link]

  • Shafiq, S., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Research International, 33(42A), 346-362. [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride. Retrieved from Pharmaffiliates website. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • Soni, P., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 12(8), 758. [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?. Retrieved from Chemistry Stack Exchange. [Link]

  • ResearchGate. (n.d.). Effective formulation strategies for poorly water soluble drugs. Retrieved from ResearchGate. [Link]

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(10), 1548. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from Chemistry LibreTexts. [Link]

  • Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from Quora. [Link]

Sources

Technical Support Center: Synthesis and Purification of Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Methyl 2-(2-aminoethoxy)acetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important intermediate. Our goal is to provide you with the expertise and practical insights necessary to achieve high purity and yield in your experiments.

I. Understanding the Synthesis and Potential Impurities

The synthesis of this compound typically involves the esterification of 2-(2-aminoethoxy)acetic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid. This process, while straightforward in principle, can be accompanied by the formation of several impurities that can complicate downstream applications.

Common Impurities and Their Origins:
  • Unreacted Starting Materials: Residual 2-(2-aminoethoxy)acetic acid is a common impurity if the esterification reaction does not go to completion.

  • Dimerization and Oligomerization Products: The presence of both an amine and a carboxylic acid (or ester) functionality in the molecule creates the potential for intermolecular reactions, leading to the formation of dimers and other oligomers, especially under harsh reaction conditions.

  • Byproducts from Side Reactions: Side reactions, such as the formation of amides or other ester derivatives, can occur, though they are generally less common under controlled Fischer esterification conditions.[1][2][3]

  • Residual Solvents and Reagents: Methanol, water, and the acid catalyst can remain in the final product if not adequately removed.

  • Salts: Inorganic salts may be present, arising from neutralization steps or as byproducts of the reaction.

II. Troubleshooting Guide: A Proactive Approach to Purity

This section addresses specific issues you may encounter during the purification of this compound and provides actionable solutions.

Q1: My final product shows a broad melting point range, suggesting the presence of impurities. How can I improve its purity?

A broad melting point is a classic indicator of an impure solid. The most effective initial purification technique for crystalline solids like this compound is recrystallization.

Underlying Principle: Recrystallization leverages the differences in solubility between the desired compound and impurities in a given solvent system at different temperatures.[4][5] The ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities will either be highly soluble or insoluble at all temperatures.

Experimental Protocol: Recrystallization of this compound

Objective: To purify crude this compound by removing unreacted starting materials and other soluble impurities.

Materials:

  • Crude this compound

  • Anhydrous ethanol

  • Diethyl ether (or another suitable anti-solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Begin by performing small-scale solubility tests to determine the optimal solvent or solvent system. A mixture of ethanol and diethyl ether is often effective for amino acid ester hydrochlorides.[6][7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely. Gentle heating may be necessary.[8]

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to adsorb colored impurities. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Complete Precipitation: Once crystals begin to form, place the flask in an ice bath to maximize the yield of the purified product.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Q2: I'm observing persistent polar impurities in my product that are difficult to remove by recrystallization. What are my options?

Highly polar impurities can be challenging to separate from the polar target compound. In such cases, chromatographic techniques are often necessary.

Expert Insight: The high polarity of this compound and its potential impurities makes traditional normal-phase silica gel chromatography challenging due to strong interactions with the stationary phase.[4][9] Reversed-phase or ion-exchange chromatography are generally more suitable.

Troubleshooting Workflow for Polar Impurity Removal

G start Crude Product with Polar Impurities recrystallization Attempt Recrystallization start->recrystallization check_purity Check Purity (e.g., HPLC, Melting Point) recrystallization->check_purity pure_product Pure Product check_purity->pure_product Purity Acceptable chromatography Consider Chromatography check_purity->chromatography Purity Not Acceptable ion_exchange Ion-Exchange Chromatography chromatography->ion_exchange Ionic Impurities reversed_phase Reversed-Phase Chromatography (HILIC) chromatography->reversed_phase Neutral Polar Impurities scavenger_resin Scavenger Resins chromatography->scavenger_resin Reactive Impurities final_purity_check Final Purity Analysis ion_exchange->final_purity_check reversed_phase->final_purity_check scavenger_resin->final_purity_check final_purity_check->pure_product

Caption: A decision-making workflow for purifying this compound.

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Since your product is a hydrochloride salt, it will be positively charged. Cation exchange chromatography can be a powerful tool to separate it from neutral or negatively charged impurities.[1]

  • Reversed-Phase Chromatography (with modifications): Standard C18 columns may not provide sufficient retention for highly polar compounds.[10][11] Consider using columns designed for polar analytes, such as those with polar end-capping or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[12][13]

  • Scavenger Resins: These are functionalized polymers designed to react with and remove specific types of impurities. For example, an isocyanate resin could be used to scavenge unreacted starting material with a free amine.

Q3: My reaction seems to stall, leaving a significant amount of unreacted starting material. How can I drive the esterification to completion?

The Fischer esterification is a reversible reaction.[1][3] To favor the formation of the ester, you can:

  • Use an Excess of Alcohol: Using methanol as the solvent ensures a large excess, pushing the equilibrium towards the product side.

  • Remove Water: As water is a byproduct of the reaction, its removal will also drive the equilibrium forward. This can be achieved by using a dehydrating agent or by azeotropic distillation if a suitable solvent is used.

III. Frequently Asked Questions (FAQs)

Q: What is the best way to monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material, 2-(2-aminoethoxy)acetic acid. A more quantitative method would be High-Performance Liquid Chromatography (HPLC), which can also be used to assess the purity of the final product.[10][14]

Q: I need to isolate the free amine form of Methyl 2-(2-aminoethoxy)acetate from its hydrochloride salt. How can I do this?

A: To obtain the free amine, you can neutralize the hydrochloride salt with a base. A common procedure involves dissolving the salt in a suitable solvent and adding a mild base, such as sodium bicarbonate or triethylamine, followed by extraction of the free amine into an organic solvent.[15]

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes. When using acid catalysts like hydrochloric acid, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The esterification reaction may be exothermic, so it's important to control the reaction temperature.

IV. Data Summary: Impurity Removal Strategies

Impurity TypePrimary Removal MethodAlternative/Secondary Methods
Unreacted Starting MaterialRecrystallizationIon-Exchange Chromatography, Scavenger Resins
Dimerization/OligomersRecrystallizationSize-Exclusion Chromatography (if significantly larger)
Byproducts from Side ReactionsRecrystallizationColumn Chromatography (Reversed-Phase/HILIC)
Residual SolventsDrying under vacuumLyophilization (if product is water-soluble)
Inorganic SaltsFiltration, RecrystallizationDialysis (for larger molecules, not applicable here)

V. Concluding Remarks

The successful synthesis of high-purity this compound relies on a combination of careful reaction control and a well-chosen purification strategy. By understanding the potential impurities and employing the appropriate troubleshooting techniques outlined in this guide, you can significantly improve the quality of your final product.

VI. References

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Journal of the Brazilian Chemical Society. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Retrieved from [Link]

  • Science madness.org. (n.d.). 2.1 Methyl Esters. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. Retrieved from

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Pearson. (2024, October 3). Reactions of Amino Acids: Esterification. Retrieved from [Link]

  • Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids?. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • YouTube. (2024, May 24). Lec11 - Synthesis of Amino Acids. Retrieved from [Link]

  • YouTube. (2021, May 18). 10. Fischer Esterification Part 1. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of amino acid chloride. Retrieved from

  • Britannica. (2025, December 17). Amino acid - Reactions, Structure, Synthesis. Retrieved from [Link]

Sources

"troubleshooting aggregation of proteins modified with Methyl 2-(2-aminoethoxy)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex protein modification challenges, this Technical Support Center is dedicated to providing researchers, scientists, and drug development professionals with expert guidance on troubleshooting protein aggregation following modification with Methyl 2-(2-aminoethoxy)acetate hydrochloride. As Senior Application Scientists, we combine deep mechanistic understanding with practical, field-tested solutions to ensure the integrity and success of your experiments.

Introduction: The Challenge of Protein Modification

Chemical modification is a cornerstone of protein science, enabling the development of antibody-drug conjugates (ADCs), PEGylated therapeutics, and fluorescently labeled proteins for imaging. However, the covalent alteration of a protein's surface is not without risk. Proteins exist in a delicate thermodynamic balance, and even minor perturbations can lead to unfolding and aggregation[1]. Aggregation can compromise biological activity, reduce yields, and, in therapeutic contexts, pose significant immunogenicity risks[2][3].

This compound is a primary amine-containing reagent used to modify carboxyl groups (aspartic acid, glutamic acid, C-terminus) on a protein via carbodiimide chemistry (e.g., using EDC). This modification neutralizes a negative charge, fundamentally altering the protein's surface electrostatics and potentially its isoelectric point (pI). This change is a primary driver of aggregation during and after the labeling reaction.

This guide provides a structured approach to diagnosing, preventing, and mitigating aggregation when using this modifier.

Frequently Asked Questions (FAQs)

Q1: What is the chemical reaction involved when modifying a protein with this compound?

This reagent possesses a primary amine, which is used to form a stable amide bond with a protein's carboxylic acid groups. The reaction is not spontaneous; it requires an activator, typically a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency and create a more stable amine-reactive intermediate[4].

G cluster_0 Activation Step cluster_1 Conjugation Step Prot_COOH Protein-COOH Reactive_Ester Protein-CO-NHS Ester (Amine-Reactive Intermediate) Prot_COOH->Reactive_Ester 1. EDC, NHS (pH 4.5-6.0) EDC EDC NHS NHS Modified_Prot Protein-CONH-R (Stable Amide Bond) Reactive_Ester->Modified_Prot 2. Modifier (pH 7.2-8.5) Modifier H₂N-R (Modifier)

Caption: Reaction scheme for protein carboxyl group modification.

Q2: Why does this specific modification often lead to protein aggregation?

Aggregation is primarily driven by a disruption of the forces that keep the protein soluble and stable in its native state[5]. Key causes include:

  • Disruption of Electrostatic Repulsion: The conversion of a negatively charged carboxylate group (-COO⁻) to a neutral amide bond is the most significant factor. This reduces the protein's net negative charge, which can decrease the electrostatic repulsion between protein molecules that prevents them from associating[6][7]. If the reaction buffer pH is close to the new, higher isoelectric point (pI) of the modified protein, solubility will be minimal, and aggregation is highly likely[8][9].

  • Exposure of Hydrophobic Patches: Changes in surface charge can induce subtle conformational shifts, potentially exposing previously buried hydrophobic regions. These exposed "sticky" patches can then interact between molecules, driving aggregation[10][11][12].

  • Reaction Condition Stress: The conditions required for the modification, such as the pH of the buffer, the presence of chemical reagents, or the use of organic co-solvents to dissolve the modifier, can themselves act as stressors that destabilize the protein[3][13].

G cluster_causes Primary Destabilizing Factors Modification Protein Modification (Carboxyl to Amide) Charge Charge Neutralization (pI Shift) Modification->Charge Hydrophobic Hydrophobic Exposure Modification->Hydrophobic Stress Reaction Stress (pH, Reagents) Modification->Stress Aggregation Protein Aggregation Charge->Aggregation Reduced electrostatic repulsion Hydrophobic->Aggregation Increased intermolecular attraction Stress->Aggregation Conformational instability G Start Immediate Precipitation Observed Check_Conc Assess Protein & Reagent Concentration Start->Check_Conc Check_pH Verify Buffer pH Start->Check_pH Check_Temp Evaluate Reaction Temperature Start->Check_Temp Sol_Conc Reduce Protein Conc. (e.g., to < 2 mg/mL) Reduce Reagent Molar Ratio Check_Conc->Sol_Conc Sol_pH Adjust pH further from pI (≥1.5 units away) Check_pH->Sol_pH Sol_Temp Perform reaction on ice (4°C) Check_Temp->Sol_Temp

Caption: Decision tree for immediate precipitation issues.

In-Depth Analysis & Solutions
  • Cause: High local concentrations of reagents or a dramatic shift in solution conditions upon reagent addition. The protein's stability threshold has been instantly crossed.

  • Solution 1: Optimize Concentrations:

    • Protein: Reduce the protein concentration to the lowest level compatible with your downstream application (e.g., start at 1-2 mg/mL).[14]

    • Reagents: Perform a titration experiment to find the lowest molar excess of Methyl 2-(2-aminoethoxy)acetate and EDC/NHS that provides the desired degree of labeling. Start with a 10-20 fold molar excess of the modifier over the protein.

  • Solution 2: Control the Reaction Environment:

    • Temperature: Perform the entire reaction at 4°C. While this will slow the reaction rate, it significantly slows aggregation kinetics, which are highly temperature-dependent.[5]

    • pH: Ensure the buffer pH is optimal for both the reaction chemistry and protein stability. This often requires a compromise. EDC chemistry is most efficient at pH 4.5-6.0, but many proteins are unstable in this range. A two-step process is often best: activate the protein's carboxyl groups with EDC/NHS at a lower pH (e.g., pH 6.0 using MES buffer), remove excess reagents via a desalting column, and then add the amine modifier at a higher pH (7.2-8.5) where the protein is more stable.

Problem 2: The reaction mixture remains clear, but analysis shows soluble aggregates (dimers, oligomers).

This is a more common and subtle issue, where aggregation occurs but the aggregates have not yet grown large enough to precipitate.

Diagnosis and Characterization

First, you must confirm the presence and nature of the aggregates using orthogonal methods.

Analytical Technique What It Measures Advantages Limitations
Size Exclusion Chromatography (SEC) [15][16]Hydrodynamic radius, separates species by size.Highly quantitative for monomers vs. aggregates.Can be disruptive; large aggregates may be filtered out by the column.
Dynamic Light Scattering (DLS) [17]Particle size distribution in solution.Fast, non-invasive, sensitive to large aggregates.Not quantitative for composition; sensitive to dust/contaminants.
Native-PAGE [18]Size and charge, separates oligomeric states.Visual confirmation of different species.Low resolution, not strictly quantitative.
UV-Vis Spectroscopy [16]Light scattering at 320-360 nm.Quick, simple indicator of aggregation.Not specific, low sensitivity for small aggregates.
Solutions for Mitigating Soluble Aggregates

If soluble aggregates are confirmed, the goal is to shift the equilibrium back toward the stable, monomeric state by optimizing the reaction buffer.

  • Solution 1: Buffer Engineering & Excipient Screening The most powerful strategy is to screen different buffer additives (excipients) that stabilize the protein's native conformation.

Additive Class Examples Typical Starting Concentration Mechanism of Action
Sugars/Osmolytes Sucrose, Trehalose, Glycerol5-10% (w/v) or 250-500 mMPreferentially excluded from the protein surface, promoting a more compact, stable native state (kosmotropic effect).[2]
Amino Acids L-Arginine, L-Glutamic Acid50-250 mMSuppress aggregation by interacting with hydrophobic patches and charged groups, effectively "shielding" them.[8]
Salts NaCl, KCl150 - 500 mMModulate electrostatic interactions. The optimal concentration is highly protein-specific and must be determined empirically.[8][19]
Non-denaturing Detergents Tween-20, Polysorbate 80, CHAPS0.01 - 0.1% (v/v)Solubilize exposed hydrophobic regions, preventing intermolecular association. Use at low concentrations to avoid denaturation.[8][19]
Reducing Agents DTT, TCEP1 - 5 mMPrevents the formation of incorrect intermolecular disulfide bonds, which can be a major cause of covalent aggregation.[20][19]
  • Solution 2: Post-Modification Purification Immediately after the reaction, purify the modified protein from aggregates using SEC (gel filtration). Pool the fractions corresponding to the monomeric protein into an optimized storage buffer containing stabilizing excipients.

Problem 3: My modified protein is initially monomeric but aggregates over time during storage.

This points to a long-term instability of the modified protein.

  • Cause: The modification has decreased the protein's intrinsic conformational stability, making it more prone to unfolding and aggregating over time, especially during stress events like freeze-thaw cycles.[5] Chemical degradation pathways like oxidation or deamidation can also be accelerated.[13][21]

  • Solution 1: Optimize Storage Buffer: The principles from the excipient screening table above are directly applicable here. A robust storage buffer is critical. A common starting point is a phosphate-based buffer at pH 7.4 with 150 mM NaCl, 10% glycerol, and 50 mM L-Arginine.

  • Solution 2: Optimize Storage Conditions:

    • Temperature: For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid slow freezing in a -20°C freezer, which can promote aggregation.

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Store the protein in single-use aliquots.[5]

    • Protein Concentration: Store at the lowest practical concentration. If high concentration is necessary, excipient optimization is mandatory.

Key Experimental Protocols

Protocol 1: General Two-Step Protein Modification

This protocol is designed to minimize protein exposure to harsh conditions.

  • Protein Preparation: Dialyze the protein extensively into an amine-free buffer suitable for the activation step (e.g., 100 mM MES, 150 mM NaCl, pH 6.0).

  • Activation Step: a. Bring the protein solution to room temperature. b. Prepare fresh stock solutions of EDC (10 mg/mL) and Sulfo-NHS (20 mg/mL) in the same MES buffer. c. Add EDC to the protein solution to a final 20-fold molar excess. d. Immediately add Sulfo-NHS to a final 50-fold molar excess. e. Incubate at room temperature for 15-30 minutes with gentle mixing.

  • Removal of Excess Reagents: a. Immediately pass the reaction mixture over a desalting column (e.g., Zeba™ Spin or PD-10) equilibrated with the conjugation buffer (e.g., 100 mM Phosphate, 150 mM NaCl, pH 7.5). b. Collect the protein-containing fractions.

  • Conjugation Step: a. To the activated protein, immediately add this compound to the desired molar excess (e.g., 100-fold). b. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Final Purification: a. Quench any remaining reactive esters by adding a small-molecule primary amine (e.g., Tris or hydroxylamine to 50 mM final concentration). Incubate for 30 minutes. b. Purify the final modified protein from excess reagents and any aggregates using SEC equilibrated in your final, optimized storage buffer.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
  • System Preparation: Equilibrate an appropriate SEC column (chosen based on the molecular weight of your protein) with a filtered and degassed mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).

  • Sample Preparation: Filter your protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.

  • Injection: Inject a suitable volume (e.g., 20-100 µL) of your sample.

  • Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

  • Analysis:

    • The native, monomeric protein will elute as a major peak at a specific retention volume.

    • Soluble aggregates (dimers, trimers, oligomers) will elute as earlier peaks (at lower retention volumes).

    • Integrate the peak areas to quantify the percentage of monomer vs. aggregate. Compare the chromatogram of your modified protein to an unmodified control sample run under identical conditions.

References
  • Agilent Technologies. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Retrieved from [Link]

  • Applied Photophysics. (2021). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]

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  • Crommelin, D. J. A., Jiskoot, W., & Schellekens, H. (2011). Strategies for the Assessment of Protein Aggregates in Pharmaceutical Biotech Product Development. The AAPS Journal, 13(4), 573–579. Retrieved from [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. Retrieved from [Link]

  • Pellicane, G., Caccamo, M. T., & Lo Cascio, D. (2019). Protein Unfolding and Aggregation near a Hydrophobic Interface. Polymers, 11(11), 1774. Retrieved from [Link]

  • Li, Y., et al. (2022). Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation. Frontiers in Immunology, 13. Retrieved from [Link]

  • Banach, M., & Konieczny, L. (2021). Solubility and Aggregation of Selected Proteins Interpreted on the Basis of Hydrophobicity Distribution. International Journal of Molecular Sciences, 22(9), 5003. Retrieved from [Link]

  • van der Kant, R. (2017). Protein aggregation, hydrophobicity and neurodegenerative disease. VU Research Portal. Retrieved from [Link]

  • Chiti, F., et al. (2003). Relative Importance of Hydrophobicity, Net Charge, and Secondary Structure Propensities in Protein Aggregation. Protein Science, 12(7), 1469-1479. Retrieved from [Link]

  • Rogers, J. (2017). Electrostatic Effects in Filamentous Protein Aggregation. AMiner. Retrieved from [Link]

  • Luo, Q., et al. (2011). Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions. Journal of Biological Chemistry, 286(28), 25134–25144. Retrieved from [Link]

  • Wypych, J., et al. (2011). Chemical Modifications in Therapeutic Protein Aggregates Generated Under Different Stress Conditions. ResearchGate. Retrieved from [Link]

  • Zhang, Z., & Cremer, P. S. (2010). Electrostatic Interactions in Protein Structure, Folding, Binding, and Condensation. Chemical Reviews, 110(3), 1599–1623. Retrieved from [Link]

  • Fidabio. (n.d.). Why is my protein sample aggregating? Retrieved from [Link]

  • American Pharmaceutical Review. (2007). The Effect of Buffers on Protein Conformational Stability. Retrieved from [Link]

  • G-Biosciences. (2018). Strategies to stabilize aggregate-prone proteins in E.coli. Retrieved from [Link]

  • Urbanc, B., et al. (2004). Role of Electrostatic Interactions in Amyloid β-Protein (Aβ) Oligomer Formation: A Discrete Molecular Dynamics Study. Biophysical Journal, 87(4), 2310–2321. Retrieved from [Link]

  • Vlachy, N., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. The Journal of Physical Chemistry B, 125(10), 2636–2646. Retrieved from [Link]

  • Zhou, H. X. (2018). Electrostatic Interactions in Protein Structure, Folding, Binding, and Condensation. PMC. Retrieved from [Link]

  • Jackrel, M. E., & Shorter, J. (2014). Reversing deleterious protein aggregation with re-engineered protein disaggregases. Prion, 8(3), 243–248. Retrieved from [Link]

  • Quora. (2016). Why are electrostatic interactions between positively charged and negatively charged amino-acids relatively uncommon in soluble, globular proteins? Retrieved from [Link]

  • Vlachy, N., et al. (2021). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. PMC. Retrieved from [Link]

  • Bond, M. D., & DeForest, C. A. (2003). Detection and prevention of protein aggregation before, during, and after purification. Analytical Biochemistry, 319(1), 1-10. Retrieved from [Link]

  • Sharpe, T. (2014). Preventing Protein Aggregation. Biozentrum Biophysics Facility. Retrieved from [Link]

  • PipeBio. (2024). Protein aggregation: Challenges approaches for mitigation. Retrieved from [Link]

  • Siddiqi, M. K., et al. (2017). Techniques used for characterization of protein aggregates. ResearchGate. Retrieved from [Link]

  • Plakoutsi, G., et al. (2004). Reversal of protein aggregation provides evidence for multiple aggregated States. Journal of Molecular Biology, 341(4), 1067-1077. Retrieved from [Link]

  • de Marco, A., et al. (2011). Methods for characterization of protein aggregates. Methods in Molecular Biology, 752, 245-257. Retrieved from [Link]

  • Stine, J. M. (2020). A Physicochemical Characterization of Protein Aggregates: Influence of Lipid Membranes and Surfaces. Digital Commons @ Michigan Tech. Retrieved from [Link]

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  • Khan, M. A., et al. (2017). DIFFERENTIAL STABILIZING EFFECTS OF BUFFERS ON STRUCTURAL STABILITY OF BOVINE SERUM ALBUMIN AGAINST UREA DENATURATION. ResearchGate. Retrieved from [Link]

  • Götze, M., & Sinz, A. (2016). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Methods in Molecular Biology, 1378, 107-118. Retrieved from [Link]

  • Götze, M., & Sinz, A. (2016). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Springer Nature Experiments. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Methyl 2-(2-aminoethoxy)acetate hydrochloride and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced drug development and bioconjugation, the choice of a linker molecule is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of a therapeutic. Among the diverse array of available options, polyethylene glycol (PEG) linkers have become indispensable tools.[1] This guide provides an in-depth comparison of Methyl 2-(2-aminoethoxy)acetate hydrochloride, a short-chain amino-PEG linker, with other prevalent PEG linkers, offering experimental insights to inform your selection process.

The Central Role of PEG Linkers in Modern Therapeutics

PEGylation, the covalent attachment of PEG chains to a molecule, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and small molecule drugs.[2] The benefits are manifold, including improved solubility, increased stability against enzymatic degradation, and reduced immunogenicity.[3][4] The linker itself, the bridge between the PEG chain and the molecule of interest, is a key determinant of the final conjugate's performance.[5]

Profiling this compound

This compound is a heterobifunctional linker characterized by a primary amine and a methyl ester terminus, separated by a short, discrete PEG chain (n=2). This structure offers distinct advantages for specific applications. The primary amine allows for conjugation to activated carboxylic acids or other amine-reactive functionalities, while the methyl ester provides a handle for further modification or direct conjugation to amine-containing biomolecules after hydrolysis.[6][7]

Key Structural Features:

  • Short PEG Chain (n=2): Offers a defined and rigid spacing, which can be advantageous in applications requiring precise distance control between the conjugated molecules.

  • Primary Amine: A versatile functional group for various conjugation chemistries. The hydrochloride salt form enhances its stability.[8]

  • Methyl Ester: A relatively stable group that can be hydrolyzed under specific conditions to reveal a carboxylic acid, enabling a two-step conjugation strategy.[9][10]

A Comparative Analysis: this compound vs. Other PEG Linkers

The selection of an appropriate PEG linker hinges on the specific requirements of the application, including the nature of the biomolecule, the desired pharmacokinetic profile, and the intended mechanism of action. Here, we compare this compound to other commonly used PEG linkers.

Linker Length: Short vs. Long Chain PEG Linkers

The length of the PEG chain is a critical parameter influencing the properties of the bioconjugate.[5]

  • Short-Chain PEGs (e.g., Methyl 2-(2-aminoethoxy)acetate, Amino-PEG2-acid):

    • Advantages: Provide a well-defined, rigid spacer, which can be beneficial for maintaining the biological activity of the conjugated molecule by minimizing steric hindrance in close proximity to the active site.[5] They can also lead to higher in vitro potency.[5]

    • Disadvantages: Offer a less pronounced "stealth" effect compared to longer chains, potentially leading to faster clearance and a shorter plasma half-life.[5] The impact on solubility enhancement is also less significant.[11]

  • Long-Chain PEGs (e.g., Amino-PEG24-acid):

    • Advantages: Significantly increase the hydrodynamic radius of the conjugate, leading to reduced renal clearance and a longer circulating half-life.[11][12] They are more effective at masking the conjugated molecule from the immune system and proteolytic enzymes.[2][13] They also provide a greater increase in solubility, which is particularly important for hydrophobic drugs.[14]

    • Disadvantages: The increased flexibility and size can sometimes interfere with the biological activity of the conjugated molecule.[11] The synthesis and purification of long, monodisperse PEG linkers can be more challenging.

FeatureMethyl 2-(2-aminoethoxy)acetate (Short Chain)Long-Chain PEG Linkers (e.g., PEG24)
Plasma Half-life Shorter[5]Longer[5][12]
Solubility Enhancement ModerateSignificant[12][14]
Steric Hindrance MinimalCan be significant[12]
Immunogenicity Less masking effectMore effective masking[12]
Terminal Functional Groups and Conjugation Chemistry

The choice of reactive groups at the ends of the PEG linker dictates the conjugation strategy.

  • This compound: This linker possesses a primary amine and a methyl ester. The amine can be directly conjugated to molecules with activated carboxylic acids (e.g., NHS esters).[15] Alternatively, the methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated with reagents like EDC and NHS to react with primary amines on a target molecule.[16][17] This two-step approach allows for controlled, sequential conjugations.

  • Amine-PEG-Carboxylic Acid (e.g., Amino-PEG2-acid, Amino-PEG24-acid): These are perhaps the most common heterobifunctional PEG linkers.[18][19][20] They offer a free amine and a carboxylic acid, allowing for direct conjugation in either orientation using standard carbodiimide chemistry (EDC/NHS).[16][18] This provides a more direct and often more efficient one-pot conjugation compared to the hydrolysis-dependent strategy of the methyl ester.

  • Amine-Reactive NHS Ester PEGs (e.g., NHS-PEG-Maleimide): These linkers come pre-activated with an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines to form stable amide bonds.[15] This simplifies the conjugation process by eliminating the need for in-situ activation of a carboxylic acid.

  • Thiol-Reactive Maleimide PEGs (e.g., Maleimide-PEG-NHS): These are designed for site-specific conjugation to cysteine residues or other sources of free sulfhydryl groups. The maleimide group forms a stable thioether bond with thiols.[15]

Linkage Stability: Amide vs. Ester Bonds

The bond formed between the linker and the biomolecule is crucial for the stability of the conjugate.

  • Amide Bonds: Formed by the reaction of an amine with a carboxylic acid (or its activated derivative), amide bonds are highly stable under physiological conditions.[21] They are resistant to hydrolysis by most endogenous enzymes.[22] Linkers like Amino-PEG-Carboxylic acid, when conjugated, form these robust amide linkages.

  • Ester Bonds: While the methyl ester of Methyl 2-(2-aminoethoxy)acetate is relatively stable, ester linkages in general are more susceptible to hydrolysis than amide bonds, both chemically and enzymatically by esterases present in plasma.[21][23] This can be a disadvantage if a stable conjugate is desired. However, in some prodrug strategies, a cleavable ester linkage is intentionally designed for controlled release of the active molecule.[22]

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Protein to this compound

This protocol first hydrolyzes the methyl ester to a carboxylic acid, followed by EDC/NHS-mediated conjugation to the primary amines of a protein.

Step 1: Hydrolysis of Methyl Ester

  • Dissolve this compound in an aqueous base solution (e.g., 0.1 M NaOH or lithium hydroxide in methanol/water).[9]

  • Stir the reaction at room temperature and monitor the hydrolysis by TLC or LC-MS until the starting material is consumed.

  • Neutralize the reaction mixture with an appropriate acid (e.g., HCl) and purify the resulting amino-PEG-acid, for example, by reverse-phase chromatography.

Step 2: EDC/NHS-Mediated Protein Conjugation

  • Dissolve the purified amino-PEG-acid in an activation buffer (e.g., 50 mM MES, pH 6.0).[16]

  • Add EDC and Sulfo-NHS to the solution and incubate for 15-30 minutes at room temperature to form the NHS ester intermediate.[16][17]

  • Add the protein (dissolved in a coupling buffer, e.g., PBS, pH 7.2-8.0) to the activated linker solution.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine).[16]

  • Purify the PEGylated protein using size-exclusion chromatography or dialysis to remove excess linker and reagents.

Protocol 2: One-Pot Conjugation using an Amino-PEG-Carboxylic Acid Linker

This protocol describes the direct conjugation of a protein to a linker like Amino-PEG4-acid.

  • Dissolve the protein in a coupling buffer (e.g., PBS, pH 7.4).

  • Dissolve the Amino-PEG-Carboxylic Acid linker, EDC, and Sulfo-NHS in the same buffer.

  • Add the linker/EDC/Sulfo-NHS solution to the protein solution. The order of addition can be critical; typically, the carboxylic acid-containing component is activated first.[24]

  • React for 2 hours at room temperature.

  • Quench the reaction with an amine-containing buffer.

  • Purify the conjugate as described in Protocol 1.

Visualization of Concepts

G cluster_0 Methyl 2-(2-aminoethoxy)acetate HCl Pathway cluster_1 Direct Amine-PEG-Acid Pathway A Methyl 2-(2-aminoethoxy)acetate HCl B Hydrolysis (e.g., NaOH) A->B C Amino-PEG2-Acid B->C D EDC/NHS Activation C->D E Activated NHS Ester D->E G Stable Amide Bond (PEGylated Protein) E->G F Protein (-NH2) F->G H Amine-PEGn-Acid I EDC/NHS Activation H->I J Activated NHS Ester I->J L Stable Amide Bond (PEGylated Protein) J->L K Protein (-NH2) K->L

Caption: Comparison of conjugation pathways for Methyl 2-(2-aminoethoxy)acetate HCl and a standard Amine-PEG-Acid linker.

Conclusion

The selection of a PEG linker is a nuanced decision that requires careful consideration of the desired properties of the final bioconjugate. This compound, with its short, discrete PEG chain and dual functionality, is an excellent choice for applications demanding precise spatial control and offering the flexibility of a two-step conjugation strategy. However, for applications prioritizing a long circulating half-life and maximal solubility enhancement, longer-chain Amino-PEG-Carboxylic acid linkers are generally preferred. The inherent stability of the resulting amide bond from amine-carboxyl reactions makes it the gold standard for creating robust bioconjugates. By understanding the interplay between linker length, functional groups, and linkage stability, researchers can rationally design and synthesize highly effective PEGylated therapeutics.

References

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The Strategic Advantage of Short-Chain Hydrophilic Linkers in Bioconjugate Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision point in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker, a seemingly simple bridge between a biological targeting moiety and a payload, profoundly influences the solubility, stability, pharmacokinetics, and ultimately, the therapeutic efficacy of the entire construct. This guide provides an in-depth technical comparison of Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride, a short-chain polyethylene glycol (PEG) derivative, against other common linker classes, supported by experimental insights.

Introduction: The Critical Role of the Linker in Bioconjugate Performance

A linker in a bioconjugate is not merely a passive spacer. It is an active component that dictates the overall physicochemical properties of the final molecule. A well-designed linker must strike a delicate balance: it needs to be stable enough to prevent premature payload release in circulation, yet facilitate efficient payload delivery at the target site. Furthermore, it should not adversely affect the biological activity of the targeting molecule.

Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride represents a class of short, discrete PEG (dPEG®) linkers that offer distinct advantages in bioconjugate design. Its structure, featuring a three-unit ethylene glycol chain, imparts hydrophilicity, a crucial property for overcoming the challenges associated with hydrophobic payloads.

The Hydrophilicity Advantage: PEG Linkers vs. Traditional Hydrophobic Linkers

Many potent cytotoxic drugs used in ADCs are hydrophobic. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), these hydrophobic payloads can induce aggregation, leading to poor solubility, increased immunogenicity, and rapid clearance from circulation.[1][2] Hydrophilic linkers, such as those based on PEG, can mitigate these issues.[1][3][4]

The ethylene glycol units in Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate create a hydration shell around the payload, effectively shielding its hydrophobicity from the aqueous environment.[2] This leads to several key benefits:

  • Improved Solubility and Reduced Aggregation: ADCs constructed with hydrophilic PEG linkers exhibit enhanced solubility and a lower propensity for aggregation compared to those with hydrophobic linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate).[3][5][6]

  • Enhanced Pharmacokinetics: The improved solubility and reduced aggregation of PEGylated ADCs often translate to a longer circulation half-life and increased exposure of the tumor to the therapeutic agent.[][8][9]

  • Higher Drug-to-Antibody Ratios (DAR): The use of hydrophilic linkers can enable the conjugation of a higher number of drug molecules per antibody without compromising the stability of the ADC.[3][5][6]

Comparative Experimental Data: Hydrophilic vs. Hydrophobic Linkers

A study comparing maytansinoid-based ADCs with either a hydrophilic PEG-containing linker or the hydrophobic SMCC linker demonstrated the superiority of the hydrophilic approach. The ADCs with the PEG linker showed a wider selectivity window, being more cytotoxic to antigen-positive cells and less so to antigen-negative cells, particularly in multidrug-resistant cancer cell lines.[5]

Linker TypeKey CharacteristicsImpact on ADC Properties
Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate based (Short PEG) Hydrophilic, discrete lengthImproved solubility, reduced aggregation, enhanced pharmacokinetics.[1][3][4]
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Hydrophobic, rigidProne to aggregation with hydrophobic payloads, potentially faster clearance.[3][5][6]
Peptide Linkers (e.g., Val-Cit) Can be designed to be cleavable by specific enzymesAllows for controlled payload release in the tumor microenvironment.[]

The Impact of Linker Length: A Balancing Act

The length of the PEG chain is a critical parameter that can be fine-tuned to optimize ADC performance.[9][11]

  • Longer PEG Chains (e.g., PEG8, PEG12, PEG24): Generally, longer PEG chains provide better shielding of the payload, leading to further improvements in solubility and a longer circulation half-life.[9][11] Studies have shown that increasing PEG chain length can lead to increased plasma and tumor exposure of the ADC.[9]

  • Shorter PEG Chains (e.g., PEG3 from Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate): While offering the benefits of hydrophilicity, shorter PEG linkers provide a more compact structure. This can be advantageous in situations where a longer linker might sterically hinder the binding of the antibody to its target antigen.[12] There is a trade-off, as very short linkers may not provide sufficient hydrophilicity to overcome the aggregation issues of highly hydrophobic payloads.

The optimal PEG linker length is therefore a balance between maximizing the benefits of PEGylation and maintaining the biological function of the conjugate.

Cleavable vs. Non-Cleavable Linkers: Tailoring the Release Mechanism

Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate is a versatile building block that can be incorporated into both cleavable and non-cleavable linker designs.[13][14][15][] The choice between these two strategies depends on the desired mechanism of action for the ADC.

  • Cleavable Linkers: These linkers are designed to be stable in the bloodstream but are cleaved by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., acidic pH, high glutathione concentrations, or specific enzymes).[17] This allows for targeted release of the payload. Common cleavable moieties include hydrazones, disulfides, and peptides.[17]

  • Non-Cleavable Linkers: These linkers rely on the degradation of the antibody within the lysosome of the cancer cell to release the payload.[14][15] Non-cleavable linkers generally exhibit greater plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[14][]

The hydrophilic nature of the Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate backbone can be combined with either a cleavable or non-cleavable moiety to create a linker with the desired release profile and physicochemical properties.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of an ADC using a short-chain PEG linker derived from Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate.

Synthesis of a PEGylated Linker-Payload

This protocol describes the synthesis of a maleimide-functionalized short-chain PEG linker-payload, which can then be conjugated to a reduced antibody.

Workflow for Linker-Payload Synthesis

G cluster_0 Linker Synthesis A Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate HCl B Protection of amine group (e.g., with Boc anhydride) A->B C Saponification of the methyl ester to a carboxylic acid B->C D Activation of the carboxylic acid (e.g., with NHS) C->D E Coupling with a maleimide-containing amine D->E F Deprotection of the amine E->F G Coupling of the deprotected amine with the payload F->G

Caption: Synthesis of a maleimide-functionalized short-chain PEG linker-payload.

Antibody-Drug Conjugation

This protocol outlines the conjugation of the synthesized linker-payload to a monoclonal antibody.

Steps:

  • Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) to generate free thiol groups.

  • Purification: Remove the excess reducing agent by size-exclusion chromatography.

  • Conjugation: React the reduced antibody with the maleimide-functionalized linker-payload. The maleimide group will selectively react with the free thiol groups on the antibody.

  • Quenching: Quench any unreacted maleimide groups with a small molecule thiol, such as N-acetylcysteine.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove unconjugated linker-payload and other impurities.

Characterization of the ADC

Workflow for ADC Characterization

G cluster_0 ADC Characterization A Synthesized ADC B Size-Exclusion Chromatography (SEC) for aggregation analysis A->B C Hydrophobic Interaction Chromatography (HIC) for DAR determination A->C D Mass Spectrometry for confirmation of conjugation A->D E In vitro cytotoxicity assays A->E F In vivo efficacy studies in xenograft models A->F

Caption: Characterization of the synthesized Antibody-Drug Conjugate.

Conclusion

Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride and similar short-chain, discrete PEG linkers offer a compelling set of advantages for the development of bioconjugates, particularly ADCs. Their inherent hydrophilicity effectively addresses the challenges posed by hydrophobic payloads, leading to improved solubility, reduced aggregation, and enhanced pharmacokinetic profiles. The ability to incorporate this building block into both cleavable and non-cleavable linker designs provides the flexibility to tailor the payload release mechanism to the specific therapeutic application. While longer PEG chains can offer further benefits in terms of circulation half-life, short-chain PEG linkers provide a crucial balance between hydrophilicity and a compact structure, minimizing the risk of interfering with the biological function of the targeting moiety. For researchers and drug developers, the strategic use of short-chain hydrophilic linkers represents a powerful tool for creating safer and more effective bioconjugates.

References

Sources

A Comparative Guide to Short-Chain PEG Linkers in Bioconjugation: Methyl 2-(2-aminoethoxy)acetate hydrochloride vs. Amino-PEG2-acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of bioconjugation—the science of covalently linking biomolecules—the choice of a linker molecule is a critical decision that can profoundly influence the properties and performance of the final conjugate.[1] For researchers and drug development professionals engaged in creating antibody-drug conjugates (ADCs), PROTACs, or other targeted therapeutics, the selection of an appropriate linker is paramount.[2][3] This guide provides an in-depth, objective comparison of two commonly used short-chain polyethylene glycol (PEG) linkers: Methyl 2-(2-aminoethoxy)acetate hydrochloride and Amino-PEG2-acid. We will explore their chemical characteristics, compare their performance in bioconjugation reactions, and provide detailed experimental protocols to assist you in making an informed choice for your specific application.

The Critical Role of Linkers in Bioconjugate Design

Linkers are more than just molecular spacers; they are integral components that dictate the solubility, stability, pharmacokinetics, and ultimately, the efficacy of a bioconjugate.[4] The incorporation of short PEG chains, in particular, is a widely adopted strategy to enhance the hydrophilicity and biocompatibility of the resulting molecule.[1] This can lead to improved stability in circulation, reduced immunogenicity, and better overall therapeutic outcomes.[1][5]

Head-to-Head Comparison: Physicochemical Properties

At first glance, this compound and Amino-PEG2-acid appear to be similar heterobifunctional linkers, each possessing a primary amine and a carboxyl-containing group. However, a closer examination of their structures reveals a key difference that has significant implications for their use in bioconjugation.

PropertyThis compoundAmino-PEG2-acidReference(s)
Molecular Formula C₇H₁₆ClNO₄C₇H₁₅NO₄[6][7]
Molecular Weight 213.66 g/mol 177.20 g/mol [6][7]
Reactive Groups Primary Amine, Methyl EsterPrimary Amine, Carboxylic Acid[6][7]
PEG Chain Length 2 EG units2 EG units[6][7]
Solubility Soluble in aqueous solutionsSoluble in aqueous media[6][8]

The most crucial distinction lies in their terminal functional groups. This compound features a methyl ester, while Amino-PEG2-acid has a free carboxylic acid.[6][7] This difference dictates the type of bond formed during conjugation and, consequently, the stability of the final product.

Performance in Bioconjugation: The Amide vs. Ester Bond

The primary amine on both linkers readily reacts with activated carboxylic acids (e.g., NHS esters) on a biomolecule to form a stable amide bond.[7][9] However, the other end of the linker behaves differently.

  • Amino-PEG2-acid , with its terminal carboxylic acid, can be activated by reagents like EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond with a primary amine on a second molecule.[7][10]

  • This compound , with its methyl ester, will form an ester bond when reacting with a hydroxyl group or can be induced to react with an amine, though this typically requires harsher conditions than EDC/NHS coupling and can be less efficient.

The stability of the resulting linkage is a key consideration. Amide bonds are significantly more stable and resistant to hydrolysis under physiological conditions compared to ester bonds.[11][12] The resonance stabilization of the amide bond makes it less susceptible to nucleophilic attack.[11] This enhanced stability is often a desirable trait in drug development, preventing premature cleavage of the payload from its delivery vehicle.[13]

Experimental Workflow: A Tale of Two Linkers

To illustrate the practical differences in using these two linkers, let's consider a common bioconjugation scenario: linking a small molecule drug with a primary amine to a monoclonal antibody (mAb) that has been modified to introduce a free carboxyl group.

Diagram: Bioconjugation Reaction Pathways

Bioconjugation_Pathways cluster_0 Amino-PEG2-acid Pathway cluster_1 Methyl 2-(2-aminoethoxy)acetate HCl Pathway mAb-COOH mAb-COOH EDC_NHS EDC, NHS pH 4.5-6.0 mAb-COOH->EDC_NHS Activated_mAb mAb-CO-NHS EDC_NHS->Activated_mAb Amino_PEG2_Acid H2N-PEG2-COOH pH 7.2-8.5 Activated_mAb->Amino_PEG2_Acid Amine Reaction Conjugate_1 mAb-CO-NH-PEG2-COOH Activated_mAb->Conjugate_1 EDC_NHS_2 EDC, NHS pH 4.5-6.0 Conjugate_1->EDC_NHS_2 Activated_Conjugate_1 mAb-CO-NH-PEG2-CO-NHS EDC_NHS_2->Activated_Conjugate_1 Drug_NH2 Drug-NH2 pH 7.2-8.5 Activated_Conjugate_1->Drug_NH2 Amine Reaction Final_Conjugate_Amide mAb-CO-NH-PEG2-CO-NH-Drug (Stable Amide Bond) Activated_Conjugate_1->Final_Conjugate_Amide mAb-COOH_2 mAb-COOH EDC_NHS_3 EDC, NHS pH 4.5-6.0 mAb-COOH_2->EDC_NHS_3 Activated_mAb_2 mAb-CO-NHS EDC_NHS_3->Activated_mAb_2 Methyl_Linker H2N-PEG2-COOCH3 pH 7.2-8.5 Activated_mAb_2->Methyl_Linker Amine Reaction Conjugate_2 mAb-CO-NH-PEG2-COOCH3 Activated_mAb_2->Conjugate_2 Drug_NH2_2 Drug-NH2 (Harsher Conditions) Conjugate_2->Drug_NH2_2 Aminolysis Final_Conjugate_Ester mAb-CO-NH-PEG2-CO-NH-Drug (Less Stable Amide/Ester Bond Formation) Conjugate_2->Final_Conjugate_Ester

Caption: Reaction pathways for bioconjugation using the two linkers.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Conjugation with Amino-PEG2-acid

This protocol describes the covalent conjugation of a carboxyl-containing mAb to an amine-containing drug using Amino-PEG2-acid as the linker.

Materials:

  • Carboxyl-containing Monoclonal Antibody (mAb-COOH)

  • Amino-PEG2-acid

  • Amine-containing Drug (Drug-NH2)

  • Activation Buffer: 0.1M MES, pH 4.5-6.0[14]

  • Coupling Buffer: PBS, pH 7.2-8.5[10]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[10]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[10]

  • Quenching Solution: 1M Tris-HCl, pH 8.5 or 1M Hydroxylamine, pH 8.5

  • Washing/Purification Buffer: PBS, pH 7.4

  • Desalting column

Procedure:

Step 1: Activation of mAb-COOH

  • Dissolve the mAb-COOH in Activation Buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Add the EDC and Sulfo-NHS solutions to the mAb-COOH solution. A typical starting point is a 10- to 50-fold molar excess of EDC and Sulfo-NHS over the mAb.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.[10]

Step 2: Conjugation with Amino-PEG2-acid

  • Add Amino-PEG2-acid (typically a 10- to 50-fold molar excess over the mAb) to the activated mAb solution.

  • Adjust the pH of the reaction mixture to 7.2-8.5 with Coupling Buffer.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes.

  • Purify the mAb-linker conjugate using a desalting column equilibrated with PBS.

Step 3: Activation of mAb-linker Conjugate

  • Repeat Step 1 using the purified mAb-linker conjugate.

Step 4: Conjugation with Amine-containing Drug

  • Add the Drug-NH2 (typically a 5- to 20-fold molar excess over the mAb-linker conjugate) to the activated mAb-linker solution.

  • Adjust the pH to 7.2-8.5 with Coupling Buffer.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction as described in Step 2.

  • Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., size exclusion or hydrophobic interaction chromatography).

Protocol 2: Conjugation with this compound

This protocol outlines the initial conjugation of the linker to the mAb. The subsequent reaction with the amine-containing drug is more complex due to the less reactive nature of the methyl ester.

Materials:

  • Same as Protocol 1, with this compound replacing Amino-PEG2-acid.

Procedure:

Step 1: Activation of mAb-COOH

  • Follow Step 1 from Protocol 1.

Step 2: Conjugation with this compound

  • Follow Step 2 from Protocol 1, using this compound instead of Amino-PEG2-acid.

Step 3: Conjugation with Amine-containing Drug (Aminolysis of the Ester)

  • This step is significantly more challenging than the EDC/NHS coupling. It typically requires higher temperatures, prolonged reaction times, and potentially the use of a catalyst, which can be detrimental to the stability of the antibody. The efficiency of this reaction is often lower than that of the amide bond formation. Due to these complexities and potential for protein denaturation, this approach is generally less favored in bioconjugation.

Making the Right Choice: A Summary

FeatureThis compoundAmino-PEG2-acidRecommendation
Bond Stability Forms a less stable ester linkage (or requires harsh conditions for aminolysis).Forms a highly stable amide bond.[11]For applications requiring high in-vivo stability, Amino-PEG2-acid is the superior choice.
Reaction Conditions Subsequent conjugation to an amine requires harsh conditions.Utilizes mild and efficient EDC/NHS chemistry for both conjugation steps.[10]For preserving the integrity of sensitive biomolecules, Amino-PEG2-acid is preferred.
Versatility Limited by the reactivity of the methyl ester.The free carboxyl group allows for straightforward and controlled conjugation to amines.[7]Amino-PEG2-acid offers greater flexibility and control in bioconjugation strategies.
Use Cases May be suitable for applications where a more labile linkage is desired.Ideal for the development of stable ADCs, PROTACs, and other bioconjugates.[2][3]For most therapeutic and diagnostic applications, Amino-PEG2-acid is the recommended linker.

Conclusion

While both this compound and Amino-PEG2-acid are valuable short-chain PEG linkers, their suitability for bioconjugation differs significantly. The presence of a free carboxylic acid in Amino-PEG2-acid allows for the formation of stable amide bonds through well-established and mild EDC/NHS chemistry.[7][9] This provides greater control over the conjugation process and results in a more robust final product. In contrast, the methyl ester of this compound presents challenges for subsequent conjugation to amines, often requiring conditions that can compromise the integrity of the biomolecule.

For researchers, scientists, and drug development professionals seeking to create stable, well-defined bioconjugates, Amino-PEG2-acid emerges as the more strategic and reliable choice. Its superior performance in forming stable amide linkages, coupled with its compatibility with mild reaction conditions, makes it an optimal building block for the next generation of targeted therapeutics and diagnostics.

References

[2] The Strategic Advantage of Amino-PEG2-C2-acid in Bioconjugation: A Comparative Guide - Benchchem. Available at: [10] General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [4] A Comparative Analysis of Short vs. Long PEG Linkers in Bioconjugation - Benchchem. Available at: [7] Amino-PEG2-acid | CAS# 791028-27-8 | Amino PEG Linker - MedKoo Biosciences. Available at: [6] Methyl 2-(2-(2-aminoethoxy)ethoxy)acetate hydrochloride - MySkinRecipes. Available at: [9] Amino-PEG2-acid, CAS 791028-27-8 | AxisPharm. Available at: [8] Amino-PEG2-acid, 791028-27-8 - BroadPharm. Available at: [3] Amino-PEG2-acid, 791028-27-8, NH2-PEG2-COOH- Biopharma PEG. Available at: Why do amides require much harsher conditions for hydrolysis than esters?. Available at: [13] Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity | Journal of Medicinal Chemistry - ACS Publications. Available at: How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Available at: [12] Relative stability of amides, esters, anhydrides, and acyl chlorides (video) | Khan Academy. Available at: [14] instructions - edc - Thermo Fisher Scientific. Available at: [5] PEG Linker Selection Guide - PurePEG. Available at:

Sources

A Senior Application Scientist's Guide to the Characterization of Methyl 2-(2-aminoethoxy)acetate Hydrochloride Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the stability, solubility, and efficacy of the final conjugate. Methyl 2-(2-aminoethoxy)acetate hydrochloride is a discrete polyethylene glycol (dPEG®) linker, prized for its defined length and hydrophilic properties. Its successful conjugation to a payload (e.g., a small molecule drug) and a targeting moiety (e.g., a peptide or antibody) is a prerequisite for the intended biological activity. Consequently, rigorous analytical characterization of the resulting conjugate is not merely a quality control step but a fundamental aspect of its development.

This guide provides an in-depth comparison of mass spectrometry (MS) with alternative analytical techniques for the characterization of conjugates formed using the Methyl 2-(2-aminoethoxy)acetate linker. As Senior Application Scientists, our goal is to move beyond procedural lists and delve into the rationale behind methodological choices, ensuring that the data generated is both accurate and reliable.

The Central Role of Mass Spectrometry

Mass spectrometry is the cornerstone technique for the analysis of bioconjugates due to its exceptional sensitivity and ability to provide precise molecular weight information.[1] For a conjugate involving the Methyl 2-(2-aminoethoxy)acetate linker, MS confirms the covalent attachment of the linker-payload moiety to the target biomolecule and can help determine the drug-to-antibody ratio (DAR) in the case of ADCs.[2][3]

Ionization Techniques: The Gateway to Analysis

Electrospray Ionization (ESI) is the most prevalent ionization method for these types of conjugates.[1] Its "soft" nature allows for the ionization of large, thermally labile molecules like peptides and proteins with minimal fragmentation, preserving the intact conjugate for mass analysis.[4][5] This is crucial for obtaining the molecular weight of the entire conjugate.

Mass Analyzers: Resolving Complexity

High-resolution mass analyzers, such as Time-of-Flight (TOF) and Orbitrap, are indispensable. For a typical peptide conjugate, the linker adds a specific mass. High-resolution MS can easily distinguish the conjugated peptide from the unconjugated one, even in a complex mixture. For larger molecules like ADCs, the heterogeneity of conjugation (different numbers of linkers attached) creates a distribution of species, which high-resolution MS can resolve to calculate an average DAR.[3]

Tandem Mass Spectrometry (MS/MS): Sequencing and Site Localization

Tandem MS (MS/MS) is employed to determine the precise location of conjugation.[4] The intact conjugate ion is selected, fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern of the peptide backbone allows for sequence confirmation and pinpoints the specific amino acid residue (e.g., lysine or cysteine) to which the linker is attached.

The fragmentation of the Methyl 2-(2-aminoethoxy)acetate linker itself is predictable. We expect to see characteristic cleavages along the ethoxy chain, typically resulting in neutral losses of ethylene oxide units (44 Da).

Experimental Workflow: LC-MS/MS Characterization

The following diagram outlines a typical workflow for the characterization of a peptide-linker conjugate.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Sample Peptide-Linker Conjugate (Lyophilized Powder) Reconstitution Reconstitute in LC-MS Grade Water/Acetonitrile Sample->Reconstitution Dilution Dilute to ~1 µM in Mobile Phase A Reconstitution->Dilution LC RP-HPLC Separation (e.g., C18 column) Dilution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Full Scan MS (MS1) (Determine MW of Intact Conjugate) ESI->MS1 MS2 Data-Dependent MS/MS (MS2) (Fragment Conjugate for Site Analysis) MS1->MS2 Deconvolution Deconvolute MS1 Spectrum (Confirm Conjugate Mass) MS2->Deconvolution ManualValidation Manual Spectral Validation (Confirm Fragmentation & Site) Deconvolution->ManualValidation DatabaseSearch Search MS/MS Data (Identify Peptide & PTM) DatabaseSearch->ManualValidation

Caption: High-level workflow for LC-MS/MS analysis of a peptide conjugate.

Comparative Analysis: MS vs. Alternative Techniques

While powerful, mass spectrometry is not the only tool at our disposal. A multi-faceted analytical approach provides a more complete picture of the conjugate. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) with UV detection offer complementary information.

Analytical Method Principle Advantages Disadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates molecules by chromatography and detects them by mass-to-charge ratio.- High sensitivity (low µM to nM).[6]- Provides accurate molecular weight of the intact conjugate.- MS/MS allows for precise localization of the conjugation site.[2]- Polydispersity of larger PEG linkers can complicate spectra.- Ion suppression effects can impact quantification.- Does not provide detailed atomic-level structure of the linker itself.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.- Unambiguous structural confirmation of the linker and its attachment point.[7]- Non-destructive.- Quantitative by nature (qNMR).- Low sensitivity (requires mg quantities).[7][8]- Complex spectra for large biomolecules.- Not suitable for analyzing heterogeneous mixtures (e.g., varying DAR).
High-Performance Liquid Chromatography (HPLC-UV) Separates molecules based on physicochemical properties (e.g., hydrophobicity) and detects using UV absorbance.- Robust and reproducible for purity assessment and quantification.- Can separate unconjugated payload, linker, and conjugate.- Established methodology in quality control labs.- Does not provide molecular weight or structural information directly.- Requires chromophores for sensitive detection.- Co-elution of impurities can lead to inaccurate quantification without MS.
Why Choose One Over the Other? A Causal Explanation
  • For initial confirmation of conjugation and determination of DAR: LC-MS is the undisputed method of choice. Its sensitivity allows for the analysis of precious, early-stage samples, and its mass accuracy provides definitive evidence of a successful conjugation reaction.

  • For rigorous structural elucidation of the linker-payload moiety before conjugation: NMR is superior. It can confirm the integrity of the Methyl 2-(2-aminoethoxy)acetate structure and the successful attachment of the payload, which is critical for ensuring that the correct molecule is being conjugated.[9][10]

  • For routine purity analysis and quantification in a QC environment: HPLC-UV is often preferred for its robustness and cost-effectiveness once the identity of the peaks has been confirmed by MS. It is excellent for monitoring the removal of unconjugated (free) linker-payload from the final product.[6][11]

The most robust analytical strategy integrates these techniques. HPLC is used for separation, with the eluent being split between a UV detector for quantification and a mass spectrometer for identification.[12][13] NMR is used to characterize the starting materials (the linker-payload) to ensure their quality before the conjugation reaction.

Detailed Experimental Protocol: LC-MS/MS for a Model Peptide Conjugate

This protocol describes the characterization of a model peptide (e.g., Angiotensin II) conjugated with Methyl 2-(2-aminoethoxy)acetate linker carrying a hypothetical small molecule drug.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the peptide conjugate in LC-MS grade water.
  • Dilute the stock solution to a final concentration of 10 µM using a solution of 95% water, 5% acetonitrile, and 0.1% formic acid (Mobile Phase A). The formic acid is crucial for promoting protonation and achieving good ESI signal in positive ion mode.
  • Transfer the final solution to an autosampler vial for injection.

2. LC-MS System and Conditions:

  • HPLC System: A UHPLC system capable of binary gradients.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% to 60% Mobile Phase B over 15 minutes. This gradual increase in organic solvent will elute the unconjugated peptide first, followed by the more hydrophobic peptide conjugate.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: A high-resolution Q-TOF or Orbitrap instrument.
  • Ionization Source: Electrospray Ionization (ESI), positive mode.
  • MS1 Acquisition: Scan range m/z 300-2000.
  • MS2 Acquisition (Data-Dependent): Select the top 3 most intense precursor ions from the MS1 scan for CID fragmentation. Use a normalized collision energy of 25-35.

3. Data Analysis:

  • Intact Mass Confirmation: Process the MS1 data to find the spectrum corresponding to the peptide conjugate eluting from the HPLC. Use the instrument software to deconvolute the isotopic envelope to obtain the zero-charge, monoisotopic mass. Compare this experimental mass to the theoretical mass of the conjugate to confirm successful conjugation.
  • Conjugation Site Identification: Analyze the MS/MS spectra of the fragmented conjugate. Use a protein sequencing software tool to match the b- and y-ion series to the peptide sequence. A mass shift on a specific amino acid's fragment ions corresponding to the mass of the linker-payload will identify the conjugation site.

Visualizing the Process: Fragmentation Pathway

The following diagram illustrates the expected fragmentation of a peptide conjugated on a lysine residue.

fragmentation cluster_peptide Conjugated Peptide Precursor Ion [M+nH]n+ Peptide H₂N-...-Lys(...)-...-COOH Linker Linker-Payload Peptide->Linker CID Collision-Induced Dissociation (CID) Peptide->CID b_ion b-ions (N-terminus) y_ion y-ions (C-terminus) b_ion_mod Modified b-ion (carries linker mass shift) y_ion_mod Modified y-ion (carries linker mass shift) CID->b_ion CID->y_ion CID->b_ion_mod CID->y_ion_mod

Sources

A Researcher's Comparative Guide to Purity Assessment of Synthesized Methyl 2-(2-aminoethoxy)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of reliable and reproducible results. For novel derivatives of Methyl 2-(2-aminoethoxy)acetate hydrochloride, which serve as versatile building blocks in organic synthesis, ensuring their chemical integrity is paramount.[1] This guide provides an in-depth comparison of key analytical techniques for assessing the purity of these synthesized amine hydrochloride salts, offering insights into the causality behind experimental choices and providing field-proven protocols.

The synthesis of amino acid methyl ester hydrochlorides can be achieved through various methods, including the use of trimethylchlorosilane/methanol systems or thionyl chloride in methanol.[2][3] Each synthetic route carries the potential for characteristic impurities, such as unreacted starting materials, by-products, or residual solvents. Therefore, a multi-faceted analytical approach is crucial for a comprehensive purity profile.

The Orthogonal Approach to Purity Validation

A self-validating system for purity assessment relies on the principle of orthogonality, where different analytical techniques with distinct separation and detection principles are employed. This minimizes the risk of overlooking impurities that may not be detectable by a single method. The following sections detail the most effective techniques for characterizing this compound derivatives.

Chromatographic Techniques: The Gold Standard for Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity determination of non-volatile organic compounds.[1] For hydrophilic molecules like the target derivatives, specialized HPLC modes are often necessary to achieve adequate retention and separation.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC has emerged as a powerful technique for the separation of polar and hydrophilic compounds that are often poorly retained in traditional reversed-phase HPLC.[4] It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, creating a water-enriched layer on the stationary phase that facilitates the partitioning of hydrophilic analytes.[4][5]

Experimental Protocol: HILIC for Purity Analysis

  • Column: A HILIC column with a polar stationary phase (e.g., silica, amide, or zwitterionic) is selected.

  • Mobile Phase: A gradient elution is typically employed, starting with a high percentage of acetonitrile (e.g., 90-95%) in an aqueous buffer (e.g., ammonium formate or ammonium acetate, pH 3-6) and gradually increasing the aqueous portion.

  • Detection: UV detection at a suitable wavelength (e.g., 200-210 nm for compounds lacking a strong chromophore) is standard. For enhanced sensitivity and impurity identification, coupling with a mass spectrometer (MS) is highly recommended.[6][7]

  • Sample Preparation: The synthesized compound is accurately weighed and dissolved in the initial mobile phase composition to ensure peak shape integrity.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.[8]

Spectroscopic Techniques: Unveiling the Molecular Fingerprint

Spectroscopic methods provide invaluable information about the chemical structure and can be adapted for quantitative purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a premier technique for structural elucidation and has become widely accepted for quantitative analysis (qNMR).[9] It offers a direct and primary method for purity determination without the need for a reference standard of the analyte itself.[10][11]

Causality in qNMR Experimental Design: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, the absolute purity of the analyte can be determined with high accuracy and precision.[12][13]

Experimental Protocol: ¹H qNMR for Absolute Purity Determination

  • Internal Standard Selection: A high-purity (>99.9%) internal standard with simple, well-resolved signals that do not overlap with the analyte's signals is chosen (e.g., maleic acid, dimethyl sulfone). The standard should be stable and not react with the analyte or the solvent.

  • Sample Preparation: Accurately weigh the synthesized compound and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • NMR Data Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T₁ of both the analyte and the standard) to ensure complete signal relaxation.

  • Data Processing and Analysis: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard. Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not inherently quantitative in the same way as qNMR, it is excellent for confirming the presence of the expected functional groups (e.g., N-H stretches of the amine hydrochloride, C=O stretch of the ester) and for detecting certain impurities that may have distinct vibrational modes.[14] The presence of a broad absorption in the 2400-2800 cm⁻¹ region is often characteristic of an amine salt.

Elemental Analysis: Verifying the Empirical Formula

Elemental analysis (CHN analysis) determines the percentage composition of carbon, hydrogen, and nitrogen in a sample. For a hydrochloride salt, analysis for chlorine is also critical. This technique provides a fundamental check on the empirical formula of the synthesized compound.[14] A significant deviation between the experimentally determined percentages and the calculated theoretical values suggests the presence of impurities, such as residual solvents or inorganic salts.[15]

Self-Validation through Elemental Analysis: The power of this technique lies in its ability to provide an independent verification of the compound's composition. If the CHN and chlorine analysis results are within an acceptable range (typically ±0.4%) of the theoretical values, it provides strong evidence for the purity of the compound.

Physical Property Measurement: A Classical Purity Indicator

Melting Point Analysis

A pure crystalline organic compound typically has a sharp and characteristic melting point range of 0.5-1.0°C.[16] The presence of impurities will generally cause a depression and broadening of the melting point range.[17][18] This classical method remains a simple and effective preliminary indicator of purity.

Mixed Melting Point Technique for Confirmation: To further validate the identity and purity, a mixed melting point determination can be performed. The synthesized compound is mixed with a small amount of a pure, authentic sample. If there is no depression in the melting point of the mixture, it provides strong evidence that the synthesized compound is identical to the authentic sample and is of high purity.[17]

Comparison of Purity Assessment Methods

Analytical Method Principle Information Provided Typical Purity Levels Detected Advantages Limitations
HILIC-HPLC Differential partitioning between a polar stationary phase and a less polar mobile phase.[5][8]Quantitative determination of the main compound and polar, non-volatile impurities.>95%High sensitivity; suitable for hydrophilic compounds; can be coupled with MS for impurity identification.[6]Method development can be complex; may not detect non-UV active impurities.
¹H qNMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1]Absolute purity determination; structural confirmation; identification of structurally related impurities.[1][10]>99% (for NMR-detectable impurities)Primary analytical method; non-destructive; high precision and accuracy.[11]Lower sensitivity than HPLC; requires a high-purity internal standard; not suitable for paramagnetic compounds.
Elemental Analysis Combustion of the sample to convert elements into simple gases for measurement.[1]Determination of the elemental composition (C, H, N, Cl).Confirms empirical formula.Provides fundamental information on composition; highly accurate.Does not distinguish between isomers; insensitive to small amounts of impurities with similar elemental composition.
Melting Point Temperature at which a solid transitions to a liquid.Indication of purity based on the sharpness and value of the melting point range.[16][18]Qualitative assessment.Simple, rapid, and inexpensive.Not quantitative; not applicable to amorphous solids or compounds that decompose on heating.

Workflow and Logical Relationships

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound derivatives, emphasizing the orthogonal nature of the selected techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity cluster_spectroscopy_elemental Absolute Purity & Composition cluster_final Final Purity Confirmation Synthesis Synthesized Derivative Initial_Checks FTIR & Melting Point Synthesis->Initial_Checks Preliminary Check HPLC HILIC-HPLC/UV Initial_Checks->HPLC Quantitative Analysis qNMR Quantitative ¹H NMR Initial_Checks->qNMR Orthogonal Method Elemental Elemental Analysis (CHN, Cl) Initial_Checks->Elemental HPLC_MS HILIC-HPLC/MS HPLC->HPLC_MS For Impurity ID Final_Purity Purity >95% Confirmed HPLC->Final_Purity Confirms Chromatographic Purity qNMR->Final_Purity Confirms Absolute Purity Elemental->Final_Purity Confirms Elemental Composition

Caption: Logical workflow for comprehensive purity assessment.

Conclusion

Assessing the purity of synthesized this compound derivatives requires a rigorous, multi-technique approach. No single method is sufficient to provide a complete purity profile. By strategically combining chromatographic separation (HILIC-HPLC), absolute quantitative analysis (qNMR), fundamental compositional verification (Elemental Analysis), and classical physical property measurement (Melting Point), researchers can establish a self-validating system that ensures the highest degree of confidence in their synthesized compounds. This comprehensive characterization is not merely a quality control step; it is an essential component of scientific integrity that underpins the validity of subsequent research and development efforts.

References

  • Brainly.in. (2021, February 9). Why melting point of organic compound is considered as criteria of purity. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9.2: How do we know when an Organic Compounds is Pure? Retrieved from [Link]

  • ExpertsMind. (n.d.). Criteria of purity of organic compounds. Retrieved from [Link]

  • Garza Tapia, M., et al. (2014). Liquid Chromatography for the Analysis of Hydrophilic Drugs in the Presence of Ionic Liquids. Journal of the Mexican Chemical Society, 58(1), 58-63. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Gotor, V., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 16(4), 3343-3350. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Mechanisms of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. Retrieved from [Link]

  • METTLER TOLEDO. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). A Hydrophilic Interaction Chromatography Method for the Purity Analysis of Cytosine. Retrieved from [Link]

  • Zarei, P., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Molecules, 26(22), 6823. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of Compounds Synthesized with Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the trajectory of a research program. Methyl 2-(2-aminoethoxy)acetate hydrochloride is a versatile and commercially available building block that offers a gateway to a diverse range of biologically active compounds. Its bifunctional nature, possessing both a primary amine and a methyl ester, coupled with a hydrophilic ethylene glycol-like spacer, makes it an attractive precursor for the synthesis of novel therapeutics.

This guide provides an in-depth technical comparison of two distinct classes of bioactive molecules that can be synthesized from this compound: aza-crown ethers and hydrophilic linkers for antibody-drug conjugates (ADCs) . We will explore the synthesis, mechanisms of action, and biological activities of these compound classes, supported by experimental data and detailed protocols. This comparative analysis will illuminate the strategic choices involved in leveraging this versatile starting material for different therapeutic applications.

Aza-Crown Ethers: Ionophoric Agents with Anticancer and Antimicrobial Potential

Aza-crown ethers are a class of macrocyclic polyethers in which one or more oxygen atoms of the crown ether ring are replaced by nitrogen atoms. The incorporation of nitrogen atoms provides convenient handles for functionalization, allowing for the modulation of their physicochemical properties and biological activities.[1][2] Compounds derived from this compound can be envisioned as key components in the synthesis of functionalized aza-crown ethers, where the aminoethoxy moiety can be incorporated into the macrocyclic ring.

Mechanism of Action: Disruption of Ion Homeostasis

The primary mechanism of action for many biologically active aza-crown ethers is their ability to act as ionophores, selectively binding and transporting cations across cell membranes.[2][3] This disruption of the natural ion gradients, particularly of essential cations like Ca²⁺, Na⁺, and K⁺, can trigger a cascade of cellular events leading to apoptosis and cell death.[3][4] This ionophoric activity is the foundation for their potential as anticancer and antimicrobial agents.

Anticancer Activity

Several studies have demonstrated the potent anticancer activity of synthetic aza-crown ethers. By inducing an influx of ions or disrupting intracellular ion stores, these compounds can trigger apoptotic pathways in cancer cells. For instance, certain N,N'-diacylated diaza-crown ethers have been shown to increase intracellular calcium concentrations in human neutrophils, leading to the inhibition of chemotaxis and reactive oxygen species production.[2][3]

Aza-crown ether-squaramide conjugates have been synthesized and shown to facilitate the transport of both anions and cations across cellular membranes, leading to the disruption of cellular homeostasis and inducing apoptosis in cancer cells.[4] Furthermore, natural product-based crown ethers have exhibited significant antiproliferative activity against various cancer cell lines, with some derivatives showing greater potency than the standard chemotherapeutic drug cisplatin.[5][6]

Table 1: Comparative Anticancer Activity (IC₅₀ Values) of Aza-Crown Ether Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Biochanin-A derived crown etherNCI-H460 (Lung Carcinoma)6.08 ± 0.07[6]
Cisplatin (Reference Drug)NCI-H460 (Lung Carcinoma)19.00 ± 1.24[6]
Palladium-aza-crown ether complexA2780cis (Cisplatin-resistant Ovarian)9.3 ± 0.4[7]
Platinum-aza-crown ether complexA2780cis (Cisplatin-resistant Ovarian)2.3 ± 0.2[7]
Chrysin Ether DerivativeHCT116 (Colon Cancer)1.56[8]

Note: The IC₅₀ values presented are representative and can vary based on experimental conditions.

Antimicrobial Activity

The ionophoric properties of aza-crown ethers also contribute to their antimicrobial effects. By disrupting the membrane potential and ion balance of bacteria and fungi, these compounds can inhibit microbial growth. Schiff base derivatives of crown ethers and their metal complexes have been shown to possess activity against both Gram-positive and Gram-negative bacteria.[9]

Hydrophilic Linkers for Antibody-Drug Conjugates (ADCs): Targeted Drug Delivery

A different strategic use of this compound is as a precursor for the synthesis of hydrophilic linkers used in antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells, thereby minimizing off-target toxicity.[] The linker connecting the antibody and the payload is a critical component that influences the stability, solubility, and overall efficacy of the ADC.[]

The aminoethoxy acetate moiety is an ideal building block for polyethylene glycol (PEG)-based linkers. PEG linkers are widely used in ADC development to impart hydrophilicity, which can improve the pharmacokinetic profile, reduce aggregation, and enhance the in vivo performance of the ADC.[5][11]

Mechanism of Action: Targeted Delivery and Payload Release

In this application, the derivative of this compound does not possess intrinsic biological activity. Instead, it serves as a crucial component of the delivery system. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex. Once inside the cell, the linker is cleaved by intracellular mechanisms (e.g., enzymatic cleavage or pH-dependent hydrolysis), releasing the cytotoxic payload and inducing cell death.[]

Visualizing the Synthetic Utility

G cluster_0 This compound cluster_1 Therapeutic Strategies cluster_2 Biological Activities Start This compound Crown Aza-Crown Ether Synthesis Start->Crown Macrocyclization Linker Hydrophilic Linker Synthesis for ADCs Start->Linker Functionalization & Polymerization Anticancer Anticancer Activity Crown->Anticancer Antimicrobial Antimicrobial Activity Crown->Antimicrobial Targeted Targeted Drug Delivery Linker->Targeted Targeted->Anticancer

Caption: Synthetic pathways from this compound.

Comparative Performance of Linker Technologies

The choice of linker technology significantly impacts the performance of an ADC. While the aminoethoxy acetate backbone provides hydrophilicity, the overall linker design, including the payload attachment and release mechanism, is crucial.

Table 2: Comparison of Linker Strategies in ADCs

Linker TypeRelease MechanismAdvantagesDisadvantages
PEG-based (Hydrophilic) Cleavable (e.g., enzyme-sensitive, pH-sensitive) or Non-cleavableImproved solubility and pharmacokinetics, reduced aggregation.[5][11]Can sometimes reduce the potency of the payload if not designed correctly.[5]
Peptide Linkers (e.g., Val-Cit) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)Good plasma stability with efficient intracellular release.[12]Can be susceptible to premature cleavage by other proteases.
Hydrazone Linkers Acid-labile, cleaved in the acidic environment of endosomes and lysosomesEffective release in the acidic tumor microenvironment.[2]Can be less stable in circulation compared to other linkers.
Disulfide Linkers Reduction in the intracellular environmentExploits the higher intracellular glutathione concentration for release.Potential for premature release in the reducing environment of the plasma.

Alternatives to PEG linkers are also being explored to address potential immunogenicity and to further fine-tune the properties of ADCs. These include hydrophilic polymers like poly(thioglycidyl glycerol) and polyamino acids (PAAs).[3]

Experimental Protocols

To ensure scientific integrity, the following are detailed, self-validating protocols for the synthesis and evaluation of the compound classes discussed.

Protocol 1: Synthesis of a Functionalized Aza-Crown Ether

This protocol describes a general method for the acylation of a commercially available diaza-crown ether, a key step in producing functionally diverse and biologically active macrocycles.

G Start Dissolve diaza-crown ether and triethylamine in anhydrous chloroform Step2 Add acyl chloride dropwise at 0°C Start->Step2 Step3 Stir at room temperature for 12-24 hours Step2->Step3 Step4 Wash with water and brine Step3->Step4 Step5 Dry over anhydrous sodium sulfate Step4->Step5 Step6 Purify by column chromatography Step5->Step6 End Characterize by NMR and Mass Spectrometry Step6->End

Caption: Workflow for aza-crown ether synthesis.

Materials:

  • Diaza-18-crown-6

  • Adamantane-1-carbonyl chloride

  • Triethylamine (TEA)

  • Anhydrous chloroform

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diaza-18-crown-6 (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of adamantane-1-carbonyl chloride (2.1 equivalents) in anhydrous chloroform to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with chloroform and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient to yield the desired N,N'-diacylated aza-crown ether.[1]

  • Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Evaluation of Anticancer Activity (IC₅₀ Determination)

This protocol outlines the MTS assay, a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.

Materials:

  • Cancer cell line of interest (e.g., NCI-H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed the 96-well plates with cancer cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plates for an additional 48-72 hours.

  • Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[13][14]

Protocol 3: Evaluation of Antimicrobial Activity (MIC Determination)

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[9][15][16][17]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Synthesized test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next.

  • Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial suspension.

  • Include a positive control (MHB with bacteria, no compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[18]

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry, providing a foundation for the synthesis of compounds with diverse biological activities. This guide has compared two prominent therapeutic strategies originating from this single precursor: the development of aza-crown ethers as ionophoric anticancer and antimicrobial agents, and the synthesis of hydrophilic PEG-based linkers for targeted drug delivery in the form of antibody-drug conjugates.

The choice between these synthetic pathways depends on the desired therapeutic outcome. The synthesis of aza-crown ethers aims to create intrinsically active molecules that disrupt fundamental cellular processes. In contrast, leveraging the aminoethoxy acetate moiety for linker synthesis contributes to a sophisticated drug delivery system where the biological activity is derived from a conjugated payload. Both approaches represent exciting avenues for drug discovery and highlight the importance of strategic molecular design in the development of novel therapeutics. The provided experimental protocols offer a framework for researchers to synthesize and evaluate such compounds, fostering further innovation in the field.

References

  • Synthesis and biological evaluation of aza-crown ether-squaramide conjugates as anion/c
  • Synthesis and studies of antimicrobial activity of azomethine crown ether derivatives and their copper complexes.
  • Synthesis, Biological Evaluation, and Molecular Modeling of Aza-Crown Ethers. Molecules.
  • Heterocyclic Crown Ethers with Potential Biological and Pharmacological Properties:
  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjug
  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. PMC.
  • Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applic
  • Synthesis of New Aza- and Thia-Crown Ether Based Amino Acids. SciSpace.
  • Synthesis of Aza-Crown Ethers. ElectronicsAndBooks.
  • Crown Ether Host-Rotaxanes as Cytotoxic Agents. PMC.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
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  • Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
  • Synthesis of New Aza‐ and Thia‐Crown Ether Based Amino Acids.
  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific.
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  • Synthesis, characterization of thia-crown ether sugar derivatives and evaluation of their anticancer activity with computational insight. Journal of Wildlife and Biodiversity.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Further Approaches in the Design of Antitumor Agents with Response to Cell Resistance: Looking toward Aza Crown Ether-dtc Complexes.
  • Methods for in vitro evaluating antimicrobial activity: A review. PMC.
  • Synthesis of aza-crown ethers. Scilit.
  • Natural products based crown ethers: synthesis and their anticancer potential.
  • Natural products based crown ethers: synthesis and their anticancer potential. PubMed.
  • Anticancer Activity of Ether Deriv
  • The anticancer IC50 values of synthesized compounds against 3 cell lines.
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  • Comparative Analysis of Anticancer Agent 51: A Focus on IC50 Values. Benchchem.

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A Comparative Guide to the In Vitro Stability of Methyl 2-(2-aminoethoxy)acetate Hydrochloride Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linker Stability in Conjugate Therapeutics

In the landscape of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a covalent tether but a critical determinant of the therapeutic index.[1] Its primary role is to ensure the conjugate remains intact in systemic circulation, preventing premature payload release that can lead to off-target toxicity and diminished efficacy.[2] Upon reaching the target, the linker must then facilitate the efficient release of the active payload.[3] This guide provides a comprehensive comparison of a hydrophilic, non-cleavable linker, Methyl 2-(2-aminoethoxy)acetate hydrochloride, against established cleavable and non-cleavable linker technologies, offering a detailed protocol for in vitro stability assessment.

The Methyl 2-(2-aminoethoxy)acetate linker, a short, flexible, and hydrophilic structure, is hypothesized to enhance the solubility and pharmacokinetic properties of a conjugate.[4] Its stability is paramount. To contextualize its performance, we will compare it against two industry-standard linkers:

  • Valine-Citrulline (Val-Cit) Linker: A protease-cleavable dipeptide linker designed to be selectively processed by lysosomal enzymes like Cathepsin B, which are often upregulated in tumor cells.[4][5]

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) Linker: A classic non-cleavable thioether linker that releases its payload only after the complete proteolytic degradation of the antibody backbone.[6]

This guide will provide the scientific rationale, detailed experimental protocols, and comparative data to empower researchers in making informed decisions for their drug development programs.

Scientific Rationale and Assay Design

The core principle of an in vitro stability assay is to mimic physiological conditions to predict in vivo performance. The choice of biological matrix is crucial for assessing both chemical and enzymatic stability.

  • Human and Mouse Plasma: These are the primary matrices for evaluating stability in circulation. They contain a complex mixture of proteins, including esterases and proteases, that can potentially degrade linkers.[7] Comparing stability between species is vital, as differences in enzymatic activity can lead to significant variations in in vivo outcomes.[8]

  • Phosphate-Buffered Saline (PBS) at pH 7.4: This serves as a control for baseline chemical (hydrolytic) stability in the absence of enzymatic activity, simulating the pH of blood.[9]

  • Simulated Gastric Fluid (SGF) at pH 1.2: While less common for intravenously administered ADCs, this matrix is critical for assessing the stability of conjugates designed for other routes of administration or for understanding liabilities under extreme pH conditions. Acid-cleavable linkers, for instance, are designed to be labile in acidic environments.[10]

The experimental design relies on incubating the linker-payload conjugate in these matrices at 37°C and quantifying the amount of intact conjugate remaining over a time course (e.g., 0, 1, 4, 8, 24, 48 hours). The primary analytical technique for this quantification is Liquid Chromatography-Mass Spectrometry (LC-MS), which offers high sensitivity and specificity for distinguishing the intact conjugate from its degradation products.[11][12]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the in vitro stability assay, from sample preparation to data analysis.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis prep_stock Prepare 10 mM Stock Solutions of Test Articles in DMSO incubate Spike Test Article into Matrix (10 µM final) Incubate at 37°C with Shaking prep_stock->incubate prep_matrix Prepare Biological Matrices (Human Plasma, Mouse Plasma, PBS) prep_matrix->incubate timepoint Collect Aliquots at Time Points (T=0, 1, 4, 8, 24, 48h) incubate->timepoint quench Quench Reaction: Add 3 vols of cold Acetonitrile with Internal Standard timepoint->quench centrifuge Vortex and Centrifuge (14,000 rpm, 10 min, 4°C) to Precipitate Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Analyze by LC-MS/MS (Quantify Intact Conjugate) supernatant->lcms data Calculate % Remaining vs. T=0 Plot Data and Determine Half-Life (t½) lcms->data

Sources

A Senior Application Scientist's Guide to Antibody-Drug Conjugate Linkers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of antibody-drug conjugates (ADCs), the choice of a linker is a critical decision that profoundly influences therapeutic efficacy and safety. This guide provides an in-depth comparative analysis of different linker technologies, moving beyond a simple cataloging of options to explain the causality behind experimental choices and to offer actionable, field-proven insights.

The Crucial Role of the Linker in ADC Design

An ADC is a tripartite molecule composed of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them.[1][2] The linker is far from a passive component; it is a key determinant of the ADC's stability in circulation, the efficiency of payload release at the tumor site, and the overall therapeutic index.[3][4][5] An ideal linker must maintain a stable connection between the antibody and the payload in the systemic circulation to prevent premature drug release and associated off-target toxicity.[6][7] Upon reaching the target cancer cell, the linker must facilitate the efficient release of the cytotoxic agent to induce cell death.[8] This delicate balance between stability and conditional lability is the cornerstone of effective ADC design.

The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers

The primary classification of ADC linkers is based on their mechanism of payload release: cleavable and non-cleavable.[5][9] The choice between these two strategies has significant implications for the ADC's mechanism of action, bystander effect, and overall performance.[10][11]

dot

Caption: High-level classification of ADC linkers.

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to release their payload in response to specific conditions prevalent in the tumor microenvironment or within the target cancer cell.[12] This targeted release mechanism is a key advantage of this linker class. There are three main types of cleavable linkers:

  • Enzyme-Sensitive Linkers: These are the most common type of cleavable linker and typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), that is recognized and cleaved by lysosomal proteases like cathepsin B.[][14] Cathepsin B is often overexpressed in tumor cells, providing a degree of tumor selectivity.[15] The cleavage of the dipeptide initiates the release of the payload, often through a self-immolative spacer.[15]

  • pH-Sensitive Linkers: These linkers utilize the lower pH of endosomal and lysosomal compartments (pH 4.5-6.5) compared to the bloodstream (pH 7.4) to trigger payload release.[16] Hydrazone linkers are a classic example of this class, though their application has been limited due to stability issues.[15] Newer silyl ether-based linkers have shown improved stability.[11]

  • Redox-Sensitive Linkers: These linkers contain a disulfide bond that is cleaved in the reducing environment of the cell, which has a much higher concentration of glutathione than the bloodstream.[16] This differential in reducing potential allows for intracellular payload release.

The primary advantage of cleavable linkers is their ability to release the payload in its native, often cell-permeable form. This can lead to a bystander effect , where the released drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly important for treating heterogeneous tumors.[17][18][19]

dot

Caption: Mechanism of action for cleavable linkers.

Non-Cleavable Linkers: Stability as a Priority

In contrast to their cleavable counterparts, non-cleavable linkers do not have a specific trigger for payload release. Instead, the release of the cytotoxic agent relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[3][16] This process liberates the payload, which remains attached to the linker and the amino acid residue to which it was conjugated.[3] The most common example of a non-cleavable linker is succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[15]

The primary advantage of non-cleavable linkers is their high plasma stability, which generally leads to a lower risk of premature payload release and, consequently, reduced off-target toxicity.[3][10] This enhanced stability can contribute to a wider therapeutic window. However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, resulting in a limited or absent bystander effect.[10]

dot

Caption: Mechanism of action for non-cleavable linkers.

Comparative Performance Analysis: A Data-Driven Approach

The choice between a cleavable and a non-cleavable linker is not always straightforward and depends on various factors, including the target antigen, the payload, and the tumor biology. The following tables provide a comparative summary of the performance of different linker types based on preclinical data.

Table 1: Comparative Physicochemical and Biological Properties
FeatureCleavable Linker (e.g., Val-Cit)Non-Cleavable Linker (e.g., SMCC)Key Findings & Citations
Plasma Stability Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterase 1c in mice).[20]High plasma stability due to the absence of a specific cleavage site.[3][10]Non-cleavable linkers typically exhibit superior plasma stability.
Payload Release Mechanism Enzymatic (e.g., Cathepsin B), pH, or redox-mediated cleavage.[][15]Proteolytic degradation of the antibody backbone.[3][16]The release mechanism dictates the form of the released payload.
Bystander Effect High potential due to the release of a cell-permeable payload.[17][18]Low to negligible due to the release of a charged, less permeable payload-linker-amino acid complex.[10]Cleavable linkers are preferred for treating heterogeneous tumors.
Off-Target Toxicity Higher potential due to premature payload release and the bystander effect.Lower potential due to greater stability and a limited bystander effect.[10]Non-cleavable linkers may offer a better safety profile.
Hydrophobicity Can contribute to ADC aggregation, especially at high drug-to-antibody ratios (DARs).[8][21]Can also be hydrophobic, but the overall ADC hydrophobicity is a key consideration.[22]Linker hydrophobicity impacts pharmacokinetics and can be modulated through design.[23]
Table 2: Comparative In Vitro and In Vivo Efficacy Data
ParameterADC with Cleavable LinkerADC with Non-Cleavable LinkerKey Findings & Citations
In Vitro Cytotoxicity (IC50) Potent cytotoxicity, often in the low nanomolar range.[11][24]Also demonstrates potent cytotoxicity, though direct comparisons can be payload-dependent.[11]Both linker types can produce highly potent ADCs in vitro.
In Vivo Efficacy (Tumor Growth Inhibition) Can exhibit superior efficacy, particularly in heterogeneous tumor models, due to the bystander effect.[6][12]Can also be highly efficacious, especially in tumors with high and uniform antigen expression.[16]The choice of linker for optimal in vivo efficacy is context-dependent.
Therapeutic Window Potentially narrower due to off-target toxicities.[10]Potentially wider due to improved tolerability.[3][10]A wider therapeutic window is a key objective in ADC development.

Experimental Protocols for Linker Evaluation

Rigorous and reproducible experimental protocols are essential for the accurate evaluation and comparison of ADC linkers. The following are detailed step-by-step methodologies for key assays.

Protocol 1: ADC Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.

Materials:

  • ADC of interest

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS)

  • Immunoaffinity beads (e.g., Protein A/G)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Reducing agent (e.g., DTT) (optional)

  • LC-MS system

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C. Include a control where the ADC is incubated in PBS.[9][25]

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).[9]

  • Sample Storage: Immediately freeze the collected aliquots at -80°C.[25]

  • Immunoaffinity Capture: Thaw the plasma samples and capture the ADC using immunoaffinity beads.[9]

  • Washing: Wash the beads to remove non-specifically bound plasma proteins.[25]

  • Elution: Elute the captured ADC from the beads.[25]

  • Sample Preparation for LC-MS: The eluted ADC can be analyzed intact or after reduction to separate the heavy and light chains.[26]

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the average DAR. A decrease in DAR over time indicates payload loss.[27]

dot

Caption: Experimental workflow for the ADC plasma stability assay.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the ability of the ADC to kill cancer cells in culture.

Materials:

  • Target cancer cell line

  • Culture medium

  • 96-well plates

  • ADC of interest

  • MTT solution (5 mg/mL in PBS)[28]

  • Solubilization solution (e.g., DMSO or a detergent-based solution)[29]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[30][31]

  • ADC Treatment: Treat the cells with a serial dilution of the ADC. Include untreated cells as a control.[30]

  • Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-96 hours).[32]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[31]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[28]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

dot

Caption: Experimental workflow for the in vitro cytotoxicity assay.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This study evaluates the anti-tumor activity of the ADC in a living animal model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)[33]

  • Cancer cell line for tumor implantation[34]

  • ADC of interest

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.[35]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[36]

  • Randomization: Randomize the mice into treatment groups (e.g., vehicle control, ADC treatment).

  • ADC Administration: Administer the ADC (and vehicle) to the respective groups, typically via intravenous injection.[37]

  • Tumor Measurement: Measure the tumor volume with calipers at regular intervals (e.g., twice a week).[37]

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the ADC.

dot

Caption: Experimental workflow for the in vivo efficacy study.

Conclusion and Future Perspectives

The selection of an appropriate linker is a multifaceted process that requires a deep understanding of the interplay between the antibody, payload, and the tumor microenvironment. Cleavable linkers offer the advantage of a bystander effect, which can be crucial for treating heterogeneous tumors, while non-cleavable linkers provide enhanced plasma stability and a potentially better safety profile. The future of ADC linker technology lies in the development of novel linker designs with improved stability and more specific cleavage mechanisms, as well as linkers that can modulate the physicochemical properties of the ADC to improve its pharmacokinetic profile and therapeutic index. As our understanding of tumor biology and ADC technology continues to evolve, so too will the sophistication and effectiveness of the linkers that are the lynchpin of these powerful cancer therapies.

References

  • Waters. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]

  • NIH. (n.d.). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. [Link]

  • Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. [Link]

  • NIH. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. [Link]

  • ACS Publications. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. [Link]

  • ACS Publications. (n.d.). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. [Link]

  • ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. Comparison of in vitro cytotoxic activities of untreated and in vivo-exposed non-cleavable conjugates against BxPC3 cells (M1S1+++). [Link]

  • ACS Publications. (2026). Valine-Alanine-Based Peptidomimetic Linker for Antibody-Drug Conjugates. [Link]

  • NIH. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. [Link]

  • AACR Journals. (2025). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. [Link]

  • NIH. (n.d.). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. [Link]

  • ResearchGate. (2025). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. [Link]

  • NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]

  • AACR Journals. (2014). Abstract 4470: Elucidating the role of drug-linker hydrophobicity in the disposition of antibody-drug conjugates. [Link]

  • NIH. (2024). In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies. [Link]

  • NIH. (n.d.). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Results for ADCs IC 50 (ng/mL antibody). [Link]

  • ResearchGate. (2015). Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index. [Link]

  • Frontiers. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. [Link]

  • Creative Biolabs. (n.d.). ADC In Vivo Efficacy Evaluation Services. [Link]

  • NIH. (n.d.). Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile. [Link]

  • AACR Journals. (2024). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. [Link]

  • Journal of Nuclear Medicine. (2018). “Standing by” for Bystander Effects: Dual-Isotope Imaging of Antibody–Drug Conjugate and Payload Distribution. [Link]

  • NIH. (2013). Cell Viability Assays. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • MDPI. (n.d.). Generation of Antibody-Drug Conjugate Resistant Models. [Link]

  • ResearchGate. (n.d.). In vivo efficacy of ADCs in nude rat xenograft model. (a) Tumor growth.... [Link]

Sources

A Comparative Guide to the Synthesis and Validation of Methyl 2-(2-aminoethoxy)acetate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-(2-aminoethoxy)acetate hydrochloride is a valuable building block, incorporating a hydrophilic ether linkage, a primary amine for further functionalization, and a methyl ester. This guide provides an in-depth comparison of common synthetic protocols for this class of compounds, moving beyond a simple recitation of steps to explain the underlying chemical principles and provide a robust framework for protocol validation. Our focus is on providing a self-validating system, where experimental choices are justified and analytical data provides unequivocal confirmation of product identity and purity.

Introduction: The Strategic Importance of Amino Acid Ester Hydrochlorides

Amino acid esters, particularly their hydrochloride salts, are crucial intermediates in a multitude of synthetic applications, from peptide synthesis to the development of novel pharmaceuticals. The hydrochloride salt form offers several advantages, including enhanced stability, improved handling characteristics as a crystalline solid, and the convenient protection of the amine functionality, which can be readily deprotected for subsequent reactions. The target molecule, this compound, is of particular interest due to its bifunctional nature, combining a nucleophilic amine with a reactive ester, spaced by a flexible and hydrophilic ethoxy group.

This guide will compare three established methods for the synthesis of amino acid methyl ester hydrochlorides, adapted for our target molecule:

  • Classic Fischer-Speier Esterification with Hydrogen Chloride: A traditional and cost-effective method.

  • Thionyl Chloride-Mediated Esterification: A highly effective method that generates the acid catalyst in situ.

  • Trimethylchlorosilane (TMSCl)-Mediated Esterification: A milder alternative with simplified workup procedures.

We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comprehensive validation strategy centered around modern analytical techniques, with a special focus on Quantitative Nuclear Magnetic Resonance (qNMR) for accurate purity determination.

Comparative Analysis of Synthesis Protocols

The choice of a synthetic protocol is often a balance between yield, purity, reaction conditions, cost, and scalability. Here, we objectively compare the three selected methods for the synthesis of this compound.

Protocol 1: Fischer-Speier Esterification with Gaseous Hydrogen Chloride

This method represents the most traditional approach to esterifying amino acids.[1] The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used, and the acid catalyst (HCl) is introduced to protonate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.

Mechanism Rationale: The protonation of the carbonyl oxygen of the carboxylic acid by HCl increases the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. A subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. The presence of excess HCl ensures that the amine group is protonated as the hydrochloride salt, preventing it from participating in side reactions.

Experimental Protocol: Fischer-Speier Esterification

  • Preparation of Methanolic HCl: In a fume hood, bubble dry hydrogen chloride gas through 100 mL of anhydrous methanol, cooled in an ice bath, until the solution is saturated. The concentration can be determined by titration.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-aminoethoxy)acetic acid (10.0 g, 75.1 mmol).

  • Esterification: Add 150 mL of the prepared methanolic HCl to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield the desired product as a white crystalline solid.

Protocol 2: Thionyl Chloride-Mediated Esterification

This method is a highly efficient alternative to using gaseous HCl. Thionyl chloride reacts with methanol to generate hydrogen chloride and methyl sulfite in situ. This avoids the handling of corrosive HCl gas and often leads to higher yields.

Mechanism Rationale: Thionyl chloride reacts with methanol in an exothermic reaction to form methyl chlorosulfite and HCl. The generated HCl then catalyzes the Fischer esterification as described previously. The continuous generation of HCl in the reaction mixture helps to drive the equilibrium towards the product.

Experimental Protocol: Thionyl Chloride Method

  • Reagent Preparation: In a fume hood, cool 150 mL of anhydrous methanol to 0 °C in a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise to the cold methanol over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction Setup: After the addition is complete, add 2-(2-aminoethoxy)acetic acid (10.0 g, 75.1 mmol) portion-wise to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Workup and Purification: The workup and purification steps are identical to those described in Protocol 1.

Protocol 3: Trimethylchlorosilane (TMSCl)-Mediated Esterification

This protocol offers a milder and often more convenient approach for the esterification of amino acids.[2] Trimethylchlorosilane reacts with methanol to generate HCl in situ under non-aqueous conditions. The workup is often simpler as the byproducts are volatile.

Mechanism Rationale: TMSCl reacts with methanol to produce methoxytrimethylsilane and HCl. The in situ generated HCl then acts as the catalyst for the esterification. An important aspect of this reaction is that TMSCl can also silylate the carboxylic acid, forming a silyl ester intermediate which is then converted to the methyl ester by methanolysis.

Experimental Protocol: TMSCl Method

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend 2-(2-aminoethoxy)acetic acid (10.0 g, 75.1 mmol) in 150 mL of anhydrous methanol.

  • Addition of TMSCl: Cool the suspension to 0 °C and slowly add trimethylchlorosilane (19.0 mL, 150 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification: The workup and purification steps are identical to those described in Protocol 1.

Comparative Performance Data

The following table summarizes the expected performance of each protocol for the synthesis of this compound based on literature for similar amino acids.

ParameterProtocol 1: Fischer-Speier (HCl)Protocol 2: Thionyl ChlorideProtocol 3: TMSCl
Typical Yield 75-85%85-95%80-95%
Reaction Time 4-6 hours3-5 hours12-24 hours
Purity (crude) Good to ExcellentExcellentExcellent
Safety Concerns Handling of gaseous HClHighly corrosive and toxic SOCl₂Moisture sensitive TMSCl
Cost-Effectiveness High (cheap reagents)ModerateModerate
Scalability GoodGoodGood

Validation of the Synthesis Protocol: A Self-Validating System

A robust synthesis protocol is one that is self-validating, meaning the identity and purity of the product are unequivocally confirmed through a battery of analytical techniques.

Workflow for Product Validation

Sources

A Spectroscopic Journey: Comparative Analysis of Methyl 2-(2-aminoethoxy)acetate Hydrochloride and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and bioconjugation chemistry, the structural integrity and purity of intermediates and final products are paramount. This guide provides an in-depth spectroscopic comparison of Methyl 2-(2-aminoethoxy)acetate hydrochloride, a valuable building block, with its key precursors. By examining the characteristic fingerprints in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), we can elucidate the chemical transformations that occur during its synthesis, ensuring the identity and quality of the final compound. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their scientific endeavors.

The Synthetic Pathway: A Spectroscopic Roadmap

The synthesis of this compound typically proceeds through a multi-step pathway. A common strategy involves the protection of the amine in a precursor like 2-(2-aminoethoxy)ethanol, followed by etherification and esterification, and finally deprotection and salt formation. For the purpose of this guide, we will focus on a plausible synthetic route to highlight the key spectroscopic changes at each stage.

Our comparative analysis will involve the following compounds:

  • Precursor 1: 2-(2-aminoethoxy)ethanol

  • Precursor 2: Methyl Chloroacetate

  • Intermediate: tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate (N-Boc protected precursor)

  • Final Product: this compound

The rationale for selecting an N-Boc protected intermediate is rooted in its widespread use in modern organic synthesis. The tert-butoxycarbonyl (Boc) group offers robust protection of the amine functionality, preventing unwanted side reactions during subsequent synthetic steps, and can be removed under relatively mild acidic conditions.

Synthesis_Workflow cluster_precursors Precursors cluster_intermediate Intermediate cluster_final_product Final Product P1 2-(2-aminoethoxy)ethanol I1 tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate P1->I1  Boc Anhydride, Base P2 Methyl Chloroacetate FP This compound P2->FP Used in Step 2 I1->FP 1. NaH, Methyl Chloroacetate 2. HCl

Caption: Key spectroscopic changes during the synthesis.

The protection of 2-(2-aminoethoxy)ethanol to form the Boc-protected intermediate is confirmed in the ¹H NMR by the appearance of a large singlet at approximately 1.44 ppm, characteristic of the nine equivalent protons of the tert-butyl group, and a downfield shift of the protons on the carbon adjacent to the nitrogen. In the FTIR spectrum, the broad N-H and O-H stretching band is resolved into a sharper N-H stretch and a broad O-H stretch, and a strong carbonyl absorption for the carbamate appears around 1690 cm⁻¹.

The subsequent etherification with methyl chloroacetate and deprotection to yield the final product would be evidenced by several key changes. In the ¹H NMR spectrum, the disappearance of the Boc group's singlet and the appearance of new signals corresponding to the -CH₂COOCH₃ and -OCH₃ groups would be observed. The protons adjacent to the newly formed ammonium group would experience a significant downfield shift due to the electron-withdrawing effect of the positive charge. The FTIR spectrum of the final product would show the disappearance of the carbamate C=O stretch and the appearance of a strong ester C=O stretch at a higher wavenumber (around 1740-1750 cm⁻¹). A broad and strong absorption in the 3200-2800 cm⁻¹ region would indicate the presence of the ammonium N-H stretching vibrations.

The mass spectrum provides definitive evidence of the molecular weight changes throughout the synthesis. The increase in mass from 2-(2-aminoethoxy)ethanol (m/z 106 for [M+H]⁺) to the Boc-protected intermediate (m/z 228 for [M+Na]⁺) and finally to the free amine of the final product (predicted m/z 134 for [M+H]⁺) confirms the successful addition and subsequent removal of the protecting group and the addition of the acetate moiety.

Conclusion

This comparative guide demonstrates the power of spectroscopic techniques in monitoring and verifying the synthesis of this compound. Each precursor, intermediate, and the final product exhibits a unique spectroscopic fingerprint that, when analyzed in concert, provides a comprehensive picture of the chemical transformations. For researchers in drug development and related fields, a thorough understanding and application of these analytical methods are indispensable for ensuring the quality, purity, and identity of their synthesized molecules, ultimately contributing to the advancement of science and medicine.

References

  • PubChem. Methyl chloroacetate. National Center for Biotechnology Information. [Link] [1]2. PubChem. tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl (2-(2-hydroxyethoxy)ethyl)(methyl)carbamate. National Center for Biotechnology Information. [Link]

  • ResearchGate. FTIR spectrum of neat CH3NH2·HCl. [Link]

  • NIST. Acetic acid, methyl ester. National Institute of Standards and Technology. [Link]

  • PubChem. CID 87118733. National Center for Biotechnology Information. [Link]

  • FooDB. Showing Compound 2-Aminoethanol (FDB000769). [Link]

  • YouTube. Draw the 1H NMR Spectrum of Ethanol (CH3CH2OH, C2H6O). [Link]

  • NIST. tert-Butyl carbamate. National Institute of Standards and Technology. [Link]

  • ResearchGate. FTIR spectra of (a) methoxetamine HCl and (b) ketamine HCl. [Link]

  • NIST. Acetic acid, chloro-, methyl ester. National Institute of Standards and Technology. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-(2-aminoethoxy)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe handling and disposal of chemical reagents are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 2-(2-aminoethoxy)acetate hydrochloride, a common reagent in bioconjugation and drug delivery system development. As a senior application scientist, my aim is to provide not just a set of instructions, but a framework for understanding the rationale behind these procedures, fostering a culture of safety and responsibility in the laboratory.

While a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing, this guide is based on established principles for the disposal of amine hydrochlorides and methyl esters, in accordance with general laboratory hazardous waste guidelines. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures.[1][2][3]

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is an amine hydrochloride salt. Amine hydrochlorides are acidic and can be corrosive. The methyl ester functional group can be hydrolyzed under certain conditions. Therefore, it is prudent to treat this compound as a hazardous substance.

Core Principles of Protection:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes.[4]

  • Hand Protection: Nitrile or other chemically resistant gloves are essential to prevent skin contact.[4]

  • Body Protection: A laboratory coat must be worn to protect against contamination of clothing.[4]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation of any dust or aerosols.[4]

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the chemical or its solutions.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and potential irritation or absorption.
Body Protection A laboratory coat.Protects against contamination of clothing.
Respiratory Protection Use in a chemical fume hood.Minimizes the inhalation of any dust from the solid compound or solution aerosols.

Waste Segregation and Collection: The First Line of Defense

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][4] Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.

Key Steps:

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic and organic compounds. Ensure the container has a secure, leak-proof cap.[3] Never use metallic containers for acidic waste.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid waste into the designated container, avoiding the generation of dust.[4]

    • Liquid Waste: For solutions, pour the waste into the sealed, leak-proof container. This includes any contaminated solvents used for rinsing glassware.

    • Contaminated Materials: Pipette tips, wipes, and other contaminated disposable materials should also be placed in the designated solid waste container.

The Critical Importance of Labeling

Accurate and thorough labeling of hazardous waste is a regulatory requirement and a cornerstone of laboratory safety.[1][2][5] An improperly labeled container poses a significant risk to all personnel who may handle it.

Labeling Requirements:

  • The words "Hazardous Waste " must be clearly visible.[2][5]

  • The full chemical name: "This compound ". Avoid abbreviations or chemical formulas.[2]

  • If in solution, list all components and their approximate percentages, including solvents.

  • Indicate the primary hazards (e.g., "Corrosive," "Irritant").

  • The date of waste accumulation (the date the first drop of waste was added to the container).

On-Site Management: The Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][2][5] The SAA must be under the control of the laboratory personnel generating the waste.

SAA Best Practices:

  • Location: The SAA should be in a well-ventilated area, away from incompatible materials.[4]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or pressure buildup.[2] Keep the container securely capped at all times, except when adding waste.[2][3]

Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the comprehensive process for the disposal of this compound.

DisposalWorkflow cluster_researcher Researcher's Responsibilities cluster_ehs EHS Department's Role prep Step 1: Don PPE (Goggles, Gloves, Lab Coat) collect Step 2: Collect Waste (Solid, Liquid, Contaminated Materials) prep->collect Handle in Fume Hood label_waste Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) collect->label_waste store Step 4: Store in SAA (Secondary Containment, Capped) label_waste->store request Step 5: Request Pickup (Contact EHS Department) store->request When container is full or per institutional guidelines pickup Step 6: EHS Pickup (Scheduled Collection) request->pickup Transfer of Custody transport Step 7: Professional Disposal (Licensed Facility) pickup->transport

Sources

Personal protective equipment for handling Methyl 2-(2-aminoethoxy)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the synthesis of novel therapeutics often involves the use of specialized chemical intermediates. One such compound, Methyl 2-(2-aminoethoxy)acetate hydrochloride, is a valuable building block. However, its safe and effective use in the laboratory hinges on a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Approach to Safety

While a comprehensive hazard classification for this compound is not detailed in all publicly available safety data sheets, it is prudent to handle it with the care afforded to substances that may cause irritation upon contact. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, all handling procedures should be designed to minimize these risks.

Core Directive: Personal Protective Equipment (PPE)

The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical line of defense against accidental exposure. The following table summarizes the essential PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye Protection Safety goggles with side-shields are mandatory to protect against splashes.[1]
Hand Protection Chemically resistant protective gloves are required. The specific glove material should be chosen based on the breakthrough time for this chemical class.[1]
Skin and Body Protection An impervious lab coat or clothing should be worn to prevent skin contact.[1]
Respiratory Protection A suitable respirator should be used, especially when handling the powder form or when adequate ventilation is not available.[1]

Operational Plan: From Receipt to Reaction

A systematic workflow is paramount to ensuring safety and experimental success. The following diagram and procedural steps outline a comprehensive operational plan for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in a Fume Hood prep_workspace->handle_weigh Proceed when ready handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve reaction_setup Set Up Reaction Apparatus handle_dissolve->reaction_setup Transfer solution reaction_monitor Monitor Reaction Progress reaction_setup->reaction_monitor cleanup_decontaminate Decontaminate Glassware and Surfaces reaction_monitor->cleanup_decontaminate Upon completion cleanup_dispose Dispose of Waste According to Protocol cleanup_decontaminate->cleanup_dispose

Sources

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2-aminoethoxy)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2-aminoethoxy)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.